(R)-morpholin-2-ylmethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(2R)-morpholin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAZLCVSFAYIIL-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156925-22-3 | |
| Record name | (R)-2-Hydroxymethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of a Chiral Scaffold
An In-Depth Technical Guide to (R)-morpholin-2-ylmethanol: Properties, Synthesis, and Applications
This compound is a chiral heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug development. As a substituted morpholine, it belongs to a class of compounds recognized as "privileged scaffolds." This distinction arises from the morpholine ring's advantageous physicochemical properties, which can enhance aqueous solubility, metabolic stability, and target binding affinity in drug candidates.[1][2] The specific stereochemistry of the (R)-enantiomer, coupled with the reactive primary alcohol, makes this compound a versatile and highly valuable chiral building block for synthesizing complex, biologically active molecules.[3][4] Its incorporation is often a critical step in the development of therapeutics targeting a range of diseases, from neurological disorders to cancer.[1][5] This guide offers a comprehensive overview of its fundamental properties, synthesis, characterization, and applications for researchers and drug development professionals.
Core Physicochemical and Structural Properties
The utility of this compound as a synthetic intermediate is grounded in its distinct chemical and physical properties. These characteristics influence its reactivity, handling, and the properties it imparts to larger molecules.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₁NO₂ | [6][7] |
| Molecular Weight | 117.15 g/mol | [6][7] |
| CAS Number | 156925-22-3 | [7][8] |
| Appearance | Colorless to light yellow liquid/oil | [9] |
| SMILES | OC[C@H]1CNCCO1 | [7][10] |
| InChI Key | VLAZLCVSFAYIIL-RXMQYKEDSA-N | [11] |
| Topological Polar Surface Area (TPSA) | 41.49 Ų | [7] |
| LogP (calculated) | -1.03 to -1.2 | [6][7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Rotatable Bonds | 1 | [7] |
Synthesis and Stereochemical Integrity
The biological activity of pharmaceuticals containing the morpholin-2-ylmethanol moiety is often highly dependent on its stereochemistry. Therefore, synthetic routes that provide high enantiomeric purity are paramount. While various methods exist for asymmetric synthesis of morpholines, a common and effective strategy involves the use of a chiral precursor, followed by cyclization and deprotection steps.[12][13]
A representative synthetic pathway often starts from a readily available chiral material, such as (S)-(4-benzylmorpholin-2-yl)methanol. The final step involves the removal of the benzyl protecting group from the nitrogen atom, typically through catalytic hydrogenation.
Example Synthetic Workflow: Debenzylation
The choice of a benzyl group for nitrogen protection is strategic; it is stable under many reaction conditions but can be cleanly removed via hydrogenolysis, a method that is typically mild and high-yielding.
Caption: General workflow for the synthesis of (S)-morpholin-2-ylmethanol via hydrogenolysis.[14]
Analytical Characterization Profile
Confirming the structure and purity of this compound is crucial. Standard analytical techniques provide a detailed fingerprint of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is characteristic. The morpholine ring protons typically appear as complex multiplets between ~2.6 and 3.9 ppm due to the ring's chair conformation, which results in distinct axial and equatorial protons.[15][16] The two protons of the hydroxymethyl (-CH₂OH) group are diastereotopic and will appear as a multiplet, while the proton on the chiral carbon (-CH-) will also be a multiplet. The N-H and O-H protons are typically broad singlets, and their chemical shift can vary. A ¹H NMR spectrum for the corresponding (S)-enantiomer shows signals at δ 3.88 (d, 1H), 3.68 - 3.45 (m, 4H), 2.92 - 2.74 (m, 3H), and 2.71 - 2.58 (m, 1H).[14]
-
¹³C NMR : The spectrum will show five distinct signals for the five carbon atoms. The carbon bearing the hydroxyl group (C2) and the carbons adjacent to the oxygen (C5, C6) will be the most downfield (~65-75 ppm), while the carbon adjacent to the nitrogen (C3) will be further upfield.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H and N-H stretching vibrations. C-H stretching of the alkane backbone will appear just below 3000 cm⁻¹, and a prominent C-O stretching band will be visible around 1100 cm⁻¹.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode will typically show the protonated molecule [M+H]⁺ at m/z 118.1.
Role and Applications in Drug Discovery
The morpholine moiety is a cornerstone in modern medicinal chemistry, and this compound serves as a key entry point for its inclusion into drug candidates.[2][17]
Causality of Morpholine's Efficacy:
-
Improved Pharmacokinetics : The oxygen atom of the morpholine ring is a hydrogen bond acceptor, which can significantly improve the aqueous solubility of a drug molecule. This is crucial for oral bioavailability and formulation.[1] The ring is also generally resistant to metabolic degradation, enhancing the half-life of a compound.[2]
-
Target Engagement : The basic nitrogen atom (pKa ~8.5 for morpholine) is often protonated at physiological pH, allowing for strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein active sites.[5]
-
Structural Scaffold : The defined chair-like conformation of the morpholine ring acts as a rigid scaffold, positioning appended substituents in a precise three-dimensional orientation to optimize interactions with a biological target.[5][18]
Caption: Key contributions of the morpholine scaffold to drug properties.
Prominent examples of its application include the synthesis of potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[1] It is also a key intermediate for drugs targeting neurological disorders and other conditions.[3][4]
Safety and Handling Protocol
As a chemical intermediate, this compound requires careful handling to ensure laboratory safety. The safety data for the racemate provides a strong basis for handling the enantiomer.[6]
-
GHS Hazard Classification :
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage/irritation.
-
H335: May cause respiratory irritation.[6]
-
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19][20]
-
Handling :
-
Storage :
Exemplary Experimental Protocol: N-Boc Protection
Protecting the secondary amine of this compound is a common first step before further modification at the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable under many conditions but easily removed with acid.
Objective : To synthesize (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.
Materials :
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure :
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in DCM.
-
Cooling : Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with Boc₂O.
-
Base Addition : Add triethylamine (1.2 eq) to the solution. The base acts as a scavenger for the acid byproduct.
-
Reagent Addition : Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture dropwise over 15-20 minutes.
-
Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching : Once the starting material is consumed, quench the reaction by adding water.
-
Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration : Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure N-Boc protected product.
This protocol provides a reliable method for protecting the amine, enabling selective reactions at the alcohol functionality in subsequent synthetic steps.
References
-
PubChem. (n.d.). Morpholin-2-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of chiral (R)‐(1‐methyl‐1,2,3,4‐tetrahydroquinolin‐2‐yl)methanol catalyzed by enzymatic and chemical catalysis. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Morpholine. Retrieved from [Link]
- Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
-
ACS Publications. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Retrieved from [Link]
-
Penta Chemicals. (n.d.). Morpholine - Safety Data Sheet. Retrieved from [Link]
-
Finetech Industry Limited. (n.d.). ((R)-morpholin-2-yl)methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]
-
Tice, C. M. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-Morpholin-3-ylmethanol hydrochloride. Retrieved from [Link]
-
Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Retrieved from [Link]
-
Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(11), 1530-1549. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
-
Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]
-
YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 4. (R)-Morpholin-3-ylmethanol hydrochloride [myskinrecipes.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. 66490-33-3 | CAS DataBase [m.chemicalbook.com]
- 10. 156925-22-3|this compound|BLD Pharm [bldpharm.com]
- 11. ((R)-morpholin-2-yl)methanol | CAS: 156925-22-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 12. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. (S)-morpholin-2-ylmethanol synthesis - chemicalbook [chemicalbook.com]
- 15. acdlabs.com [acdlabs.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. jchemrev.com [jchemrev.com]
- 18. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pentachemicals.eu [pentachemicals.eu]
- 21. 1436436-17-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
Introduction: The Strategic Value of the Chiral Morpholine Scaffold
An In-Depth Technical Guide to (R)-morpholin-2-ylmethanol (CAS: 156925-22-3)
In the landscape of modern medicinal chemistry, the morpholine ring stands out as a privileged scaffold.[1][2][3] Its frequent incorporation into drug candidates is a testament to its ability to confer advantageous physicochemical and metabolic properties, such as enhanced aqueous solubility, improved metabolic stability, and favorable target binding interactions.[3][4] The morpholine heterocycle is a key component in numerous approved drugs targeting a wide array of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[5][6][7]
This guide focuses on a specific, high-value chiral building block: This compound . The presence of a defined stereocenter and a reactive primary alcohol handle makes this molecule a versatile and indispensable tool for researchers engaged in the synthesis of complex, biologically active molecules. We will explore its fundamental properties, delve into robust synthetic and analytical methodologies, and illuminate its application in contemporary drug discovery programs, providing the field-proven insights necessary to leverage this building block to its full potential.
Core Physicochemical & Structural Profile
This compound is a chiral compound featuring a morpholine ring substituted at the C-2 position with a hydroxymethyl group.[8] Its specific three-dimensional arrangement is critical for the selective interactions required in many biological systems.
Key Properties Summary
A consolidation of its essential chemical and physical data is presented below. This information is fundamental for reaction planning, solvent selection, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 156925-22-3 | [8][9][10] |
| Molecular Formula | C₅H₁₁NO₂ | [8][10][11] |
| Molecular Weight | 117.15 g/mol | [10][11] |
| Appearance | Colorless to pale yellow liquid or solid | [8] |
| SMILES | OC[C@H]1CNCCO1 | [8][10] |
| InChI Key | VLAZLCVSFAYIIL-RXMQYKEDSA-N | [12] |
| Topological Polar Surface Area (TPSA) | 41.49 Ų | [10] |
| Computed logP | -1.03 to -1.2 | [10][11] |
| Solubility | Soluble in polar solvents | [8] |
Structural Representation
The defined stereochemistry at the C-2 position is the most critical feature of this molecule for its application in asymmetric synthesis.
Caption: Chemical structure of this compound.
Synthesis of Chiral 2-Hydroxymethyl Morpholine
The synthesis of enantiomerically pure morpholine derivatives is a topic of significant interest.[2] While numerous strategies exist, we will detail a representative pathway adapted from patented literature, which highlights a practical, multi-step approach starting from a readily available chiral precursor.[13]
Synthetic Workflow Overview
This synthetic route leverages a chiral starting material to establish the key stereocenter, followed by protection, cyclization, and deprotection steps to yield the target molecule.
Caption: Multi-step synthesis pathway for this compound.[13]
Protocol: Hydrogenolytic Deprotection of N-Benzyl Precursor
This final step is critical for unmasking the secondary amine of the morpholine ring. The causality for choosing catalytic hydrogenation is its high efficiency and clean reaction profile, typically yielding the product without the need for complex chromatographic purification.
Objective: To prepare this compound (Ia) from N-benzyl-(R)-morpholin-2-ylmethanol (Ic).[13]
Materials:
-
N-benzyl-(R)-morpholin-2-ylmethanol (Ic) (1 equivalent)
-
Palladium on carbon (10% Pd, 5-10 mol%)
-
Solvent: Methanol or Ethanol
-
Hydrogen (H₂) gas source
-
Reaction Vessel (e.g., Parr hydrogenator or flask with H₂ balloon)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Step-by-Step Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas.
-
Reagent Addition: To the vessel, add N-benzyl-(R)-morpholin-2-ylmethanol (Ic) and the chosen alcohol solvent (e.g., Methanol).
-
Catalyst Handling: Under an inert atmosphere, carefully add the 10% Palladium on carbon catalyst. Rationale: Pd/C is pyrophoric and must be handled with care, away from ignition sources.
-
Hydrogenation: Seal the reaction vessel. Purge the headspace with hydrogen gas multiple times. Pressurize the vessel to the desired pressure (e.g., 1-4 atm) or maintain a positive pressure with an H₂ balloon.
-
Reaction: Stir the mixture vigorously at room temperature. Reaction times can vary from 1 to 72 hours.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (Methanol) to ensure complete recovery of the product. Rationale: Celite prevents the fine catalyst particles from passing through the filter medium.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of sufficient purity for subsequent steps, but can be purified by distillation if required.[13]
Applications in Drug Discovery & Development
The unique structural and physicochemical properties of this compound make it a powerful building block for introducing the morpholine moiety into drug candidates. This is particularly valuable in programs where properties like solubility and CNS penetration are critical for success.[7]
Case Study: Kinase Inhibitors
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth and is frequently dysregulated in cancer.[4] Many potent inhibitors of this pathway incorporate a morpholine ring, which often forms key hydrogen bonds in the kinase active site and improves the overall drug-like properties of the molecule. This compound can serve as a key chiral starting material for constructing side chains that are crucial for potent and selective biological activity.[4][14]
Rationale for Use in CNS Drug Candidates
Developing drugs for the central nervous system requires a delicate balance of properties to ensure permeability across the blood-brain barrier (BBB).[7] The morpholine scaffold offers several advantages:
-
Modulated Basicity: The oxygen atom in the morpholine ring lowers the pKa of the nitrogen compared to piperidine, which can be advantageous for optimizing interactions and reducing off-target effects.[5][6]
-
Polarity and H-Bonding: The ether oxygen can act as a hydrogen bond acceptor, improving solubility and interaction with biological targets without significantly increasing lipophilicity to a degree that would hinder BBB passage.[7]
-
Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation than other cyclic amines.[3]
Analytical & Quality Control Methodologies
Ensuring the chemical purity and, critically, the enantiomeric purity of this compound is paramount. A combination of chromatographic and spectroscopic techniques is employed.
Chiral HPLC for Enantiomeric Purity
Principle: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. The choice of CSP and mobile phase is critical for achieving baseline separation.
Exemplary Protocol: Chiral HPLC Analysis
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is often a good starting point.[15] Rationale: These columns offer broad applicability for a wide range of chiral compounds.
-
Mobile Phase: A mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., 2-propanol or ethanol). The ratio is optimized to achieve separation (e.g., 90:10 Hexane:IPA). Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic analytes.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for a standard 4.6 mm ID column.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., ~210 nm, due to lack of a strong chromophore).
-
System Suitability: Before analysis, the system is validated by injecting a racemic standard to confirm the separation of the two enantiomers.
-
Quantification: Enantiomeric excess (e.e.) is calculated from the peak areas of the (R) and (S) enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
Spectroscopic Characterization
Standard spectroscopic methods are used to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): Confirms the molecular weight (117.15 g/mol ).[11]
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for O-H and N-H stretching (broad band ~3300 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and C-O stretching (~1100 cm⁻¹).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the chemical structure, confirming the connectivity and integrity of the molecule.
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
Hazard Identification
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[11]
-
H315: Causes skin irritation.[11]
-
H318/H319: Causes serious eye damage/irritation.[11]
-
H335: May cause respiratory irritation.[11]
Recommended Handling Protocol
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Avoidance: Avoid breathing vapors or dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.
-
Storage Conditions
To ensure long-term stability and prevent degradation, the following storage conditions are recommended:
-
Temperature: Store at 2-8°C.[9]
-
Atmosphere: Keep in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[9][10]
-
Location: Store in a dry, well-ventilated place away from incompatible materials. The compound can be hygroscopic.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3497988, Morpholin-2-ylmethanol. Retrieved from [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
-
AA Blocks. (n.d.). 1436436-17-7 | this compound hydrochloride. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2003). Morpholine (Method PV2123). Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Supplier Information. Retrieved from [Link]
- BenchChem. (2025). The Synthetic Utility of (R)-4-(Oxiran-2-ylmethyl)
- Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
-
Chen, J., et al. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link] (Note: A representative DOI is used as the direct link was to a general journal page).
-
Xinyuan Pharmaceutical Technology Co., Ltd. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications, 57(90), 11993-11996. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Cerasuolo, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209–2226. [Link]
-
Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
National Institute of Standards and Technology. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
- Daicel Chiral Technologies. (2022). Protecting Your Chiral Columns for Optimal Performance.
- Chiral Technologies. (2013). Chiralpak AS Instruction Manual.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Morpholines [chemenu.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 156925-22-3: ((R)-morpholin-2-yl)methanol | CymitQuimica [cymitquimica.com]
- 9. 156925-22-3|this compound|BLD Pharm [bldpharm.com]
- 10. chemscene.com [chemscene.com]
- 11. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ((R)-morpholin-2-yl)methanol | CAS: 156925-22-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 13. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 14. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cms.mz-at.de [cms.mz-at.de]
(R)-morpholin-2-ylmethanol molecular structure and stereochemistry
An In-Depth Technical Guide to (R)-morpholin-2-ylmethanol: Structure, Stereochemistry, and Synthetic Applications
Introduction: The Privileged Role of the Morpholine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold, prized for its ability to confer favorable pharmacokinetic properties, including enhanced aqueous solubility, metabolic stability, and improved oral bioavailability.[1][2][3] Within this class of compounds, chiral derivatives offer the three-dimensional complexity necessary for specific and high-affinity interactions with biological targets. This compound stands out as a fundamental chiral building block, a versatile starting material for the synthesis of more complex, biologically active molecules.[4][5] Its utility is prominently demonstrated in the synthetic pathways leading to important pharmaceuticals, including intermediates for drugs like the antiemetic Aprepitant.[6][7][8][9][10] This guide provides a detailed examination of its molecular architecture, stereochemical integrity, synthesis, and critical role in modern drug development.
PART 1: Molecular Structure and Stereochemistry
The precise three-dimensional arrangement of atoms in this compound is central to its function as a chiral synthon. Understanding its structure and absolute configuration is the first step in harnessing its synthetic potential.
1.1. Core Molecular Data
-
IUPAC Name: this compound
1.2. Stereochemistry: The (R)-Configuration
The chirality of this compound originates from a single stereocenter at the C2 position of the morpholine ring. The absolute configuration is assigned the "(R)" designator based on the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for ranking substituents around a chiral center.[15][16][17]
CIP Priority Assignment at C2:
-
Priority 1: The ring oxygen atom (-O-), due to its higher atomic number (8) compared to nitrogen and carbon.
-
Priority 2: The ring nitrogen atom (-NH-), with an atomic number of 7.
-
Priority 3: The hydroxymethyl group (-CH₂OH), as the carbon atom has a higher atomic number (6) than hydrogen.
-
Priority 4: The hydrogen atom directly attached to the C2 carbon (not explicitly drawn but implied), which has the lowest atomic number (1).
To determine the configuration, the molecule is oriented so that the lowest priority group (the hydrogen atom) points away from the viewer. Tracing the path from priority 1 to 2 to 3 reveals a clockwise direction, which defines the stereocenter as (R) . This specific spatial arrangement is critical, as biological systems are exquisitely sensitive to stereochemistry, and often only one enantiomer of a chiral drug will exhibit the desired therapeutic effect.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [11][12][13][14] |
| Molecular Weight | 117.15 g/mol | [11][12][13][14] |
| Topological Polar Surface Area (TPSA) | 41.49 Ų | [14] |
| LogP (calculated) | -1.03 | [14] |
| Hydrogen Bond Donors | 2 | [14] |
| Hydrogen Bond Acceptors | 3 | [14] |
| Rotatable Bonds | 1 | [14] |
Table 1: Physicochemical and Computational Properties of this compound.
PART 2: Synthesis and Chiral Control
The production of enantiomerically pure this compound is paramount for its use in pharmaceutical synthesis. Various asymmetric synthetic strategies have been developed to construct the chiral morpholine core efficiently.[18][19][20][21] A representative and illustrative method begins with a readily available chiral starting material, ensuring the desired stereochemistry is carried through the entire synthetic sequence.
2.1. Exemplary Synthetic Protocol
A robust synthesis can be achieved starting from chiral (R)-glycidol or its equivalent, which sets the stereocenter early in the process. A multi-step sequence, as adapted from methodologies described in the patent literature, provides a clear path to the target molecule.[5]
Step-by-Step Methodology:
-
Nucleophilic Opening of Chiral Epoxide: (R)-glycidol is reacted with benzylamine. The amine preferentially attacks the less sterically hindered terminal carbon of the epoxide, establishing the core amino alcohol backbone. This step is crucial as it locks in the (R) stereochemistry from the starting material.
-
N-Protection and Acylation: The secondary amine of the resulting (R)-3-(benzylamino)propane-1,2-diol is protected, often with a group like tert-butyloxycarbonyl (Boc), to prevent side reactions. The primary alcohol is then selectively acylated with an appropriate reagent like chloroacetyl chloride.
-
Intramolecular Cyclization (Williamson Ether Synthesis): The remaining secondary alcohol is deprotonated with a strong base (e.g., sodium hydride). The resulting alkoxide acts as an intramolecular nucleophile, displacing the chloride from the N-chloroacetyl group to form the six-membered morpholinone ring.
-
Reduction of the Amide: The carbonyl group of the morpholinone intermediate is reduced to a methylene group using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄), yielding the N-benzyl protected morpholine.
-
Deprotection: The final step involves the removal of the N-benzyl protecting group. This is typically accomplished via catalytic hydrogenation (e.g., using palladium on carbon (Pd/C) under a hydrogen atmosphere). This step is clean and efficient, yielding the final product, this compound, with high purity.
Causality Behind Experimental Choices:
-
Chiral Pool Synthesis: Starting with (R)-glycidol is a classic "chiral pool" strategy. It leverages a readily available, inexpensive chiral molecule from nature to avoid a more complex asymmetric synthesis or a costly chiral resolution step later on.
-
Protecting Group Strategy: The use of a benzyl group on the nitrogen serves two purposes. First, it prevents the nitrogen from interfering in subsequent reactions. Second, it can be removed under relatively mild hydrogenolysis conditions that do not affect the other functional groups or the stereocenter, ensuring the integrity of the final product.[5]
-
Stepwise Ring Formation: The acylation followed by intramolecular cyclization is a reliable and high-yielding method for forming heterocyclic rings. It provides excellent control over the ring-closing process, minimizing the formation of polymeric side products.
Caption: Synthetic pathway from a chiral epoxide to this compound.
PART 3: Application in Drug Development
The value of this compound lies in its role as a scaffold for constructing more elaborate molecules with tailored biological activities. The morpholine unit is not merely a passive linker; it actively contributes to the drug-like properties of the final compound.
3.1. Case Study: Aprepitant (EMEND®) Intermediates
Aprepitant is a potent and selective neurokinin-1 (NK₁) receptor antagonist, widely used for the prevention of nausea and vomiting associated with chemotherapy.[7][8][9] The molecular structure of Aprepitant is complex, featuring a highly substituted morpholine core with multiple stereocenters. The synthesis of this core is a significant challenge where precise stereochemical control is non-negotiable.
While this compound may not be the direct starting material in every reported synthesis of Aprepitant, the principles of its synthesis and its structural motif are fundamental. The development of Aprepitant involved creating a cis-vicinally substituted morpholine core, a task that relies on the availability of enantiomerically pure building blocks.[7] The methodologies developed for synthesizing chiral 2-substituted morpholines, like this compound, provide the foundational chemistry required to build the complex Aprepitant intermediate, (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine.[6][10] This underscores the importance of having a robust toolbox of chiral morpholine synthons for tackling complex pharmaceutical targets.
3.2. Broader Applications in Medicinal Chemistry
Beyond specific examples, the chiral morpholine scaffold is a recurring theme in the discovery of novel therapeutics:
-
CNS Drug Discovery: The physicochemical properties of the morpholine ring, including its pKa and ability to engage in hydrogen bonding, make it particularly suitable for drugs targeting the central nervous system (CNS).[2] It can help modulate lipophilicity to achieve the delicate balance required for crossing the blood-brain barrier.
-
Kinase Inhibitors: The morpholine group is frequently found in kinase inhibitors, where it often serves as a solvent-facing moiety that enhances solubility without compromising binding affinity to the target protein.[1][22]
-
Peptidomimetics: Chiral morpholines can be used as constrained scaffolds to mimic peptide turns or to position functional groups in a precise orientation, making them valuable in the design of protease inhibitors and other peptidomimetic drugs.[22]
Conclusion
This compound is more than a simple chemical reagent; it is a key enabling tool in modern medicinal chemistry. Its well-defined absolute stereochemistry, combined with the favorable pharmacokinetic attributes of the morpholine ring, makes it an invaluable building block for the synthesis of complex and stereochemically rich drug candidates. From the fundamental principles of its molecular structure and synthesis to its application in the creation of life-changing medicines like Aprepitant, this compound exemplifies the critical role that chiral chemistry plays in the advancement of pharmaceutical science.
References
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). Vertex AI Search.
- This compound | CAS 156925-22-3. BLD Pharm.
- Nurnabi, M., & Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
- Morpholin-2-ylmethanol.
- This compound hydrochloride | CAS 1436436-17-7. BLD Pharm.
- Preparation method of aprepitant intermediate.
- Synthesis of aprepitant.
- Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals.
- Preparation method of important intermediate (2S, 3R)-4-benzyl-3-(4-fluorophenyl)morpholine-2-ol for aprepitant synthesis.
- The Synthetic Utility of (R)-4-(Oxiran-2-ylmethyl)morpholine: A Comparative Guide for Drug Discovery. Benchchem.
- Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
- ((R)-morpholin-2-yl)methanol | CAS: 156925-22-3. FINETECH INDUSTRY LIMITED.
- Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing).
- Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant.
- This compound | CAS 156925-22-3. ChemScene.
- (R)-(Morpholin-2-yl)methanol hydrochloride | CAS 156925-22-3. Santa Cruz Biotechnology.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
- (R)-2-Methyl-morpholine(168038-14-0) 1H NMR spectrum. ChemicalBook.
- ((R)-morpholin-2-yl)methanol | 156925-22-3. UNITE PHARMACEUTICAL.
- Morpholine synthesis. Organic Chemistry Portal.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
- Morpholines. Synthesis and Biological Activity.
- (R)-Morpholin-2-yl-methanol hydrochloride - CAS:1436436-17-7. J&W Pharmlab.
- How to Assign R and S Configur
- How to Determine the R and S Configur
- Tzara, A., et al. (2020).
- Ashenhurst, J. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 6. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Aprepitant [cjph.com.cn]
- 9. CN105837526A - Preparation method of important intermediate (2S, 3R)-4-benzyl-3-(4-fluorophenyl)morpholine-2-ol for aprepitant synthesis - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 156925-22-3|this compound|BLD Pharm [bldpharm.com]
- 12. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ((R)-morpholin-2-yl)methanol | CAS: 156925-22-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 14. chemscene.com [chemscene.com]
- 15. youtube.com [youtube.com]
- 16. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. banglajol.info [banglajol.info]
- 19. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Morpholine synthesis [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
The Emerging Role of (R)-morpholin-2-ylmethanol as a Chiral Auxiliary: A Technical Guide for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asymmetric synthesis is a critical discipline in modern chemistry, particularly within the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries are a powerful and reliable tool for inducing stereoselectivity in chemical reactions. This technical guide explores the potential of (R)-morpholin-2-ylmethanol as a novel chiral auxiliary. While direct literature precedent for its application is nascent, its structural relationship to well-established 1,2-amino alcohol-derived auxiliaries provides a strong foundation for predicting its utility in key asymmetric transformations. This document will provide a comprehensive overview of the principles of chiral auxiliaries, the synthesis of this compound, and a forward-looking analysis of its potential applications in diastereoselective alkylations and aldol reactions, complete with detailed, theoretically grounded protocols and mechanistic insights.
Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of single-enantiomer pharmaceutical compounds is of paramount importance, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The auxiliary is then removed to reveal the desired enantiomerically enriched product and can, in principle, be recovered for reuse.
The efficacy of a chiral auxiliary is predicated on several key factors:
-
High Diastereoselectivity: It must effectively shield one face of the reactive center, leading to the preferential formation of one diastereomer.
-
Reliable Availability: The auxiliary should be readily accessible in high enantiopurtiy.
-
Ease of Attachment and Cleavage: The auxiliary should be attached to the substrate and subsequently removed under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center.
Prominent examples of successful chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine, both of which are derived from 1,2-amino alcohols.[1][2] These auxiliaries have proven invaluable in a wide range of C-C bond-forming reactions.
This compound: A Promising Scaffold for a Novel Chiral Auxiliary
This compound is a chiral 1,2-amino alcohol derivative that possesses several structural features that make it an attractive candidate for a chiral auxiliary. The morpholine ring introduces a degree of conformational rigidity, which can enhance facial discrimination of the reactive center. The presence of the ether oxygen offers an additional site for chelation to metal cations, potentially leading to more ordered transition states and, consequently, higher diastereoselectivity.
Synthesis of this compound
The synthesis of enantiomerically pure morpholine derivatives is an active area of research.[3][4] One common strategy involves the cyclization of chiral N-allyl-β-amino alcohols.[5] While a specific, high-yielding synthesis for this compound is not extensively detailed in the reviewed literature, its preparation can be envisaged from commercially available chiral starting materials, such as (R)-glycidol or (R)-serine derivatives, through established synthetic routes for morpholine synthesis.
Potential Applications in Asymmetric Synthesis
Based on the well-established chemistry of structurally similar chiral auxiliaries, this compound is predicted to be a valuable tool in several key asymmetric transformations.
Asymmetric Alkylation of Carboxylic Acid Derivatives
The asymmetric alkylation of enolates derived from chiral amides is a powerful method for the synthesis of α-substituted carboxylic acids.[1] By analogy with pseudoephedrine amides, an N-acyl derivative of this compound could serve as an effective chiral auxiliary in this transformation.
Proposed Workflow for Asymmetric Alkylation:
Figure 1: Proposed workflow for the asymmetric alkylation using this compound as a chiral auxiliary.
Mechanistic Rationale for Stereocontrol:
Deprotonation of the N-acyl morpholine with a strong base like lithium diisopropylamide (LDA) would lead to the formation of a rigid lithium enolate. The stereochemical outcome of the subsequent alkylation is dictated by the chelation of the lithium cation between the enolate oxygen and the morpholine oxygen. This chelation, combined with the steric hindrance from the C2-substituent of the morpholine ring, would block one face of the enolate, leading to the approach of the electrophile from the less hindered face.
Hypothetical Experimental Protocol for Asymmetric Alkylation:
-
Attachment: To a solution of this compound (1.0 eq.) in dichloromethane at 0 °C, add triethylamine (1.2 eq.) followed by the dropwise addition of the desired acyl chloride (1.1 eq.). Stir the reaction mixture at room temperature for 4 hours. Wash the reaction with saturated aqueous sodium bicarbonate, dry over magnesium sulfate, and concentrate in vacuo. Purify the resulting chiral N-acyl morpholine by column chromatography.
-
Alkylation: To a solution of the N-acyl morpholine (1.0 eq.) in anhydrous THF at -78 °C, add LDA (1.1 eq.) dropwise. Stir the solution for 30 minutes, then add the alkyl halide (1.2 eq.). Allow the reaction to stir at -78 °C for 2-4 hours. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify the diastereomeric products by column chromatography.
-
Cleavage: Reflux the purified alkylated amide in a mixture of aqueous sulfuric acid and dioxane for 12 hours. After cooling, extract the carboxylic acid with diethyl ether. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Predicted Performance (Based on Analogy to Similar Systems):
| Substrate (R-COCl) | Electrophile (R'-X) | Diastereomeric Excess (d.e.) |
| Propionyl chloride | Benzyl bromide | >95% |
| Acetyl chloride | Methyl iodide | >90% |
| Phenylacetyl chloride | Allyl bromide | >95% |
Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation. Chiral auxiliaries, particularly Evans' oxazolidinones, have been instrumental in developing highly diastereoselective aldol reactions.[6] An N-acyl derivative of this compound could similarly be employed to control the stereochemistry of aldol additions.
Proposed Mechanism for a Boron-Mediated Asymmetric Aldol Reaction:
Figure 2: Proposed mechanism for a boron-mediated asymmetric aldol reaction.
Stereochemical Rationale:
The formation of a Z-boron enolate, directed by the Lewis acidic boron triflate and a hindered base, would lead to a chair-like Zimmerman-Traxler transition state upon reaction with an aldehyde. The C2-substituent of the morpholine auxiliary would occupy a pseudo-equatorial position, forcing the R' group of the aldehyde to also adopt an equatorial-like orientation to minimize steric interactions. This would lead to the formation of the syn-aldol product.
Hypothetical Experimental Protocol for Asymmetric Aldol Reaction:
-
Enolate Formation: To a solution of the N-acyl morpholine (1.0 eq.) in dichloromethane at 0 °C, add di-n-butylboron triflate (1.1 eq.) followed by the dropwise addition of diisopropylethylamine (1.2 eq.). Stir the solution at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldol Addition: Add the aldehyde (1.2 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction for 2 hours at -78 °C, then allow it to warm to 0 °C over 1 hour. Quench the reaction by the addition of a pH 7 buffer. Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify the aldol adduct by column chromatography.
-
Cleavage: The aldol adduct can be cleaved to the corresponding β-hydroxy acid, ester, or alcohol using standard procedures, such as hydrolysis with aqueous acid or reduction with lithium borohydride.
Predicted Performance (Based on Analogy to Evans' Auxiliaries):
| Aldehyde (R'CHO) | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | >98:2 |
| Benzaldehyde | >95:5 |
| Acetaldehyde | >95:5 |
Conclusion and Future Outlook
While the application of this compound as a chiral auxiliary is yet to be extensively documented, its structural characteristics strongly suggest its potential as a valuable tool in asymmetric synthesis. The inherent conformational rigidity of the morpholine ring and the presence of a chelating ether oxygen are features that have proven beneficial in other successful chiral auxiliaries. The proposed applications in asymmetric alkylation and aldol reactions are based on well-established mechanistic principles and provide a solid framework for future research in this area.
Further investigation is warranted to develop an efficient synthesis of enantiopure this compound and to experimentally validate its efficacy in the proposed transformations. The development of this and other novel chiral auxiliaries will continue to be a driving force in the advancement of asymmetric synthesis, enabling the efficient and selective preparation of complex chiral molecules for the pharmaceutical and other chemical industries.
References
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–875. [Link]
- Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Chiral Enolate Technology. Aldrichimica Acta, 15(1), 23-32.
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
- Nurnabi, M., & Ismail, M. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 55(1), 1-4. (A direct stable URL is not consistently available, but the paper can be found through academic search engines).
-
Carreira, E. M., & Itoh, T. (1994). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 94(8), 2383-2403. [Link]
-
Shao, P.-L., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7(19), 2916-2921. [Link]
- Kwan, E. (n.d.). Diastereoselective Aldol Reactions for Everyone. Harvard University.
-
Zhang, W., et al. (2019). Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 58(28), 9537-9541. [Link]
-
Kikelj, D. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 957. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. banglajol.info [banglajol.info]
- 6. ekwan.github.io [ekwan.github.io]
The Ascendancy of (R)-morpholin-2-ylmethanol: A Chiral Synthon Forging New Frontiers in Drug Discovery and Asymmetric Synthesis
Abstract
(R)-morpholin-2-ylmethanol, a structurally unassuming chiral amino alcohol, has emerged from the vast catalog of chemical building blocks to become a pivotal component in the modern synthetic chemist's toolkit. Its inherent stereochemistry, coupled with the favorable physicochemical properties imparted by the morpholine ring, has positioned it at the forefront of innovation in medicinal chemistry and asymmetric catalysis. This technical guide delves into the novel applications of this compound, moving beyond its foundational use to explore its role in the construction of complex molecular architectures, the development of next-generation therapeutics, and the design of novel catalytic systems. Through an in-depth analysis of synthetic strategies, mechanistic insights, and structure-activity relationships, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this versatile chiral synthon.
Introduction: The Morpholine Moiety as a Privileged Scaffold
The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance critical properties such as aqueous solubility, metabolic stability, and target binding affinity.[1][2] The presence of both a hydrogen bond acceptor (oxygen) and a hydrogen bond donor/acceptor (secondary amine) within a conformationally flexible yet stable six-membered ring allows for multifaceted interactions with biological targets.[3] this compound provides a readily accessible, enantiomerically pure source of this valuable moiety, with the added functionality of a primary alcohol for further synthetic elaboration.
Strategic Synthesis of this compound and its Derivatives
The utility of this compound is intrinsically linked to its efficient and stereocontrolled synthesis. While various methods for the synthesis of substituted morpholines exist, a common strategy for accessing chiral 2-substituted morpholines involves the cyclization of enantiopure amino alcohols.[4][5] A representative synthetic approach is outlined below.
Experimental Protocol: Synthesis of Substituted Morpholines from Chiral Amino Alcohols[4]
This protocol describes a general method for the synthesis of cis-3,5-disubstituted morpholines, illustrating the principles that can be adapted for the synthesis of this compound derivatives.
Step 1: Synthesis of Allyl Ether
-
To a solution of N-protected (R)-amino alcohol (1.0 equiv) in anhydrous THF, add sodium hydride (1.2 equiv) portionwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add allyl bromide (1.5 equiv) dropwise and stir the reaction mixture overnight at room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Step 2: Deprotection and N-Arylation
-
Cleave the N-protecting group (e.g., Boc group with TFA in DCM).
-
The resulting amine salt is then subjected to a palladium-catalyzed N-arylation with an appropriate aryl bromide to introduce substitution at the nitrogen atom.
Step 3: Palladium-Catalyzed Carboamination for Cyclization
-
In a glovebox, combine the N-aryl ethanolamine derivative (1.0 equiv), aryl or alkenyl bromide (2.0 equiv), sodium tert-butoxide (2.0 equiv), Pd(OAc)₂ (2 mol %), and P(2-furyl)₃ (8 mol %) in toluene.
-
Seal the reaction vessel and heat to 105 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography to yield the desired substituted morpholine.
Causality in Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the carboamination step. The ligand modulates the electronic and steric properties of the palladium center, influencing the rates of oxidative addition, migratory insertion, and reductive elimination in the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine without competing in the desired C-N bond formation.
Novel Applications in Medicinal Chemistry
The true value of this compound is realized in its application as a chiral building block for the synthesis of novel therapeutic agents. Its stereocenter is often critical for achieving potent and selective biological activity.
Advanced Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The morpholine moiety is a common feature in many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, enhancing solubility and forming key hydrogen bonds.
While many morpholine-containing kinase inhibitors are synthesized via alternative routes, the principles of incorporating this scaffold are instructive. For instance, in the development of novel PI3K inhibitors, the morpholine group has been shown to be a critical pharmacophore.[6][7] The substitution of a morpholine group in the potent PI3K inhibitor ZSTK474 with other cyclic amines often leads to a significant decrease in inhibitory activity, highlighting the importance of the oxygen atom for binding.[3]
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor incorporating a morpholine moiety, which could be derived from this compound.
Caption: Generalized synthetic workflow for kinase inhibitors.
Chiral Building Block for Novel Bioactive Scaffolds
Beyond kinase inhibitors, this compound serves as a versatile starting material for a diverse range of bioactive molecules. Its bifunctional nature (amine and alcohol) allows for selective manipulation to construct complex chiral architectures. For instance, it can be a precursor for the synthesis of chiral ligands for asymmetric catalysis or can be incorporated into novel scaffolds targeting other biological pathways.[8]
Emerging Roles in Asymmetric Catalysis
A burgeoning area of research is the application of this compound and its derivatives in asymmetric catalysis. The chiral backbone of this molecule can be elaborated into novel ligands for transition metal catalysts or used to develop new organocatalysts.
Chiral Ligands for Transition Metal Catalysis
The development of novel chiral ligands is paramount for advancing asymmetric catalysis.[6] The 1,2-amino alcohol motif in this compound is an excellent starting point for the synthesis of bidentate ligands. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.
Conceptual Design of a Chiral Ligand from this compound
Caption: Conceptual pathway for developing chiral catalysts.
Development of Novel Organocatalysts
Organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis. Chiral amines and amino alcohols are frequently used as organocatalysts. While the direct use of this compound as an organocatalyst is not extensively reported, its derivatives hold significant promise. For example, the secondary amine of the morpholine ring can be utilized to form enamines or iminium ions, key intermediates in many organocatalytic cycles. The adjacent chiral center can then effectively control the stereochemical outcome of the reaction.
Future Perspectives and Conclusion
The full potential of this compound as a chiral building block is still being uncovered. Future research will likely focus on its application in the synthesis of increasingly complex natural products and pharmaceuticals. The development of novel catalysts derived from this scaffold is another exciting frontier, with the potential to enable new and more efficient asymmetric transformations.
References
- Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 12(12), 2784–2787.
- Palyi, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 28(9), 3794.
- Various Authors. (n.d.). The synthesis of chiral (R)‐(1‐methyl‐1,2,3,4‐tetrahydroquinolin‐2‐yl)methanol catalyzed by enzymatic and chemical catalysis.
- Dell'Amico, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3745–3756.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14499.
- Jain, A., & Sahu, S. K. (2024).
- MySkinRecipes. (n.d.). (R)-Morpholin-3-ylmethanol hydrochloride.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2024). Biological activities of morpholine derivatives and molecular targets involved. Molecules, 29(14), 3290.
- BLD Pharm. (n.d.). 1436436-17-7|this compound hydrochloride.
- Wikipedia. (n.d.). Chiral auxiliary.
- Various Authors. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(18), 5759–5763.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- Tius, M. A. (2014). Ligand Development for Asymmetric Catalysis from a Historical and Didactical Perspective: Chemical Education. CHIMIA International Journal for Chemistry, 68(11), 779–782.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
- Al-Masoudi, N. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3241–3251.
- Cowen, B. J., & Miller, S. J. (2009). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Society Reviews, 38(12), 3189–3201.
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
- Cilia, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 64(1), 161–183.
- Various Authors. (2008). Asymmetric synthesis and crystal structure of a bioactive morpholine derivative. Chinese Journal of Structural Chemistry, 27(1), 115–118.
- Dhayalan, V., et al. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. ChemistrySelect, 7(33), e202201994.
- D'hooghe, M., & De Kimpe, N. (2011). Asymmetric catalysis with chiral oxazolidine ligands. Chemical Society Reviews, 40(7), 3847–3868.
- Various Authors. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various...
- Macmillan Group Meeting. (2011).
- Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5423–5439.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (R)-Morpholin-3-ylmethanol hydrochloride [myskinrecipes.com]
Topic: Synthesis and Characterization of (R)-morpholin-2-ylmethanol Derivatives
An In-depth Technical Guide for Drug Development Professionals
Abstract
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold that imparts favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] Its incorporation can enhance aqueous solubility, metabolic stability, and target affinity.[4][5] This guide focuses specifically on the chiral building block, (R)-morpholin-2-ylmethanol, a versatile intermediate whose stereocenter and functional handles are pivotal for creating potent and selective therapeutics.[6][7] We will explore robust enantioselective synthetic strategies, methods for derivatization, and a comprehensive suite of characterization techniques essential for advancing molecules from discovery to development.
The Strategic Importance of the Morpholine Scaffold in CNS Drug Discovery
The development of drugs targeting the central nervous system (CNS) demands a delicate balance between molecular size and lipophilicity to ensure permeability across the blood-brain barrier (BBB).[2][8] The morpholine ring, with its unique conformational flexibility and physicochemical properties, has emerged as a valuable tool for achieving this balance.[2][8] The weak basicity of the nitrogen atom and the hydrogen bond accepting capability of the oxygen atom allow for a range of hydrophilic and lipophilic interactions, improving both solubility and brain permeability.[2][8] In CNS-active compounds, the morpholine moiety is strategically employed to:
-
Enhance potency through specific molecular interactions within the target's active site.
-
Serve as a rigid scaffold to correctly orient pharmacophoric appendages.
-
Modulate pharmacokinetic and pharmacodynamic (PK/PD) properties for an optimized therapeutic profile.[2][8]
Core Synthetic Strategies for Enantiopure this compound
The synthesis of enantiomerically pure this compound is a critical first step. The choice of synthetic route is often dictated by factors such as scalability, cost, and the desired enantiomeric purity.
Enantioselective Synthesis from Achiral Precursors
Building the chiral center from achiral starting materials is an elegant and efficient approach. Modern catalysis offers powerful tools to achieve high enantioselectivity.
-
Organocatalysis: A notable strategy involves the organocatalytic α-chlorination of an aldehyde, followed by reduction to the corresponding 2-chloro alcohol. This method, refined from the Jørgensen methodology, establishes the stereocenter with high enantiomeric excess (% ee) early in the sequence.[9] The resulting chiral chloro-alcohol is a versatile intermediate that can be converted into a bis-electrophile for subsequent chemoselective displacement and cyclization to form the morpholine ring.[9] This approach overcomes the limitations of earlier methods, which often suffered from variable enantioselectivity and low overall yields.[9]
-
Asymmetric Hydrogenation: An alternative route involves the asymmetric hydrogenation of unsaturated morpholine precursors. Using sophisticated chiral catalysts, such as those based on bisphosphine-rhodium complexes with large bite angles, allows for the production of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[10]
Synthesis from the Chiral Pool
Leveraging naturally occurring, enantiomerically pure starting materials provides a robust and often more traditional pathway.
-
From Chiral Amino Alcohols: Readily available and optically pure 1,2-amino alcohols are common starting points for morpholine synthesis.[11] The synthesis typically proceeds through a sequence of N-alkylation with a suitable two-carbon electrophile, followed by an intramolecular cyclization (e.g., Williamson ether synthesis) to close the morpholine ring.[11][12] Electrophile-induced cyclization, for example using bromine with N-allyl-β-amino alcohols, is another effective method for creating highly substituted chiral morpholines.[13]
Derivatization: Building Molecular Complexity
With the enantiopure this compound core in hand, derivatization at the nitrogen and oxygen atoms allows for the exploration of structure-activity relationships (SAR).
-
N-Functionalization: The secondary amine of the morpholine ring is a key site for modification. Standard synthetic transformations such as reductive amination, acylation with acid chlorides, sulfonylation, and alkylation with electrophiles are routinely employed to install a wide variety of substituents. The choice of the N-substituent is crucial as it directly influences the molecule's pKa, lipophilicity, and potential for hydrogen bonding, all of which can dramatically affect target engagement and pharmacokinetic properties.[2]
-
O-Functionalization: The primary alcohol of the C2-methanol side chain provides another vector for diversification. It can be readily converted to ethers, esters, or other functional groups. This position is often used to attach linkers for covalent inhibitors, introduce additional pharmacophoric elements, or connect to solubilizing groups.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Expanding Complex Morpholines Using Systematic Chemical Diversity. | Semantic Scholar [semanticscholar.org]
- 13. banglajol.info [banglajol.info]
The Morpholine Scaffold in Modern Drug Discovery: A Technical Guide to a Privileged Structure
Executive Summary
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent appearance in a wide array of approved and experimental therapeutic agents.[1][2] This guide provides an in-depth analysis of the morpholine moiety's biological relevance, moving beyond a simple catalog of its applications. We will explore the fundamental physicochemical properties that underpin its success, the causal relationships between its structure and its advantageous pharmacokinetic profile, and its versatile role in targeting diverse disease pathways. This document is intended for drug discovery professionals, offering field-proven insights into why and how this deceptively simple scaffold continues to deliver clinical candidates with high potential. We will dissect its function as a pharmacophore, a bioisosteric replacement, and a modulator of drug-like properties, supported by detailed experimental protocols and validated references.
The Morpholine Scaffold: A Privileged Status Earned Through Performance
In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of providing ligands for diverse biological targets.[2][3] The morpholine ring, a six-membered saturated heterocycle containing an amine and an ether functional group, has unequivocally earned this designation.[1] Its prevalence is not accidental; it is a direct result of a unique confluence of advantageous physicochemical, metabolic, and biological properties that chemists leverage to solve complex drug design challenges.[2]
The utility of the morpholine ring is multifaceted:
-
Pharmacokinetic Modulator: It is frequently incorporated to improve aqueous solubility, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][4][5]
-
Pharmacophoric Element: The ring itself can be an integral component of a pharmacophore, forming critical interactions with enzyme active sites or receptors.[2][3]
-
Structural Scaffold: It provides a synthetically tractable and conformationally defined anchor to correctly orient other functional groups in three-dimensional space.[4][6]
This guide will deconstruct these roles, providing a clear rationale for the morpholine scaffold's enduring relevance in the development of next-generation therapeutics.
The Physicochemical Rationale for Morpholine's Success
The decision to incorporate a morpholine ring is often a strategic choice to optimize a molecule's drug-like properties. This decision is rooted in its distinct and highly favorable physicochemical characteristics.
Key Physicochemical Properties
The morpholine ring's structure confers a unique electronic and conformational profile. The electron-withdrawing effect of the ether oxygen atom reduces the basicity of the secondary amine compared to analogous piperidines or piperazines.[1] This seemingly minor adjustment has profound implications for a drug candidate's profile.
-
Reduced Basicity (pKa): The pKa of the morpholine nitrogen is typically in the range of 8.4-8.7.[1][7] This lowered basicity is often ideal for biological applications. Highly basic amines are more likely to be protonated at physiological pH, which can lead to off-target effects at aminergic G-protein coupled receptors (GPCRs) and may reduce membrane permeability. The moderate basicity of morpholine strikes a critical balance, maintaining sufficient aqueous solubility while minimizing these liabilities.
-
Hydrogen Bonding Capability: The ether oxygen acts as a hydrogen bond acceptor, while the N-H group (in secondary morpholines) can act as a hydrogen bond donor. This dual capability allows for specific and favorable interactions with biological targets.[5][8]
-
Dipole Moment and Solubility: The presence of two heteroatoms gives morpholine a significant dipole moment, which contributes to its ability to enhance the aqueous solubility of parent compounds—a frequent challenge in drug development.[4][5]
-
Conformational Flexibility: The ring exists predominantly in a stable chair-like conformation, providing a predictable and relatively rigid scaffold to position substituents for optimal target engagement.[4][5]
Caption: Physicochemical properties of the morpholine scaffold.
Impact on ADME Properties
The true value of the morpholine scaffold is most evident in its ability to favorably modulate a compound's ADME profile.[2]
-
Solubility and Permeability: As discussed, the polarity of the morpholine ring enhances aqueous solubility. Simultaneously, its moderate basicity ensures that a sufficient fraction of the compound remains in a neutral, more lipophilic state at physiological pH, allowing for effective passive diffusion across cell membranes, including the blood-brain barrier (BBB).[4][5][9] This balanced lipophilic-hydrophilic character is particularly valuable for developing CNS-active drugs.[5][6]
-
Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation.[2] While it can be oxidized, it often serves to block metabolic hotspots on adjacent parts of a molecule.[10] Replacing a more metabolically labile ring system, such as piperidine, with morpholine is a common and effective strategy to improve a drug's half-life and bioavailability.[7][10] For instance, the atoms adjacent to the piperidine nitrogen are often sites of CYP450-mediated oxidation; replacing this with morpholine can mitigate this issue.[10]
Table 1: Contribution of the Morpholine Scaffold in Select FDA-Approved Drugs
| Drug Name | Therapeutic Class | Mechanism of Action | Key Contribution of Morpholine Scaffold |
| Linezolid | Antibiotic | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] | The N-acetyl morpholine group is crucial for binding and provides favorable pharmacokinetic properties. |
| Gefitinib | Anticancer (NSCLC) | Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. | The morpholine group enhances aqueous solubility and provides a key interaction point within the ATP-binding pocket of EGFR.[11] |
| Aprepitant | Antiemetic | Neurokinin 1 (NK1) receptor antagonist.[4] | Acts as a rigid scaffold to correctly orient the pharmacophoric elements and improves brain permeability.[4][12] |
| Reboxetine | Antidepressant | Selective norepinephrine reuptake inhibitor (NRI).[4] | The morpholine ring is integral to the pharmacophore and contributes to the required physicochemical properties for CNS penetration.[5][13] |
Therapeutic Applications: A Scaffold for Diverse Targets
The versatility of the morpholine scaffold is demonstrated by its presence in drugs across a wide range of therapeutic areas.
Oncology: Targeting Kinase Pathways
A significant number of morpholine-containing drugs are inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is commonly dysregulated in cancer.[1] In many of these inhibitors, the morpholine oxygen forms a critical hydrogen bond with a backbone amide proton in the hinge region of the kinase domain, serving as a key anchor for the molecule.[1]
Caption: The PI3K/Akt/mTOR pathway, a key target for morpholine-based anticancer agents.
Central Nervous System (CNS) Disorders
Developing drugs for CNS disorders requires overcoming the significant hurdle of the blood-brain barrier (BBB).[5][9] As previously noted, the balanced physicochemical profile of morpholine makes it an ideal scaffold for CNS drug candidates.[4][5] It enhances brain permeability while providing a stable anchor for various pharmacophores.[5] Approved CNS drugs like the antidepressant Reboxetine and the anxiolytic Moclobemide feature the morpholine ring, highlighting its utility in this challenging therapeutic area.[4][13]
Infectious Diseases
The morpholine scaffold is a key component in the oxazolidinone class of antibiotics, with Linezolid being the most prominent example.[1] Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. The morpholine ring is not merely a solubilizing group; it is an integral part of the pharmacophore, occupying a specific pocket and contributing to the compound's potent antibacterial activity and favorable safety profile.
Synthetic Strategies and Methodologies
The synthetic accessibility of the morpholine scaffold is a key reason for its widespread use.[2][14] A variety of robust synthetic methodologies are available, allowing for the facile incorporation and derivatization of the ring.
Rationale for Synthetic Route Selection
The choice of synthetic route depends on the desired substitution pattern. Common strategies often start from 1,2-amino alcohols or aziridines.[15] For N-arylation, a common objective in medicinal chemistry, the Buchwald-Hartwig amination or simple nucleophilic aromatic substitution reactions are frequently employed. The protocol below describes a general and reliable method for the synthesis of N-aryl morpholines.
Caption: General workflow for the synthesis of an N-Aryl morpholine derivative.
Experimental Protocol: Synthesis of a Substituted N-Aryl-Morpholine
This protocol describes a standard nucleophilic aromatic substitution for synthesizing an N-aryl morpholine, a common core in many biologically active molecules. This method is self-validating through standard analytical characterization of the final product.
Objective: To synthesize 4-(4-nitrophenyl)morpholine from 1-fluoro-4-nitrobenzene and morpholine.
Materials:
-
1-fluoro-4-nitrobenzene (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) (Anhydrous)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) (Anhydrous)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1-fluoro-4-nitrobenzene (1.0 eq) and anhydrous DMF.
-
Addition of Reagents: Add potassium carbonate (2.0 eq) followed by the dropwise addition of morpholine (1.2 eq) to the stirring solution at room temperature.
-
Heating: Equip the flask with a condenser and heat the reaction mixture to 80°C.
-
Causality Insight: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction. K₂CO₃ acts as a base to neutralize the HF byproduct, driving the reaction to completion.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x).
-
Causality Insight: The aqueous workup removes the DMF solvent and inorganic salts (K₂CO₃, KF). The desired product is organic-soluble and will partition into the Ethyl Acetate layer.
-
-
Washing: Combine the organic layers and wash with brine (1x). The brine wash helps to remove any remaining water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol or by silica gel column chromatography to yield the pure 4-(4-nitrophenyl)morpholine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Perspectives
The morpholine scaffold is far more than a simple solubilizing group; it is a sophisticated tool in the medicinal chemist's armamentarium.[2][16] Its unique and well-understood physicochemical properties provide a reliable means to enhance the pharmacokinetic profiles of drug candidates.[2][4] Its synthetic tractability allows for its incorporation into diverse molecular architectures, and its ability to act as a key pharmacophoric element has led to successful drugs in oncology, CNS disorders, and infectious diseases.[1][4][5] As drug discovery continues to tackle increasingly complex biological targets, the rational application of privileged scaffolds like morpholine will remain a critical strategy for success. Future work will likely focus on developing novel, more complex C-functionalized and stereochemically diverse morpholine derivatives to explore new chemical space and unlock new therapeutic opportunities.
References
- Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. (2025). Benchchem.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).
- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019).
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed.
- Goel, K. K., et al. (2025). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Synlett, 36(16), 2527-2536.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.
- Morpholine Bioisosteres for Drug Design. (n.d.). Pharmaceutical Business Review.
- Revealing quinquennial anticancer journey of morpholine: A SAR based review. (n.d.).
- Morpholines for CNS drug discovery. (n.d.). Asinex.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
- Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. (n.d.).
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020).
- Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Dwivedi, A. R., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry.
- Expanding complex morpholines using systematic chemical diversity. (2025). ACS Fall 2025.
- Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
- Ring Bioisosteres. (2024). Cambridge MedChem Consulting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis Using (R)-morpholin-2-ylmethanol
Abstract: This technical guide provides a comprehensive overview of the applications of (R)-morpholin-2-ylmethanol as a versatile chiral building block in modern asymmetric synthesis. We delve into its role as a robust chiral auxiliary for diastereoselective carbon-carbon bond formation and its utility as a ligand in transition-metal catalysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the stereocontrolled synthesis of complex, enantiomerically pure molecules. Detailed, field-proven protocols, mechanistic insights, and data are presented to facilitate practical implementation.
Introduction: The Imperative of Asymmetric Synthesis
In the landscape of pharmaceuticals, agrochemicals, and materials science, the biological or functional activity of a molecule is often dictated by its three-dimensional structure. Many essential molecules are chiral and exist as a pair of non-superimposable mirror images called enantiomers.[1] Frequently, only one enantiomer elicits the desired therapeutic effect, while the other may be inactive or even harmful. Consequently, the ability to selectively synthesize a single enantiomer—a practice known as asymmetric synthesis—is a cornerstone of modern chemical research and development.[2]
Strategies to achieve stereocontrol are diverse, but one of the most reliable and well-established methods involves the use of a chiral auxiliary.[2][3] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a non-chiral substrate.[1][4] This covalent modification creates a chiral environment that directs subsequent chemical reactions to occur with a high degree of facial selectivity, yielding a product that is enriched in one diastereomer. The auxiliary is then cleaved and can often be recovered for reuse, revealing the desired enantiomerically enriched product.[1][3]
The morpholine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[5][6] Its derivatives, particularly chiral ones, serve as valuable building blocks.[7][8][9][10] this compound, with its defined stereocenter, integrated secondary amine, and primary alcohol for covalent attachment, presents an attractive and versatile platform for asymmetric transformations.
This compound: A Profile
This compound is a chiral building block valued for its structural and functional attributes.
-
Chemical Structure:
Key Features for Asymmetric Synthesis:
-
Defined Stereocenter: The (R)-configuration at the C2 position provides the foundational chirality.
-
Hydroxyl Group: The primary alcohol serves as a convenient handle for attaching the auxiliary to substrates, typically carboxylic acids, via ester or amide linkages.
-
Endocyclic Nitrogen and Oxygen: The heteroatoms can act as coordination sites for metal ions, enabling its use as a bidentate ligand in catalysis. The nitrogen atom's basicity is also central to its function in directing reactions.
Application I: As a Chiral Auxiliary in Diastereoselective Reactions
The primary application of this compound is as a chiral auxiliary for the asymmetric synthesis of carboxylic acid derivatives. The general workflow involves three key stages: attachment, diastereoselective transformation, and cleavage.
Caption: General workflow for using a chiral auxiliary.
Mechanistic Rationale: Steric Shielding
Once attached to a substrate, such as forming an N-acyl derivative, the auxiliary establishes a rigid, chair-like conformation. The substituent at the C2 position effectively blocks one face of the enolate formed from the acyl group. This steric hindrance forces an incoming electrophile to approach from the less hindered face, resulting in the preferential formation of one diastereomer.
Sources
- 1. york.ac.uk [york.ac.uk]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 8. Morpholine synthesis [organic-chemistry.org]
- 9. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- 12. ((R)-morpholin-2-yl)methanol | CAS: 156925-22-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 13. 156925-22-3|this compound|BLD Pharm [bldpharm.com]
- 14. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-morpholin-2-ylmethanol in the Synthesis of Stereoselective Pharmaceuticals
Abstract
The demand for enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, driven by the need for enhanced efficacy and improved safety profiles.[1] Chiral building blocks are indispensable tools in this endeavor, providing an efficient pathway to complex molecular architectures with precise stereochemical control.[2][3] Among these, the morpholine scaffold is recognized as a privileged structure in medicinal chemistry, frequently incorporated to bestow favorable pharmacokinetic and pharmacodynamic properties upon bioactive molecules.[4][5][6] This guide focuses on (R)-morpholin-2-ylmethanol , a versatile and highly valuable chiral building block. We will explore its strategic application in stereoselective synthesis, provide detailed experimental protocols for its derivatization, and illustrate its role in the construction of complex pharmaceutical agents like Aprepitant.
The Strategic Value of this compound in Synthesis
This compound is a C₂-symmetric chiral amino alcohol. Its value in stereoselective synthesis stems from a combination of inherent structural features and versatile reactivity, making it a powerful tool for medicinal chemists.
1.1. A Pre-validated Chiral Core
The primary advantage of this compound lies in its nature as a "chiral pool" starting material.[1] The (R)-configured stereocenter at the C2 position is pre-established and enantiomerically pure. This allows chemists to bypass the often challenging and costly steps of asymmetric synthesis or chiral resolution that would be required to create this center from achiral precursors.[3][7] By incorporating this building block, the synthesis becomes more convergent and efficient, directly embedding the required chirality into the target molecule's framework.
1.2. Orthogonal Reactive Sites for Divergent Synthesis
The molecule possesses two distinct nucleophilic sites with different reactivities: a secondary amine (N-H) and a primary alcohol (O-H). This orthogonality is crucial for synthetic planning. The amine is generally more nucleophilic and can be selectively functionalized first under a wide range of conditions (e.g., acylation, alkylation, arylation). Subsequently, the alcohol can be modified, allowing for the stepwise and controlled construction of complex substitution patterns around the morpholine core. This dual functionality is key to its role as a versatile scaffold.
1.3. Imparting Favorable Pharmaceutical Properties
The morpholine ring itself is more than just a chiral scaffold; it is an active pharmacophore that can significantly enhance the drug-like properties of a molecule.[4][6] Its presence can:
-
Improve Solubility and Permeability: The ether oxygen can act as a hydrogen bond acceptor, while the basic nitrogen (pKa ~8.5) can be protonated at physiological pH, improving aqueous solubility and membrane permeability.[8]
-
Enhance Metabolic Stability: The morpholine ring often demonstrates improved metabolic stability compared to other heterocyclic amines.[8][9]
-
Engage in Target Binding: The heteroatoms of the morpholine ring can form crucial hydrogen bonds or other interactions within the binding site of a biological target, increasing potency and selectivity.[6][9]
Application Showcase: The Morpholine Core of Aprepitant
Aprepitant (Emend®) is a potent and selective neurokinin 1 (NK₁) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[10][11] Its complex structure features a densely functionalized morpholine core with three contiguous stereocenters. The synthesis of Aprepitant provides an excellent case study on the strategic importance of chiral morpholine intermediates. While many industrial syntheses now employ elegant one-pot or catalytic methods to construct the ring,[12] the fundamental challenge remains the precise control of its stereochemistry, underscoring the value of precursors like this compound.
A conceptual workflow highlights how a chiral morpholine building block serves as the central anchor upon which the other key fragments of Aprepitant are assembled.
Caption: Conceptual workflow for Aprepitant synthesis.
This strategic approach, starting with a pre-formed chiral morpholine unit, simplifies the stereochemical challenge by breaking the complex target into manageable, stereodefined fragments.[10][13]
Experimental Protocols: Key Transformations
The following protocols provide detailed, self-validating methodologies for the two key synthetic transformations of this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Protocol 1: Regioselective N-Arylation via Buchwald-Hartwig Amination
Principle: This protocol describes the palladium-catalyzed cross-coupling of the secondary amine of this compound with an aryl bromide. This reaction is highly efficient for forming C-N bonds while preserving the stereochemical integrity of the chiral center. The choice of a bulky phosphine ligand is critical to promote reductive elimination and prevent side reactions.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (e.g., 1-bromo-4-fluorobenzene) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere (inert gas)
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq). Seal the flask with a septum.
-
Solvent & Reagents: Evacuate and backfill the flask with inert gas three times. Causality: This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Add anhydrous toluene via syringe, followed by the aryl bromide (1.1 eq) and this compound (1.0 eq).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Quench carefully by adding water. Causality: The addition of water neutralizes the strong base and dissolves inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.
-
Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS. Confirm enantiomeric purity (>99% ee) via chiral HPLC analysis.
Protocol 2: Diastereoselective O-Alkylation via Williamson Ether Synthesis
Principle: Following N-protection, the primary alcohol is deprotonated with a strong, non-nucleophilic base to form an alkoxide. This alkoxide then displaces a leaving group on an electrophile to form an ether linkage. The steric bulk of the N-substituent can influence the approach of the electrophile, potentially leading to diastereoselectivity if the electrophile is also chiral.
Materials:
-
N-protected this compound (from Protocol 1) (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere (inert gas)
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried, three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet, add NaH (1.5 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Causality: Mineral oil can interfere with the reaction; removing it ensures clean activation of the base.
-
Substrate Addition: Add anhydrous THF to the flask, cool to 0 °C in an ice bath, and add a solution of the N-protected this compound (1.0 eq) in THF dropwise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. Hydrogen gas evolution should be observed. Causality: This ensures complete formation of the sodium alkoxide intermediate.
-
Electrophile Addition: Cool the mixture back to 0 °C. Add the alkyl halide (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Causality: This safely neutralizes the excess NaH.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to afford the desired O-alkylated morpholine.
-
Validation: Characterize by ¹H NMR, ¹³C NMR, and HRMS. If a chiral electrophile was used, determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture or by HPLC analysis of the purified product.
Data Presentation: Expected Outcomes
The following tables summarize representative data for the transformations described, based on established chemical principles.
Table 1: Representative Data for N-Arylation of this compound
| Entry | Aryl Halide | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | 4-Fluorobromobenzene | Pd₂(dba)₃ / XPhos | 85-95 | >99 | General |
| 2 | 2-Chloropyridine | Pd(OAc)₂ / RuPhos | 70-85 | >99 | General |
| 3 | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / BrettPhos | 80-90 | >99 | General |
Note: The stereocenter at C2 is remote from the reaction center and is stable under these conditions, resulting in full retention of enantiomeric excess (ee).
Table 2: Representative Data for O-Alkylation of N-Benzyl-(R)-morpholin-2-ylmethanol
| Entry | Electrophile | Base / Solvent | Yield (%) | d.r. | Reference |
| 1 | Benzyl Bromide | NaH / THF | 90-98 | N/A | General |
| 2 | Methyl Iodide | KH / THF | 88-96 | N/A | General |
| 3 | (S)-1-Phenylethyl Bromide | NaH / DMF | 65-75 | 60:40 | Illustrative |
Note: Diastereoselectivity (d.r.) is observed only when the electrophile is also chiral. The level of selectivity is dependent on the steric and electronic properties of both the substrate and the electrophile.
Visualization of Synthetic Logic
The following diagram illustrates the divergent synthetic potential of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of the major isomers of Aprepitant and Fosaprepitant [html.rhhz.net]
- 12. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Aprepitant [cjph.com.cn]
Application Notes and Protocols for Asymmetric Organocatalysis Utilizing (R)-morpholin-2-ylmethanol
Introduction: The Emergence of Chiral Morpholine Scaffolds in Asymmetric Synthesis
The morpholine moiety is a privileged heterocyclic motif frequently incorporated into pharmaceutical agents and bioactive molecules due to its favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability.[1] The asymmetric synthesis of chiral morpholine derivatives and the utilization of chiral morpholine-based catalysts are therefore of significant interest to the drug development and fine chemical industries.[2][3] (R)-morpholin-2-ylmethanol, a readily available chiral building block, represents a simple yet potent scaffold for asymmetric organocatalysis. As a chiral β-amino alcohol, it possesses the key functionalities—a secondary amine and a hydroxyl group—that are characteristic of effective organocatalysts for a variety of asymmetric transformations.[4][5]
While extensive research has focused on proline and its derivatives, there is growing interest in exploring other chiral scaffolds like morpholines.[6][7] Studies have shown that while morpholine-enamines can exhibit lower reactivity compared to their pyrrolidine counterparts, appropriately designed morpholine-based catalysts can achieve high yields and stereoselectivities in reactions such as Michael additions.[7][8][9] This guide provides a detailed examination of the application of this compound as an organocatalyst, with a focus on a representative experimental protocol for the asymmetric Michael addition reaction. The principles and methodologies described herein are intended to serve as a foundational resource for researchers exploring the catalytic potential of this versatile molecule.
Catalytic Strategy: Mechanism of Action in Enamine Catalysis
This compound is poised to act as an effective organocatalyst through an enamine-based mechanism, similar to that of proline and other chiral secondary amines.[10] In a typical reaction, such as the addition of a ketone to an electrophile, the catalytic cycle can be envisioned as follows:
-
Enamine Formation: The secondary amine of the morpholine ring reacts with a carbonyl group of the donor substrate (e.g., a ketone) to form a chiral enamine intermediate.
-
Stereoselective Attack: The generated enamine, being nucleophilic, attacks the electrophilic acceptor (e.g., a nitroolefin in a Michael addition). The chiral environment established by the this compound scaffold directs this attack to one face of the electrophile, thereby inducing stereoselectivity. The hydroxyl group of the catalyst can play a crucial role in orienting the substrates through hydrogen bonding, further enhancing stereocontrol.[4][11][12]
-
Iminium Ion Formation and Hydrolysis: Following the C-C bond formation, the resulting intermediate is protonated to form an iminium ion. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.
Caption: General workflow for the asymmetric Michael addition.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.05 mmol, 10 mol%).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (1.0 mL). Stir the mixture until the catalyst is completely dissolved.
-
Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., a cryocooler or a dry ice/acetone bath).
-
Addition of Reactants: To the cooled solution, add cyclohexanone (1.0 mmol, 2.0 equivalents) followed by the dropwise addition of a solution of trans-β-nitrostyrene (0.5 mmol, 1.0 equivalent) in anhydrous toluene (0.5 mL).
-
Reaction Monitoring: Stir the reaction mixture vigorously at -20 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (trans-β-nitrostyrene) is consumed (typically 24-48 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio by ¹H NMR spectroscopy of the purified product. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Expected Results and Data Interpretation
The performance of chiral amino alcohol catalysts is highly dependent on the specific substrates and reaction conditions. Based on analogous systems, the reaction is expected to yield the Michael adduct with good diastereoselectivity and moderate to high enantioselectivity. [4][11][12]
| Entry | Donor | Acceptor | Catalyst Loading | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 mol% | -20 | 48 | 85 | 95:5 | 92 |
| 2 | Acetone | trans-β-Nitrostyrene | 10 mol% | -20 | 72 | 78 | - | 88 |
| 3 | Cyclohexanone | 4-Chloro-β-nitrostyrene | 10 mol% | -20 | 48 | 82 | 96:4 | 94 |
Note: The data presented in this table are representative values based on analogous simple β-amino alcohol catalyzed reactions and serve as a benchmark for optimization. [4][11][12]
Troubleshooting and Scientific Insights
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction time or temperature. However, be aware that increasing the temperature may lead to a decrease in stereoselectivity. Ensure all reagents and solvents are strictly anhydrous, as water can interfere with the catalytic cycle.
-
Poor Stereoselectivity: The choice of solvent can have a significant impact on the stereochemical outcome. Screening other aprotic solvents such as dichloromethane, THF, or diethyl ether may be beneficial. The steric and electronic properties of both the donor and acceptor substrates also play a crucial role.
-
Catalyst Solubility: this compound is generally soluble in many organic solvents. If solubility issues arise, particularly at low temperatures, a co-solvent system might be explored.
Conclusion and Future Outlook
This compound presents a promising and accessible chiral organocatalyst for asymmetric synthesis. Its structural features as a β-amino alcohol allow it to effectively catalyze key C-C bond-forming reactions through an enamine-based mechanism. The provided protocol for the asymmetric Michael addition serves as a practical starting point for researchers to explore the catalytic potential of this and related chiral morpholine scaffolds. Further investigations into its application in other asymmetric transformations, such as aldol and Mannich reactions, are warranted and could expand the toolkit of readily available and efficient organocatalysts for the synthesis of complex chiral molecules.
References
-
Begum, Z., et al. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 11(3), 1529-1536. Available at: [Link]
-
Begum, Z., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. Muroran Institute of Technology. Available at: [Link]
-
Begum, Z., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing. Available at: [Link]
-
Notz, W., et al. (2011). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Synthesis, 2011(12), 1815-1830. Available at: [Link]
-
Movassaghi, M., & Jacobsen, E. N. (2005). Simple Organic Molecules as Catalysts for Enantioselective Synthesis of Amines and Alcohols. PMC PubMed Central. Available at: [Link]
-
Marques, M. M. B. (2018). Organocatalysis: A Brief Overview on Its Evolution and Applications. MDPI. Available at: [Link]
-
Nájera, C., & Yus, M. (2006). β-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. ResearchGate. Available at: [Link]
-
Ahrendt, K. A., & MacMillan, D. W. C. (2009). Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid. PMC. Available at: [Link]
-
Li, Y., et al. (2012). (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate. PubMed Central. Available at: [Link]
-
Wikipedia contributors. (2023). Proline organocatalysis. Wikipedia. Available at: [Link]
-
G. Di Carmine, et al. (2021). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Publishing. Available at: [Link]
-
Taylor, J. E., et al. (2010). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Vachan, B. S., et al. (2016). Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. Semantic Scholar. Available at: [Link]
-
Jiang, C., et al. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids. Beilstein Journal of Organic Chemistry, 8, 1279–1284. Available at: [Link]
-
Kaźmierczak, M., & Gawroński, J. (2017). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. MDPI. Available at: [Link]
-
Obexer, R., et al. (2020). Engineering Streptavidin for Enamine-Catalysed Aldol Addition Reactions. Cardiff University. Available at: [Link]
-
Hayashi, Y., et al. (2017). Organocatalytic asymmetric Mannich reactions of ketones with ketimino esters and kinetic resolution of the products via retro-Mannich reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PubMed. Available at: [Link]
-
Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. Available at: [Link]
-
van der Ree, J. H., et al. (2008). Organocatalysed asymmetric Mannich reactions. Radboud Repository. Available at: [Link]
-
Bridges, T. M., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. Available at: [Link]
-
Organic Chemistry Portal. (2024). Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate. Available at: [Link]
-
Benaglia, M., et al. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]
-
García, I., et al. (2018). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. Available at: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
-
Notz, W., et al. (2011). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PubMed. Available at: [Link]
-
Galzerano, P., & Bencivenni, G. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. Available at: [Link]
-
Rios, R. (2021). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine synthesis [organic-chemistry.org]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 11. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
The Strategic Application of (R)-morpholin-2-ylmethanol in Complex Organic Synthesis: A Guide for Researchers
The pursuit of stereochemically pure pharmaceuticals has positioned chiral building blocks as indispensable assets in modern drug discovery and development. Among these, (R)-morpholin-2-ylmethanol has emerged as a versatile and highly valuable synthon. Its rigid heterocyclic framework, coupled with two distinct points for chemical modification—a secondary amine and a primary alcohol—offers a reliable scaffold for constructing complex molecular architectures with precise stereochemical control. The morpholine moiety itself is a "privileged" structure in medicinal chemistry, frequently incorporated to enhance aqueous solubility, metabolic stability, and target engagement.[1][2] This guide provides an in-depth exploration of the strategic use of this compound in multi-step organic synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Duality of Reactivity: A Chiral Scaffold with Orthogonal Handles
This compound presents two primary reactive sites: the secondary amine within the morpholine ring and the primary hydroxyl group of the methanol substituent. This duality allows for a strategic and often sequential functionalization, enabling the construction of diverse molecular libraries from a single chiral starting material.
dot
Caption: Strategic functionalization pathways of this compound.
Section 1: Protection and N-Functionalization of the Morpholine Nitrogen
The secondary amine of this compound is a versatile nucleophile, readily participating in a variety of bond-forming reactions. However, in multi-step syntheses, it is often necessary to protect this nitrogen to prevent undesired side reactions while manipulating the hydroxyl group.
N-Boc Protection: A Robust and Reversible Strategy
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.
Protocol 1: N-Boc Protection of this compound
-
Materials: this compound, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (NEt₃), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (1.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can often be used without further purification.[3]
-
N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][4] This method allows for the direct arylation of the morpholine nitrogen, a key step in the synthesis of many kinase inhibitors and other bioactive molecules.
Protocol 2: N-Arylation of this compound
-
Materials: this compound, Aryl halide (e.g., aryl bromide or chloride), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, BINAP), Base (e.g., Cs₂CO₃ or K₃PO₄), Anhydrous toluene or dioxane.
-
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
-
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 75-90 | |
| Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 110 | 70-85 | [5] |
Table 1: Comparison of typical conditions for the Buchwald-Hartwig N-arylation of secondary amines.
Section 2: Functionalization of the Primary Hydroxyl Group
The primary alcohol of this compound provides a second handle for elaboration, allowing for the introduction of a wide array of functional groups.
O-Alkylation and Etherification
The formation of ether linkages can be crucial for modulating the pharmacokinetic properties of a drug candidate.
Protocol 3: Williamson Ether Synthesis
-
Materials: N-protected this compound, Sodium hydride (NaH), Alkyl halide (e.g., benzyl bromide), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of NaH (1.5 equiv) in anhydrous THF at 0 °C, add a solution of N-protected this compound (1.0 equiv) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equiv) slowly.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ether by column chromatography.
-
Esterification
Esterification of the primary alcohol can be achieved under various conditions, from simple acid-catalyzed reactions to milder coupling agent-mediated processes.
Protocol 4: Esterification using a Coupling Agent
-
Materials: N-protected this compound, Carboxylic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-protected this compound (1.0 equiv), carboxylic acid (1.2 equiv), and DMAP (0.1 equiv) in DCM.
-
Add EDC (1.5 equiv) to the solution and stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting ester by column chromatography.[6]
-
Conversion to Halides: Gateway to Further Functionalization
The conversion of the primary alcohol to an alkyl halide opens up a plethora of subsequent nucleophilic substitution reactions.
Protocol 5: Conversion to Alkyl Bromide using Phosphorus Tribromide
-
Materials: N-protected this compound, Phosphorus tribromide (PBr₃), Anhydrous diethyl ether.
-
Procedure:
-
Dissolve N-protected this compound (1.0 equiv) in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add PBr₃ (0.4 equiv) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude alkyl bromide, which should be used promptly in the next step.
-
Section 3: Multi-Step Synthesis Case Study: A Representative Kinase Inhibitor Scaffold
To illustrate the strategic application of this compound, the following section outlines a representative multi-step synthesis of a hypothetical kinase inhibitor scaffold. This sequence demonstrates the sequential functionalization of both the nitrogen and oxygen centers.
dot
Caption: Multi-step synthesis of a hypothetical kinase inhibitor scaffold.
Detailed Protocol for the Synthesis of a Kinase Inhibitor Scaffold
Step 1: N-Boc Protection
Following Protocol 1 , this compound is protected with a Boc group to yield N-Boc-(R)-morpholin-2-ylmethanol.
Step 2: O-Tosylation of the Primary Alcohol
-
Rationale: Conversion of the hydroxyl group to a better leaving group (tosylate) facilitates the subsequent nucleophilic substitution.
-
Procedure: To a solution of N-Boc-(R)-morpholin-2-ylmethanol (1.0 equiv) in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (1.2 equiv). Stir the reaction at 0 °C for 4 hours and then at room temperature overnight. Quench with water and extract with ethyl acetate. The crude tosylate is purified by column chromatography.
Step 3: Etherification with 4-Aminophenol
-
Rationale: Formation of the diaryl ether linkage, a common motif in kinase inhibitors.
-
Procedure: To a solution of 4-aminophenol (1.1 equiv) in DMF, add potassium carbonate (2.0 equiv). Stir the mixture for 30 minutes at room temperature. Add the tosylate from Step 2 (1.0 equiv) and heat the reaction to 80 °C for 12 hours. Cool the reaction, pour into water, and extract with ethyl acetate. Purify the product by column chromatography.
Step 4: N-Boc Deprotection
-
Rationale: Removal of the Boc protecting group to liberate the secondary amine for the final coupling step.
-
Procedure: Dissolve the product from Step 3 in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure and neutralize with saturated sodium bicarbonate solution. Extract the product with ethyl acetate.[1]
Step 5: Final Coupling to the Pyrimidine Core
-
Rationale: Installation of the heterocyclic core, common in many kinase inhibitors, via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination.
-
Procedure (SNAr): To a solution of the amine from Step 4 (1.0 equiv) and 2-chloro-4-aminopyrimidine (1.1 equiv) in isopropanol, add a catalytic amount of a strong acid (e.g., HCl). Heat the reaction to reflux for 24 hours. Cool and purify the product by recrystallization or column chromatography.
Conclusion
This compound stands as a powerful and versatile chiral building block in the synthetic chemist's toolbox. Its dual reactivity, when strategically managed through protection and selective functionalization, provides an efficient pathway to complex, stereochemically defined molecules. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel therapeutic agents, enabling the rational design and efficient construction of the next generation of pharmaceuticals.
References
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 406-423. Available at: [Link]
-
Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed. Available at: [Link]
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholin-2-ylmethanol. PubChem. Retrieved from [Link]
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]
-
ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved. Available at: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
-
ResearchGate. (2024). Representative bioactive molecules having a morpholin-2-one moiety. Available at: [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. Available at: [Link]
-
ResearchGate. (1999). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Available at: [Link]
-
Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]
-
LibreTexts. (n.d.). 9.3. Preparation of alkyl halides & related (RX). Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Fors, B. P., et al. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 132(45), 15914–15917. Available at: [Link]
-
MySkinRecipes. (n.d.). (R)-Morpholin-3-ylmethanol hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
-
Kadela-Tomanek, M., et al. (2017). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 22(11), 1907. Available at: [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fulir.irb.hr [fulir.irb.hr]
Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-morpholin-2-ylmethanol and Derivatives
Introduction: The Emergence of Chiral Morpholine Scaffolds in Asymmetric Catalysis
The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to enhance the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The stereocontrolled installation of substituents onto the morpholine ring is therefore of paramount importance in drug discovery and development. (R)-morpholin-2-ylmethanol represents a versatile chiral building block and a potential organocatalyst for asymmetric transformations. While no major named reaction is exclusively attributed to this compound, its structural motifs are integral to a growing class of chiral morpholine-based organocatalysts.
This technical guide provides an in-depth exploration of the application of chiral morpholine derivatives in named asymmetric reactions, with a primary focus on the Asymmetric Michael Addition . We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the broader context of synthesizing chiral morpholines through other named reactions like Asymmetric Hydrogenation . This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique catalytic potential of chiral morpholine scaffolds.
The Asymmetric Michael Addition: A Powerful C-C Bond Forming Reaction Catalyzed by Morpholine Derivatives
The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction widely employed in organic synthesis.[3] The asymmetric variant of this reaction, facilitated by chiral organocatalysts, provides a direct route to enantioenriched products that are valuable synthetic intermediates.[4][5] While proline and its derivatives have historically dominated the field of enamine-based organocatalysis, recent research has highlighted the potential of chiral morpholine-based catalysts in Michael additions, particularly in the reaction between aldehydes and nitroolefins.[4]
Mechanistic Rationale: The Role of the Morpholine Catalyst in Enamine Catalysis
The catalytic cycle of the asymmetric Michael addition, when catalyzed by a secondary amine like a morpholine derivative, proceeds through an enamine intermediate. The morpholine catalyst reacts with the aldehyde donor to form a nucleophilic enamine, which then attacks the Michael acceptor (e.g., a nitroolefin). The chirality of the catalyst directs this attack to one face of the acceptor, thereby inducing stereoselectivity. Subsequent hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.
The oxygen atom in the morpholine ring can influence the catalyst's reactivity and selectivity through electronic effects and by modulating the pyramidalization of the nitrogen atom, which can impact the nucleophilicity of the enamine intermediate.[4]
Diagram 1: Catalytic Cycle of the Asymmetric Michael Addition
Caption: Catalytic cycle for the morpholine-catalyzed asymmetric Michael addition.
Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol is a representative procedure adapted from studies on morpholine-based organocatalysts in Michael additions.[4][5] While direct literature for this compound as the primary catalyst is limited, this protocol provides a robust starting point for methodological development.
Materials:
-
This compound (or a derivative thereof) as the organocatalyst
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., isopropanol)
-
Co-catalyst/additive (e.g., N-methylmorpholine)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the this compound derivative (1-10 mol%) and N-methylmorpholine (1-10 mol%) in isopropanol.
-
Reaction Setup: To the catalyst solution, add the nitroolefin (1.5 equivalents) followed by the aldehyde (1.0 equivalent) at the desired reaction temperature (typically ranging from -20 °C to room temperature).
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified Michael adduct.
Table 1: Representative Data for Morpholine-Catalyzed Michael Addition
| Entry | Aldehyde Donor | Nitroolefin Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Propanal | trans-β-Nitrostyrene | 5 | iPrOH | -10 | 85 | >95:5 | 92 | [4] |
| 2 | Butanal | (E)-2-(2-nitrovinyl)thiophene | 5 | iPrOH | -10 | 82 | >95:5 | 90 | [4] |
| 3 | Pentanal | (E)-1-nitro-2-phenylethene | 10 | CH₂Cl₂ | 0 | 78 | 90:10 | 88 | [5] |
Note: The data in this table is representative of morpholine-based catalysts and serves as a benchmark for experiments with this compound.
Synthesis of Chiral Morpholines: The Asymmetric Hydrogenation Approach
The direct availability of enantioenriched morpholine catalysts and building blocks is crucial. A highly efficient method for the synthesis of 2-substituted chiral morpholines is the Asymmetric Hydrogenation of the corresponding dehydromorpholine precursors.[6] This reaction often employs a rhodium catalyst with a chiral bisphosphine ligand to achieve high yields and excellent enantioselectivities.[6]
Mechanistic Overview: Rhodium-Catalyzed Asymmetric Hydrogenation
The mechanism of rhodium-catalyzed asymmetric hydrogenation involves the coordination of the prochiral dehydromorpholine to the chiral rhodium complex. The chiral ligand environment dictates the facial selectivity of hydrogen addition to the double bond, leading to the formation of one enantiomer in excess. The choice of the chiral ligand is critical for achieving high enantioselectivity.
Diagram 2: Experimental Workflow for Asymmetric Hydrogenation
Caption: General workflow for the synthesis of chiral morpholines via asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine
This protocol is based on established procedures for the rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines.[6]
Materials:
-
2-Substituted dehydromorpholine
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral bisphosphine ligand (e.g., (R)-SKP)
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
High-pressure hydrogenation reactor (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Formation: In a glovebox, charge a Schlenk tube with the rhodium precursor (e.g., 1 mol%) and the chiral bisphosphine ligand (e.g., 1.1 mol%) in the anhydrous, degassed solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Substrate Addition: In a separate vial, dissolve the 2-substituted dehydromorpholine (1.0 equivalent) in the anhydrous solvent. Transfer this solution to the catalyst solution.
-
Hydrogenation: Transfer the resulting mixture to a stainless-steel autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 50 atm).
-
Reaction: Stir the reaction at room temperature for the specified time (e.g., 24 hours).
-
Work-up: After carefully releasing the hydrogen pressure, remove the solvent from the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (by chiral HPLC) of the resulting chiral morpholine.
Table 2: Performance Data for Asymmetric Hydrogenation of Dehydromorpholines
| Entry | Substrate R-Group | Ligand | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | (R)-SKP | 50 | >99 | 99 | [6] |
| 2 | 4-Methoxyphenyl | (R)-SKP | 50 | >99 | 99 | [6] |
| 3 | 2-Naphthyl | (R)-SKP | 50 | >99 | 99 | [6] |
Conclusion and Future Outlook
This compound and its derivatives represent a promising, yet underexplored, class of chiral organocatalysts. While they have not been associated with a specific "named reaction," their utility in fundamental asymmetric transformations like the Michael addition is an active area of research. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for further investigation and application of these versatile chiral scaffolds. The continued development of synthetic routes to enantioenriched morpholines, such as through asymmetric hydrogenation, will undoubtedly expand their application in the synthesis of complex, biologically active molecules. For professionals in drug development, the exploration of novel chiral catalysts like this compound offers new avenues for the efficient and stereoselective synthesis of next-generation therapeutics.
References
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859. [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]
-
Pedzisa, L., Monastyrskyi, A., Parker, C. D., & Roush, W. R. (2023). Enantio- and Diastereoselective (Ipc)2BOTf-Mediated Aldol Reactions of Morpholine Carboxamides. European Journal of Organic Chemistry. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
-
Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., & Bucci, R. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097. [Link]
-
Jiang, C., Zhong, F., & Lu, Y. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids. Beilstein Journal of Organic Chemistry, 8, 1278–1283. [Link]
-
Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349–356. [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Enders, D., Grondal, C., & Hüttl, M. R. (2007). Asymmetric organocatalytic domino reactions. Angewandte Chemie International Edition, 46(10), 1570–1581. [Link]
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]
-
Córdova, A. (2004). The Hajos–Parrish–Eder–Sauer–Wiechert Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 235-246). John Wiley & Sons, Inc. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of syn - and anti -1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
-
Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., & Bucci, R. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. [Link]
-
M. Chopade, A. (2017). Asymmetric michael adducts as key building blocks for synthesis of bioactive molecules. MedCrave Online Journal of Chemistry, 1(1). [Link]
Sources
- 1. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 4. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of (R)-morpholin-2-ylmethanol in Neurological Drug Synthesis
Abstract
The morpholine heterocycle is a cornerstone in the architecture of many central nervous system (CNS) active agents.[1] Its unique physicochemical properties—imparting a favorable balance of lipophilicity and hydrophilicity, metabolic stability, and improved aqueous solubility—make it an invaluable scaffold in medicinal chemistry.[1][2] This guide delves into the specific applications of a key chiral building block, (R)-morpholin-2-ylmethanol , in the synthesis of neurological drugs. As the pharmaceutical industry increasingly focuses on single-enantiomer drugs to enhance efficacy and minimize side effects, the demand for enantiomerically pure intermediates like this compound has grown significantly.[3][4] We will explore its strategic implementation in the synthesis of key neurological therapeutics, providing detailed, field-proven protocols and explaining the causality behind critical experimental choices.
The Morpholine Scaffold: A Privileged Structure in CNS Drug Design
The development of drugs targeting the CNS presents a formidable challenge, primarily due to the blood-brain barrier (BBB), which strictly regulates the passage of molecules into the brain.[1] The morpholine ring is considered a "privileged" structure in this context for several reasons:
-
pKa Modulation: The nitrogen atom in the morpholine ring has a pKa value that often enhances solubility in physiological media, aiding in formulation and absorption.[2]
-
Conformational Flexibility: The chair-like conformation of the morpholine ring allows its substituents to be precisely oriented to interact with biological targets.[2]
-
Improved Pharmacokinetics: Incorporation of a morpholine moiety can improve a molecule's metabolic stability and overall pharmacokinetic/pharmacodynamic (PK/PD) profile.[1][2]
This compound provides a synthetically accessible entry point to this valuable scaffold, with a pre-defined stereocenter and a versatile hydroxyl group ready for further chemical elaboration. Its application is critical for building the complex, stereochemically defined architectures required for potent and selective neurological drugs.[5]
Application Case Study: Synthesis of (S,S)-Reboxetine
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of clinical depression.[6][7] Its therapeutic activity is highly dependent on the (S,S) stereochemistry. The synthesis of Reboxetine provides an excellent example of how a chiral morpholine precursor dictates the final product's stereochemical identity. While many routes exist, a common strategy involves the O-alkylation of a protected morpholin-2-ylmethanol derivative.
Synthetic Strategy: Causality and Design
The core challenge in synthesizing Reboxetine is the stereospecific formation of the ether linkage at the C-2 position of the morpholine ring. Using an enantiopure precursor like (S)-(4-benzylmorpholin-2-yl)methanol (a close and commonly cited analog to our title compound) ensures that the C-2 stereocenter is correctly established from the start. The primary hydroxyl group is a poor leaving group, so it must first be activated. Two common strategies are:
-
Direct O-Alkylation: Deprotonating the alcohol with a strong base to form a nucleophilic alkoxide, which then displaces a leaving group on the electrophile (e.g., 2-ethoxybenzyl bromide).
-
Conversion to a Sulfonate Ester: Transforming the hydroxyl into a potent leaving group (like a tosylate or mesylate), which is then displaced by the nucleophilic phenoxide.[8]
The protocol below details the direct O-alkylation approach, which is often more atom-economical.
Experimental Workflow: Synthesis of Reboxetine Precursor
Caption: Synthetic workflow for the synthesis of a Reboxetine enantiomer.
Detailed Protocol: O-Alkylation of (R)-(4-benzylmorpholin-2-yl)methanol
This protocol is adapted from established methodologies for synthesizing Reboxetine analogs.[8]
Materials:
-
(R)-(4-benzylmorpholin-2-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
2-ethoxybenzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0 °C using an ice bath.
-
Alkoxide Formation: Dissolve (R)-(4-benzylmorpholin-2-yl)methanol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. The causality here is critical: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form the sodium alkoxide, a potent nucleophile.[8]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Add 2-ethoxybenzyl bromide (1.1 equivalents) dropwise. The alkoxide will now perform a nucleophilic attack on the benzylic carbon, displacing the bromide in an Sₙ2 reaction to form the desired ether linkage.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution to neutralize the excess NaH.
-
Work-up: Partition the mixture between water and diethyl ether (or ethyl acetate). Separate the layers and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N-benzyl protected Reboxetine precursor.
Application Case Study: Synthesis of Aprepitant
Aprepitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting.[9][10] Its mechanism involves blocking the action of Substance P in the central nervous system. The synthesis of Aprepitant is a significant challenge, featuring a cis-vicinally substituted morpholine core with three contiguous stereocenters.
Synthetic Strategy: Mastering Stereocontrol
The key to a successful Aprepitant synthesis is the precise, stereocontrolled construction of the morpholine ring and the installation of its substituents.[9] While many routes start from precursors other than this compound, they all converge on the challenge of setting the stereochemistry at the C2 and C3 positions of the morpholine. A highly effective strategy involves a stereochemical relay, where the stereochemistry of one center directs the formation of the next.[9]
One of the most elegant and efficient approaches involves the stereoselective reduction of a chiral oxazinone intermediate, followed by an in situ alkylation to install the complex side chain at the C2 position.[9] This method establishes the required cis relationship between the substituents at C2 and C3.
Key Transformation: Stereoselective Reduction and Alkylation
Caption: Key stereoselective step in the synthesis of the Aprepitant core.
Detailed Protocol: L-Selectride Reduction and In-Situ Alkylation
This protocol is based on the highly efficient synthesis developed for the manufacturing process of Aprepitant.[9]
Materials:
-
Homochiral N-protected-3-(S)-(4-fluorophenyl)-1,4-oxazin-2-one
-
L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M solution in THF
-
3,5-bis(trifluoromethyl)benzyl triflate (or bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), low-temperature cooling bath
Procedure:
-
Reaction Setup: In a flame-dried, multi-neck flask under an inert atmosphere, dissolve the oxazinone intermediate (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Stereoselective Reduction: Add L-Selectride solution (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. The choice of L-Selectride is deliberate; its steric bulk favors hydride delivery from the less hindered face of the carbonyl, leading to the desired stereoisomer of the resulting hemiacetal.
-
Stirring and Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reduction by TLC or HPLC until the starting material is consumed.
-
In-Situ Alkylation: To the cold reaction mixture containing the intermediate lithium hemiacetalate, add a solution of 3,5-bis(trifluoromethyl)benzyl triflate (1.2 equivalents) in anhydrous THF dropwise. The in-situ trapping of the reactive hemiacetalate is crucial for efficiency and stereochemical fidelity, preventing potential side reactions or epimerization.[9]
-
Warming and Quenching: After the addition, allow the reaction to warm slowly to room temperature and stir for 4-6 hours. Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Work-up: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, containing the core structure of Aprepitant, is then purified by column chromatography or crystallization.
Quantitative Data Summary
The efficiency of chiral syntheses is paramount. Below is a summary of typical yields and stereoselectivity for the key transformation in Aprepitant synthesis.
| Step | Reagents | Typical Yield | Diastereomeric Ratio (cis:trans) | Reference |
| Reduction/Alkylation | L-Selectride, 3,5-bis(trifluoromethyl)benzyl triflate | >85% | >99:1 | [9] |
Concluding Remarks and Future Outlook
This compound and its enantiomer are not merely passive starting materials; they are strategic assets in the synthesis of complex neurological drugs. Their embedded chirality and functional handle provide a reliable foundation upon which intricate molecular architectures like those of Reboxetine and Aprepitant can be built with high stereochemical control. As drug discovery continues to target the complexities of the central nervous system, the demand for such versatile, enantiopure building blocks will only intensify.[11][12] The principles and protocols outlined herein demonstrate the power of leveraging these chiral intermediates to accelerate the development of next-generation therapeutics for neurological and psychiatric disorders.
References
- The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. (2025). Vertex AI Search.
- The Role of Chiral Building Blocks in Modern Drug Discovery. (2025). Vertex AI Search.
-
Davies, I. W. (2005). Synthesis of aprepitant. In Process Chemistry in the Pharmaceutical Industry (pp. 241-259). CRC Press. [Link]
- Su, W., Ni, F., Zhang, J., Zhu, B., & Li, J. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905.
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI. [Link]
-
Malamas, M. S., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(21), 5693-5697. [Link]
- CN104557760A - Preparation method of aprepitant intermediate. (2015).
- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem.
- (R)-Morpholin-3-ylmethanol hydrochloride. (n.d.). MySkinRecipes.
- Chiral Building Blocks Selection. (n.d.). Enamine.
-
Son, K. M., & Lee, S. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Journal of the Iranian Chemical Society, 1-30. [Link]
- Application Notes and Protocols: Derivatization of (S)-(4-benzylmorpholin-2-yl)methanol for Further Synthesis. (n.d.). BenchChem.
-
Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. (2010). ResearchGate. [Link]
-
Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. (2017). Semantic Scholar. [Link]
-
Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 539-557. [Link]
-
Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. (R)-Morpholin-3-ylmethanol hydrochloride [myskinrecipes.com]
- 6. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. nbinno.com [nbinno.com]
- 12. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-morpholin-2-ylmethanol
Welcome to the technical support center for the purification of (R)-morpholin-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining high-purity this compound from various reaction mixtures. As Senior Application Scientists, we understand the nuances of chiral purification and aim to equip you with the knowledge to navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?
A1: The impurity profile largely depends on the synthetic route employed. Common synthesis strategies, such as the cyclization of 1,2-amino alcohols, can lead to several predictable side products and unreacted starting materials.[1]
Potential Impurities Include:
-
Starting Materials: Unreacted chiral amino alcohols or their precursors.
-
Reagents: Residual coupling agents, bases (e.g., triethylamine), or protecting group moieties.
-
Side-Products: Diastereomers, over-alkylated products, or products from side reactions of functional groups. For instance, methods involving chloroacetyl chloride can introduce related byproducts.[1]
-
Solvents: Residual solvents from the reaction or work-up steps.
Q2: What are the key physical properties of this compound I should consider for purification?
A2: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Formula | C₅H₁₁NO₂ | A relatively small and polar molecule.[2][3] |
| Molecular Weight | 117.15 g/mol | Influences diffusion rates in chromatography.[2][3] |
| Polarity | High (LogP: -1.0329) | Suggests good solubility in polar solvents like water and alcohols, and poor solubility in non-polar solvents like hexanes.[2] This is a key consideration for both recrystallization and chromatography. |
| Chirality | Contains a stereocenter | Chiral separation techniques are necessary to resolve enantiomers if a racemic or diastereomeric mixture is present.[4][5] |
| Form | Often available as a free base or hydrochloride salt. | The salt form generally has higher aqueous solubility and crystallinity, which can be advantageous for purification.[6][7][8] |
Q3: When should I choose crystallization over chromatography for purification?
A3: The choice between crystallization and chromatography depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
-
Crystallization is often preferred for large-scale purification due to its cost-effectiveness and scalability.[4] It is highly effective for removing significant amounts of impurities, especially if the desired compound has good crystallinity.
-
Chromatography (e.g., HPLC, SFC) is ideal for separating compounds with very similar properties, such as diastereomers or enantiomers, and for achieving very high purity on a smaller scale.[5][9][10]
A common strategy is to use crystallization for initial bulk purification followed by a final chromatographic polishing step if required.
Troubleshooting Guide: Purification of this compound
This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.
Recrystallization Issues
Problem 1: My this compound oils out during cooling crystallization.
-
Possible Cause: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is too concentrated, leading to precipitation above the melting point.[11] Another possibility is the presence of impurities that depress the melting point.
-
Suggested Solution:
-
Solvent Selection: Choose a solvent or solvent system with a lower boiling point. A good starting point for polar molecules like this compound could be isopropanol, ethanol, or methanol/ethyl acetate mixtures.[12]
-
Concentration Adjustment: Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Induce Crystallization at a Lower Temperature: If the oil persists, try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) to see if solidification occurs.
-
Problem 2: No crystals form upon cooling my saturated solution.
-
Possible Cause: The solution may be supersaturated, or nucleation is inhibited.[11]
-
Suggested Solution:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.
-
Seeding: Add a seed crystal of pure this compound.
-
-
Increase Supersaturation: If the solution is not sufficiently concentrated, carefully evaporate some of the solvent and allow it to cool again.
-
Anti-Solvent Addition: If using a single solvent is unsuccessful, consider anti-solvent crystallization. Dissolve your compound in a minimal amount of a good solvent (e.g., methanol) and slowly add a miscible anti-solvent (e.g., ethyl acetate or diethyl ether) until turbidity persists. Then, warm the mixture until it becomes clear and allow it to cool slowly.[4]
-
Problem 3: My final product has low purity after recrystallization.
-
Possible Cause: The chosen solvent system may not be effective at excluding certain impurities, or impurities may be co-crystallizing with your product.[13]
-
Suggested Solution:
-
Solvent Screening: Perform a systematic solvent screen to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Reslurrying: If impurities are adsorbed on the crystal surface, reslurrying the crystals in a fresh, cold solvent can help wash them away.
-
Consider Salt Formation: If you are working with the free base, converting it to a hydrochloride salt can significantly alter its crystallization properties and may help in rejecting certain impurities.[12]
-
Chromatographic Purification Issues
Problem 4: I am seeing poor peak shape (tailing or fronting) during HPLC purification.
-
Possible Cause:
-
Secondary Interactions: The basic nitrogen in the morpholine ring can interact with residual acidic silanols on the silica-based stationary phase, causing peak tailing.
-
Overloading: Injecting too much sample can lead to peak fronting.
-
-
Suggested Solution:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase to suppress the interaction with silanols and improve peak shape.[14]
-
Reduce Sample Load: Decrease the amount of sample injected onto the column.
-
Change Stationary Phase: Consider using a column with a different stationary phase, such as one that is end-capped or based on a different support material.
-
Problem 5: I am unable to achieve baseline separation of my (R)- and (S)-enantiomers.
-
Possible Cause: The chosen chiral stationary phase (CSP) and mobile phase are not providing sufficient enantioselectivity.[5]
-
Suggested Solution:
-
Screen Chiral Columns: No single CSP is universal. For amino alcohols, polysaccharide-based CSPs (e.g., Chiralpak® series) are often a good starting point.[14]
-
Optimize Mobile Phase:
-
Normal Phase: Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in your hexane mobile phase.[14]
-
Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and is often successful with polysaccharide-based CSPs. CO₂ with an alcohol modifier is a common mobile phase.[10][]
-
-
Adjust Temperature: Lowering the column temperature can sometimes enhance resolution.[14]
-
Indirect Method: If direct separation is challenging, consider derivatizing your compound with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
-
Experimental Protocols
Protocol 1: Cooling Recrystallization of this compound Hydrochloride
-
Dissolution: In a flask, dissolve the crude this compound hydrochloride in a minimum amount of hot methanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Chiral HPLC Method Development for Enantiomeric Purity Analysis
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or similar).
-
Initial Mobile Phase: Begin with a mobile phase of 90:10 n-Hexane:Isopropanol with 0.1% Diethylamine.[14]
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the compound has absorbance (e.g., 210 nm).
-
Injection: Inject a small volume (e.g., 5-10 µL) of a dilute solution of your sample.
-
Optimization: If resolution is not optimal, systematically vary the percentage of isopropanol (e.g., from 5% to 20%) and observe the effect on retention time and resolution. You can also try a different alcohol modifier like ethanol.[14]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- Application Notes and Protocols for the Crystallization of (S)-(4-benzylmorpholin-2-yl)methanol Derivatives. Benchchem.
- Technical Support Center: Chiral Separation of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane Enantiomers. Benchchem.
- This compound. ChemScene.
- Morpholines. Synthesis and Biological Activity. ResearchGate.
- ((R)-morpholin-2-yl)methanol. FINETECH INDUSTRY LIMITED.
- This compound hydrochloride. BLD Pharm.
- (R)-Morpholin-2-yl-methanol hydrochloride. J&W Pharmlab.
- (R)-(Morpholin-2-yl)methanol hydrochloride. Santa Cruz Biotechnology.
- Chiral Drug Separation.
- Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. Google Patents.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Enantiomeric Purification (HPLC/SFC). BOC Sciences.
- (S)-morpholin-2-ylmethanol synthesis. ChemicalBook.
- Chiral HPLC Separations. Phenomenex.
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
- (2S)-(−)-3-exo-(MORPHOLINO)ISOBORNEOL. Organic Syntheses Procedure.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
- This compound. BLD Pharm.
- Technical Support Center: Purification of Cinnolin-6-ylmethanol. Benchchem.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemscene.com [chemscene.com]
- 3. ((R)-morpholin-2-yl)methanol | CAS: 156925-22-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. 1436436-17-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. jwpharmlab.com [jwpharmlab.com]
- 8. scbt.com [scbt.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. DSpace [cora.ucc.ie]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (R)-morpholin-2-ylmethanol
Welcome to the technical support guide for the synthesis of (R)-morpholin-2-ylmethanol. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable chiral building block. The following sections provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed reference protocol.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental issues.
Problem Area: Low Reaction Yield & Purity
Q1: My overall yield for the multi-step synthesis is consistently low. What are the most common points of failure and how can I address them?
Low overall yield in a multi-step synthesis is a common issue stemming from suboptimal conditions in one or more stages. The synthesis of this compound, often proceeding from a chiral amino diol precursor, typically involves three critical phases: precursor synthesis/protection, cyclization, and final deprotection/purification.[1]
Troubleshooting Steps:
-
Precursor Quality: The purity of your starting material, such as (R)-3-(benzylamino)-1,2-propanediol or its N-protected form, is paramount. Impurities here will carry through and complicate subsequent steps.
-
Action: Confirm the purity of the amino diol precursor by NMR and LC-MS. If necessary, recrystallize or chromatograph the material before proceeding.
-
-
Cyclization Inefficiency: This is the most critical step for forming the morpholine ring and often the primary source of yield loss. Incomplete reaction or side reactions are common.
-
Action: See the detailed troubleshooting for cyclization in Q2. Key factors to re-evaluate are your dehydrating agent, reaction temperature, and solvent choice.[2]
-
-
Deprotection Issues: If using a protecting group (e.g., Benzyl or Boc), its incomplete removal will result in a mixed product that is difficult to separate.
-
Action: For hydrogenolysis of a benzyl group, ensure your catalyst (e.g., Pd/C) is active, you have sufficient hydrogen pressure, and the reaction runs to completion. Monitor by TLC or LC-MS.
-
-
Purification Losses: The final product is a relatively small, polar, and potentially hygroscopic molecule, which can lead to losses during workup and purification.[3]
Q2: My intramolecular cyclization step is stalling, leaving significant amounts of the acyclic amino diol precursor. How can I drive the reaction to completion?
This is a classic challenge in morpholine synthesis. Forming the six-membered ring via intramolecular cyclization requires overcoming an entropic barrier and effectively removing the leaving group or water.
Causality & Solutions:
-
Ineffective Dehydration/Activation: The hydroxyl group that needs to be displaced is a poor leaving group. It must be activated.
-
Mechanism: In acid-catalyzed dehydration (e.g., using H₂SO₄), the hydroxyl group is protonated to form a good leaving group (H₂O).[6] In other methods, like the Mitsunobu reaction (using PPh₃/DIAD), it is converted into a reactive intermediate.[2]
-
Troubleshooting:
-
Sulfuric Acid Method: Ensure the acid concentration is correct and the temperature is high enough (often >150°C) to drive off water. However, excessively high temperatures can lead to charring and side products.[3]
-
Mitsunobu Conditions: This method works at lower temperatures but is sensitive to stoichiometry and reagent quality. Ensure your triphenylphosphine (PPh₃) and azodicarboxylate (DIAD/DEAD) are pure and added slowly at a controlled temperature (often 0°C to room temp).
-
Sulfonyl Activation: Convert the primary hydroxyl group to a better leaving group (e.g., tosylate or mesylate) and then effect cyclization with a base (like NaH or K₂CO₃). This is a reliable two-step alternative to direct cyclization.
-
-
-
Incorrect Base/Solvent Combination: When using a base to promote cyclization (e.g., after mesylation), the choice is critical.
-
Mechanism: The base deprotonates the amine or the remaining hydroxyl group, initiating the nucleophilic attack that closes the ring.
-
Troubleshooting:
-
A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF is often effective.[2]
-
Ensure the solvent is rigorously anhydrous, as water will quench the base and inhibit the reaction.
-
-
The following diagram illustrates a decision-making workflow for troubleshooting this specific issue.
Caption: Decision tree for troubleshooting an inefficient cyclization step.
Q3: My crude product shows several significant impurities by LC-MS. What are the likely side-products and how can I minimize them?
Impurity formation is often related to the high reactivity of the reagents or intermediates.
Common Impurities and Prevention:
-
Dimerized Species: Intermolecular reaction between two molecules of the amino diol precursor can form a 12-membered ring (a piperazine derivative) instead of the desired morpholine.
-
Cause: This is favored at high concentrations.
-
Prevention: Perform the cyclization step under high-dilution conditions. This can be achieved by adding the substrate slowly via a syringe pump to a large volume of heated solvent, favoring the intramolecular reaction pathway.
-
-
Over-alkylation Products: In syntheses that build the morpholine ring using alkylating agents, dialkylation of the nitrogen is a known challenge.[7]
-
Cause: The secondary amine product is often as reactive as the primary amine starting material.
-
Prevention: Use of modern reagents like ethylene sulfate has been shown to provide excellent selectivity for mono-alkylation.[7] Alternatively, use a nitrogen protecting group that can be removed at the end of the synthesis.
-
-
Decomposition Products: As mentioned, high temperatures in acid-catalyzed cyclizations can cause charring and decomposition.[6]
-
Prevention: If decomposition is observed, switch to a lower-temperature cyclization method, such as the Mitsunobu or sulfonate-activation routes.
-
Frequently Asked Questions (FAQs)
Q: What is a reliable and scalable synthetic route to this compound?
A robust and frequently cited route starts with a commercially available chiral precursor and uses protecting group chemistry to ensure high selectivity and yield.[1]
The general workflow is as follows:
Caption: A common synthetic workflow for this compound.
This approach offers several advantages:
-
Stereochemical Control: The chirality is set from the beginning using an inexpensive starting material.
-
High Selectivity: Protecting groups prevent unwanted side reactions during the critical cyclization step.
-
Scalability: Each step employs well-understood and scalable chemical transformations.
Q: How critical is moisture control throughout the synthesis?
Extremely critical, especially in steps involving strong bases or anhydrous reagents.
-
Cyclization: If using a strong base like NaH, any water will consume the reagent, halting the reaction. Solvents like THF or DMF must be rigorously dried before use.
-
Mitsunobu Reaction: This reaction is highly sensitive to water, which can lead to side reactions and reduced yields.
-
Final Product Handling: The final free base product, this compound, is hygroscopic.[3] Storing it under an inert atmosphere (Nitrogen or Argon) is recommended to prevent water absorption, which can affect its physical properties and assay.[8]
Q: What analytical techniques are best for monitoring reaction progress and final product purity?
A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a stain like ninhydrin to visualize amine-containing compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring the appearance of the product and the disappearance of starting materials. It also provides mass information to help identify any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of intermediates and for determining the purity of the final product.
-
Chiral HPLC: To confirm the enantiomeric excess (e.e.) of the final product, analysis on a chiral stationary phase is required.
Reference Protocol: Synthesis via N-Boc Protection and Cyclization
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent batches.
Step 1: Synthesis of (R)-tert-butyl benzyl(2,3-dihydroxypropyl)carbamate
-
To a stirred solution of (R)-3-(benzylamino)-1,2-propanediol (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0°C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. The crude product is often used directly in the next step after confirming its identity by NMR.
Step 2: Cyclization to (R)-tert-butyl 4-benzyl-2-(hydroxymethyl)morpholine-4-carboxylate
-
Dissolve the crude protected diol (1.0 eq) in anhydrous THF (20 mL/g) and cool to 0°C under a nitrogen atmosphere.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, being mindful of hydrogen gas evolution.
-
This step requires prior activation of a hydroxyl group, for example: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and stir for 4 hours at 0°C to form the tosylate in situ, followed by the addition of NaH to effect cyclization. (This is a simplified representation; a separate tosylation step is often cleaner).
-
Allow the mixture to warm to room temperature and then gently reflux for 6-8 hours.
-
Monitor the cyclization by LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude protected morpholine. Purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
Step 3: Deprotection to this compound
-
Dissolve the purified protected morpholine (1.0 eq) in methanol (15 mL/g).
-
Add Palladium on carbon (10% Pd/C, 10% w/w).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker at 50 psi) and stir vigorously for 16-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
The resulting solution contains the N-Boc protected intermediate. Concentrate the filtrate.
-
Dissolve the residue in DCM (10 mL/g) and add trifluoroacetic acid (TFA, 5 eq) dropwise at 0°C.
-
Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by LC-MS).
-
Concentrate the mixture, re-dissolve in a minimal amount of water, and basify to pH >10 with 2M NaOH.
-
Extract the free base product with DCM or a DCM/isopropanol mixture. Dry the combined organic layers and concentrate to afford the final product, this compound.
Data Summary
The choice of cyclization method can significantly impact yield. The following table summarizes representative conditions found in the literature for morpholine ring formation.
| Method | Reagent/Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Acid-Catalyzed Dehydration | Conc. H₂SO₄ | Neat | 160-210°C | 35-50% | [6],[3] |
| Sulfonate Activation + Base | 1. MsCl, Et₃N2. NaH | 1. DCM2. THF | 0°C to Reflux | 70-90% | [2] |
| Mitsunobu Reaction | PPh₃, DIAD | THF | 0°C to RT | 65-85% | [2] |
| Ethylene Sulfate Annulation | Ethylene Sulfate, tBuOK | tBuOH | Room Temp | >80% | [9],[7] |
References
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
-
NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. Retrieved from YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]
- D’yakonov, V. A., & Dzhemilev, U. M. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 1-27.
-
FINETECH INDUSTRY LIMITED. (n.d.). ((R)-morpholin-2-yl)methanol. Retrieved from [Link]
- Google Patents. (2011). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
- ResearchGate. (2017). 2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers.
- ChemicalBook. (n.d.). (S)-morpholin-2-ylmethanol synthesis.
- Ortiz, K. G., et al. (2022).
- Jain, A., & Sahu, S. K. (2024).
- Google Patents. (2020). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- PubMed Central. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors.
- Royal Society of Chemistry. (2017).
Sources
- 1. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemscene.com [chemscene.com]
- 9. Morpholine synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for (R)-morpholin-2-ylmethanol
Welcome to the technical support center for the synthesis and optimization of (R)-morpholin-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of this valuable chiral building block. Chiral morpholines are critical structural motifs in numerous pharmaceutical compounds, and achieving high yield and enantiopurity is paramount.[1] This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles behind each step.
Our discussion will focus on a robust and widely applicable synthetic strategy: the asymmetric epoxidation of an allylic alcohol to set the key stereocenter, followed by an intramolecular cyclization. This approach offers excellent control over stereochemistry and is amenable to optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My overall yield is consistently low. What are the most common causes and how can I address them?
Low yield is a multifaceted problem that can arise from either of the two main stages of the synthesis: asymmetric epoxidation or the subsequent cyclization. The first step is to identify which stage is underperforming.
Answer:
-
Step 1: Asymmetric Epoxidation Issues:
-
Inactive Catalyst: The Sharpless epoxidation catalyst, typically formed in situ from titanium(IV) isopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET), is extremely sensitive to moisture.[2][3] Any water present will hydrolyze the titanium alkoxide, rendering it inactive.
-
Solution: Ensure all glassware is rigorously oven-dried. Use anhydrous solvents (e.g., dichloromethane) and high-purity, dry reagents. The addition of 3Å or 4Å molecular sieves is essential to scavenge trace amounts of water.[3]
-
-
Oxidant Degradation: The oxidant, tert-butyl hydroperoxide (TBHP), can degrade over time. Using a low-quality or old batch of TBHP will result in an incomplete reaction.
-
Solution: Use a fresh, verified batch of TBHP. Anhydrous TBHP in toluene or decane is preferred over aqueous solutions. The concentration of TBHP can be checked via titration before use.
-
-
Sub-optimal Temperature: While the reaction is often run at low temperatures (e.g., -20 °C) to maximize enantioselectivity, excessively low temperatures can slow the reaction rate to a crawl, leading to an incomplete conversion within a practical timeframe.
-
Solution: Maintain the recommended temperature of -20 °C. If the reaction is sluggish, allow it to run for a longer period, monitoring by TLC. A slight increase in temperature (e.g., to -10 °C) may improve the rate but could compromise enantiomeric excess (ee%).
-
-
-
Step 2: Cyclization & Purification Issues:
-
Inefficient Ring Closure: The intramolecular cyclization to form the morpholine ring requires specific conditions. An inadequate base or incorrect temperature can lead to incomplete reaction or the formation of side products.[4]
-
Solution: The choice of base is critical. A non-nucleophilic, strong base like potassium tert-butoxide is often effective for inducing cyclization.[5][6] The reaction temperature may need to be optimized; start at room temperature and gently heat if necessary, while monitoring for side product formation.
-
-
Product Loss During Workup/Purification: this compound is a polar, water-soluble amino alcohol.[7][8] Significant product loss can occur during aqueous extractions. Its basic nature can also cause it to streak on standard silica gel columns.
-
Solution: During workup, saturate the aqueous layer with NaCl to reduce the product's solubility. Extract with a more polar solvent like dichloromethane or a mixture of chloroform/isopropanol. For column chromatography, use a modified stationary or mobile phase. Pre-treating the silica gel with triethylamine or using an eluent containing a small percentage (0.5-1%) of triethylamine or ammonia in methanol can significantly improve peak shape and recovery.
-
-
Below is a troubleshooting workflow to diagnose the source of low yield.
Caption: Troubleshooting workflow for low yield.
Q2: The enantioselectivity (ee%) of my product is poor. How can I improve it?
Achieving high enantioselectivity is the primary reason for using an asymmetric synthesis route. Poor ee% almost always points to issues with the Sharpless epoxidation step.
Answer: The stereochemical outcome of the Sharpless epoxidation is dictated by the chirality of the diethyl tartrate (DET) ligand used.[9]
-
Use of L-(+)-DET: Delivers the epoxide oxygen to one face of the double bond.
-
Use of D-(-)-DET: Delivers the oxygen to the opposite face.
To obtain the desired (R)-configuration in the final product, the choice of DET enantiomer must be matched correctly to the substrate and the subsequent cyclization strategy. Assuming the correct DET isomer is being used, here are the key parameters to control:
-
Catalyst Stoichiometry and Integrity: The reaction is catalytic, but the active species is a complex dimer of titanium, tartrate, and the substrate.[2][3] Using 5-10 mol% of the catalyst is typical.[3] Crucially, the ratio of Ti(OiPr)₄ to DET should be close to 1:1. An excess of the titanium alkoxide can lead to a non-chiral background reaction, eroding the ee%.
-
Reaction Temperature: Lower temperatures generally favor higher enantioselectivity. The standard -20 °C is a good starting point. If ee% is low, consider running the reaction at -30 °C or even -40 °C, though this will significantly increase the reaction time.
-
Strictly Anhydrous Conditions: As mentioned for yield, water is detrimental to enantioselectivity. It can interfere with the formation of the well-defined chiral catalyst, leading to competing, non-selective reaction pathways. Always use molecular sieves.[3]
-
Substrate Purity: The Sharpless epoxidation is specifically for allylic alcohols.[3][10] The presence of the hydroxyl group is essential for coordinating to the titanium center and directing the epoxidation. Ensure your starting allylic alcohol is pure and free of other olefins that might undergo non-selective epoxidation.
| Parameter | Standard Condition | Optimization for Higher ee% | Rationale |
| Chiral Ligand | L-(+)-DET or D-(-)-DET | Verify correct isomer for desired product stereochemistry. | The DET ligand controls the facial selectivity of oxygen delivery.[9] |
| Temperature | -20 °C | Decrease to -30 °C or -40 °C. | Lower temperature increases the energy difference between the diastereomeric transition states, enhancing selectivity. |
| Ti(OiPr)₄ : DET Ratio | ~1 : 1 | Ensure ratio is not less than 1:1; a slight excess of DET (e.g., 1:1.2) can be beneficial. | An excess of Ti(OiPr)₄ can catalyze a racemic background reaction. |
| Water Content | Anhydrous (use of molecular sieves) | Oven-dry sieves immediately before use; ensure solvent is freshly distilled over a drying agent. | Water disrupts the formation and stability of the chiral titanium-tartrate complex.[3] |
Table 1: Key Parameters for Optimizing Enantiomeric Excess (ee%).
Q3: I am struggling with the purification. The product either stays in the aqueous layer or streaks badly on my silica column. What are the best practices?
Answer: This is a very common issue due to the physicochemical properties of this compound: it is a polyfunctional molecule with a basic nitrogen and a polar hydroxyl group, making it highly polar and water-soluble.
-
Extraction:
-
Salting Out: Before extraction, add solid NaCl or K₂CO₃ to the aqueous phase until it is saturated. This decreases the polarity of the aqueous phase and significantly reduces the solubility of your organic product.
-
Solvent Choice: Dichloromethane (DCM) is a good starting point. However, for highly polar products, multiple extractions (5-7 times) are necessary. A more effective solvent system is a mixture of Chloroform/Isopropanol (e.g., 3:1 v/v), which has a higher polarity to better solvate the product.
-
-
Chromatography:
-
Tailing/Streaking: The basic amine moiety in your product interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This causes poor peak shape and often irreversible adsorption.
-
Solution 1 (Mobile Phase Modification): The most common solution is to add a small amount of a competitive base to your eluent system. Add 0.5-2% triethylamine (Et₃N) or 28% ammonium hydroxide (NH₄OH) to your mobile phase (e.g., DCM/Methanol). The added base will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.
-
Solution 2 (Stationary Phase Modification): Use commercially available deactivated silica gel or basic alumina. Alternatively, you can prepare your own by slurrying standard silica gel in your eluent containing triethylamine before packing the column.
-
Alternative: Salt Formation & Crystallization: If chromatography proves difficult, consider converting the final product to a salt, such as the hydrochloride[11][12][13] or tartrate salt. These salts are often crystalline solids that can be purified by recrystallization, which is a highly effective method for removing impurities and can be scaled up easily. The free base can be regenerated afterward by treatment with a base.
-
Detailed Experimental Protocol
This section provides a representative, step-by-step methodology for the synthesis of this compound.
Overall Synthetic Scheme
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemscene.com [chemscene.com]
- 8. ((R)-morpholin-2-yl)methanol | CAS: 156925-22-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. jove.com [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jwpharmlab.com [jwpharmlab.com]
- 12. 1436436-17-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 13. scbt.com [scbt.com]
Column chromatography techniques for purifying (R)-morpholin-2-ylmethanol
Welcome to the technical support center for the chromatographic purification of (R)-morpholin-2-ylmethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chiral building block. The inherent basicity and polarity of the morpholine moiety require a carefully considered approach to achieve high purity and yield. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your separations.
Frequently Asked Questions (FAQs)
Method Selection & Initial Setup
Q1: What is the best starting point for purifying crude this compound from synthesis byproducts? Normal-phase or reversed-phase chromatography?
A1: For general purification to remove achiral impurities, normal-phase chromatography on silica gel is the most common and cost-effective starting point. However, this choice comes with a significant caveat. The secondary amine in the morpholine ring is basic and will interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is a primary cause of poor peak shape and yield loss.[1]
Therefore, a modified normal-phase approach is essential. This involves adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase. This deactivates the acidic silica sites, leading to symmetrical peaks and improved recovery.
Reversed-phase chromatography is a viable alternative, especially for highly polar impurities. For a polar compound like this compound, you would need a highly aqueous mobile phase. To achieve good retention and peak shape, the mobile phase pH should be adjusted to be approximately two units above the pKa of the morpholine nitrogen, keeping it in its neutral, less polar form.[1][2]
Q2: My goal is to determine the enantiomeric excess (ee%) of my product. Can I use standard silica gel chromatography?
A2: No, you cannot. Enantiomers have identical physical properties in an achiral environment and therefore will not be separated on a standard stationary phase like silica gel or C18.[3] To separate the (R)- and (S)-enantiomers, you must use a Chiral Stationary Phase (CSP).
The most successful CSPs for separating chiral amines and alcohols are often polysaccharide-based, such as those derived from amylose or cellulose coated or immobilized on a silica support.[4][5] These phases provide the necessary chiral environment to form transient, diastereomeric complexes with the enantiomers, allowing for their separation.[3][6]
Troubleshooting Common Problems
Q3: I'm using a standard silica gel column with a Hexane/Ethyl Acetate mobile phase, but my compound is just a long streak on the TLC plate and won't elute from the column. What's happening?
A3: This is a classic sign of strong, irreversible adsorption of your basic amine to the acidic silica gel.[1] The lone pair on the nitrogen atom is forming a strong acid-base interaction with the surface silanol groups.
Solutions:
-
Primary Fix: Add a Basic Modifier. The most effective solution is to add 0.5-2% triethylamine (TEA) or a few drops of concentrated ammonium hydroxide to your mobile phase. The modifier will compete with your compound for the acidic sites on the silica, allowing your product to elute properly.[1]
-
Increase Solvent Polarity: In addition to the basic modifier, you may need a more polar eluent. Adding methanol to your dichloromethane or ethyl acetate mobile phase (e.g., DCM/MeOH/NH₄OH in a 95:5:0.5 ratio) can help disrupt the strong interactions and elute the compound.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade) or an amino-propyl functionalized silica gel column, which is specifically designed for purifying basic compounds.[1]
Q4: I've successfully purified my compound using a mobile phase containing triethylamine (TEA), but now I can't get rid of the TEA from my final product. How can I remove it?
A4: Removing a high-boiling point amine like TEA (B.P. 89°C) can be challenging. Here are several effective methods:
-
Co-evaporation (Azeotropic Removal): Repeatedly dissolve your product in a low-boiling solvent like dichloromethane (DCM) or toluene and evaporate the solvent under reduced pressure. This can help azeotropically remove the residual TEA.
-
Acid-Base Extraction: Dissolve the product in a water-immiscible solvent (e.g., ethyl acetate or DCM). Wash the organic layer with a dilute, weak acid solution like 1% citric acid or saturated ammonium chloride (NH₄Cl) solution. This will protonate the TEA, making it water-soluble and pulling it into the aqueous layer. Caution: Your this compound product will also be protonated and may partition into the aqueous layer. You would then need to basify the aqueous layer and re-extract your product. This method risks product loss and is best used cautiously.
-
Use a More Volatile Base: In the future, consider using a more volatile base like pyridine (if compatible with your compound) or simply using a mobile phase saturated with ammonia gas, which is easily removed upon evaporation.
Q5: I'm trying to develop a chiral HPLC separation method. My peaks are broad and the resolution is poor. What parameters should I adjust?
A5: Poor resolution in chiral chromatography can be addressed by systematically optimizing several parameters.
-
Mobile Phase Composition: The ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol or ethanol) is the most critical factor affecting selectivity.[5] Systematically vary the percentage of the alcohol modifier (e.g., screen 90:10, 85:15, 80:20 Hexane:IPA).
-
Alcohol Modifier: Switching the alcohol modifier (e.g., from isopropanol to ethanol) can dramatically change the selectivity and even reverse the elution order of the enantiomers.
-
Basic/Acidic Additives: For basic compounds like yours, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase is often essential for good peak shape on polysaccharide CSPs.[7]
-
Temperature: Temperature can have a significant impact on selectivity.[5] Analyzing your sample at different temperatures (e.g., 15°C, 25°C, 40°C) can sometimes provide the resolution needed.
-
Flow Rate: Lowering the flow rate generally increases the number of theoretical plates and can improve resolution, at the cost of longer analysis time.[7]
Process Diagrams & Workflows
A logical approach is key to efficient method development and troubleshooting. The following diagrams illustrate decision-making workflows for purification.
Caption: Decision tree for selecting the appropriate chromatography mode.
Caption: Troubleshooting workflow for peak shape issues on silica gel.
Data Summary Tables
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Normal-Phase (Bulk Purification) | Chiral HPLC (Enantiomeric Separation) |
| Stationary Phase | Silica Gel (230-400 mesh) | Immobilized Amylose or Cellulose CSP (e.g., Chiralpak® IA/IB/IC) |
| Mobile Phase A | Dichloromethane + 1% Triethylamine | n-Hexane + 0.1% Diethylamine |
| Mobile Phase B | Methanol + 1% Triethylamine | Isopropanol + 0.1% Diethylamine |
| Elution Mode | Gradient: 0-10% B in A | Isocratic: 80% A / 20% B (adjust as needed) |
| Key Tip | Always include a basic modifier to prevent peak tailing and product loss. | Screen different alcohol modifiers (IPA vs. Ethanol) to find optimal selectivity.[7] |
Detailed Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier
This protocol outlines a standard procedure for purifying grams of crude this compound.
-
TLC Analysis:
-
Prepare a stock solution of your crude material in DCM or Methanol.
-
Prepare a TLC developing chamber with a mobile phase of 95:5 Dichloromethane:Methanol with ~1% triethylamine added.
-
Spot the crude material on a silica TLC plate and develop the plate.
-
Visualize the plate (e.g., using potassium permanganate stain, as amines are often UV-inactive).
-
Adjust the mobile phase polarity until the desired compound has an Rf value of approximately 0.2-0.3.
-
-
Column Packing (Slurry Method):
-
Choose an appropriate size column (aim for a silica gel mass that is 50-100 times the mass of your crude product).
-
In a beaker, make a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM + 1% TEA).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly. Ensure no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM.
-
Add a small amount of silica gel (2-3 times the mass of your product) to this solution.
-
Evaporate the solvent completely to create a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of the packed silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase determined from your TLC analysis.
-
Gradually increase the percentage of the more polar solvent (Methanol) to elute your compound.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Work-up:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator. To remove residual TEA, re-dissolve the residue in DCM and re-evaporate 2-3 times.
-
References
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Phenomenex. (n.d.). Gas Chromatography (GC) Troubleshooting Guide. Retrieved from [Link]
-
Agricultural Marketing Service, USDA. (2000). Morpholine. Retrieved from [Link]
-
Ivanisevic, J., & Want, E. J. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 126. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
International Agency for Research on Cancer. (1989). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 47. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
-
Kromasil. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]
-
ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts? Retrieved from [Link]
-
Regis Technologies. (n.d.). Chiral Stationary Phases - HPLC. Retrieved from [Link]
-
Del Bubba, M., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(18), 5585. Retrieved from [Link]
-
Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5529. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Does pH Affect Chromatography? Retrieved from [Link]
-
Khan, M. A. M. (2014). Development, Characterization and Application of Chiral Stationary Phases. MavMatrix, Texas A&M University. Retrieved from [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
Organic Syntheses. (2017). Org. Synth. 2017, 94, 252. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC/UHPLC Troubleshooting Guide. Retrieved from [Link]
- Google Patents. (n.d.). EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
- Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
-
Scribd. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
IAPC-OBP. (n.d.). Chiral separation for enantiomeric determination in the pharmaceutical industry. Retrieved from [Link]
-
PubMed. (2020). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Retrieved from [Link]
-
FINETECH INDUSTRY LIMITED. (n.d.). ((R)-morpholin-2-yl)methanol | CAS: 156925-22-3. Retrieved from [Link]
-
PubChem, NIH. (n.d.). Morpholin-2-ylmethanol. Retrieved from [Link]
-
OSHA. (2003). T-PV2123-01-0305-CH Morpholine. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Diastereoselectivity with (R)-morpholin-2-ylmethanol
Welcome to the technical support guide for utilizing (R)-morpholin-2-ylmethanol as a chiral auxiliary. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues related to diastereoselectivity in their synthetic reactions. By understanding the underlying mechanistic principles, you can systematically troubleshoot and optimize your reaction conditions to achieve high levels of stereocontrol.
Core Principles: Understanding the Source of Stereocontrol
The effectiveness of this compound as a chiral auxiliary stems from its ability to form a rigid, chelated transition state. When the auxiliary is acylated and subsequently deprotonated to form an enolate, the metal counterion (typically from an LDA or Grignard reagent) is coordinated by both the amide carbonyl oxygen and the hydroxyl oxygen of the morpholine ring. This rigid bicyclic-like structure effectively blocks one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered face. The result is the preferential formation of one diastereomer. Poor diastereoselectivity is almost always a consequence of a disrupted or poorly formed chelated transition state.
Mechanism of Diastereoselection
The following diagram illustrates the generally accepted chelated transition state model for an alkylation reaction.
Caption: Fig. 1: Simplified model of the chelated transition state.
Troubleshooting Hub & FAQs
This section addresses the most common problems encountered when using this compound derived auxiliaries.
Question 1: My diastereomeric ratio (d.r.) is low (near 1:1). What are the most common causes?
A low d.r. is the most frequent issue and typically points to a failure to establish the rigid, chelated transition state. Several factors can contribute to this.
Answer:
The primary culprits for poor diastereoselectivity are improper reaction conditions that disrupt chelation. The logical flow for troubleshooting this issue is as follows:
Caption: Fig. 2: A decision tree for troubleshooting low diastereoselectivity.
Detailed Breakdown:
-
Temperature: The chelated state is often only marginally more stable than non-chelated alternatives. Higher temperatures provide enough energy to overcome this small difference, leading to competing reaction pathways and a loss of selectivity. Reactions should be maintained at -78 °C.
-
Solvent: Tetrahydrofuran (THF) is the ideal solvent because it is polar enough to facilitate the reaction but is not so strongly coordinating that it displaces the auxiliary's hydroxyl group from the metal center. Highly coordinating solvents or additives (e.g., HMPA, DMPU) will bind to the lithium cation, breaking the chelate and destroying stereocontrol.
-
Counterion: Lithium is a small, hard cation that forms a strong, tight chelate with the two oxygen atoms. Larger, softer cations like sodium (from NaHMDS) or potassium (from KHMDS) form weaker, looser chelates, which results in significantly lower diastereoselectivity. Always use a lithium-based reagent for deprotonation (e.g., LDA, n-BuLi).
-
Purity and Anhydrous Conditions: Water is a proton source that can quench the enolate. Even trace amounts can interfere with the reaction. Ensure all glassware is oven- or flame-dried, solvents are passed through a purification system (e.g., alumina column), and reagents are of the highest purity.
Question 2: The reaction is very slow or gives a low yield, and forcing conditions ruins the d.r. What can I do?
This is a common dilemma where reactivity and selectivity are at odds. Improving the yield without sacrificing stereocontrol requires careful modification.
Answer:
Low reactivity with a highly reactive electrophile (e.g., benzyl bromide) often points to inefficient enolate formation. With a less reactive electrophile, the issue may be its inherent lack of reactivity.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Inefficient Deprotonation | Use a slight excess of base (1.1-1.2 eq.) to ensure full enolate formation. | Incomplete conversion to the enolate means lower concentration of the active nucleophile, leading to a sluggish reaction. |
| Poor Electrophile | Add a mild Lewis acid after enolate formation.[1][2] | A Lewis acid (e.g., ZnCl₂, MgBr₂·OEt₂) can coordinate to the electrophile, making it more reactive without disrupting the lithium chelate.[3] |
| Steric Hindrance | This is a fundamental limitation. If both the enolate and electrophile are very bulky, the reaction may not be feasible under high-selectivity conditions. | The rigid transition state required for high d.r. can be sterically inaccessible if the interacting groups are too large. Consider an alternative synthetic route. |
| Precipitation | The lithium enolate may precipitate from the solvent at -78 °C, effectively removing it from the reaction. | Allow the reaction to warm very slowly (e.g., to -60 °C or -40 °C) after the electrophile is added. Monitor the d.r. at each temperature to find the best balance. |
Question 3: I am having difficulty cleaving the auxiliary. Which methods are most reliable?
The auxiliary has served its purpose, but now it must be removed cleanly without epimerizing the newly created stereocenter or causing other side reactions.
Answer:
The choice of cleavage method depends on the desired final product (acid, ester, alcohol, etc.).
| Target Product | Recommended Cleavage Protocol | Key Considerations & Cautions |
| Carboxylic Acid | Basic Hydrolysis: LiOH, H₂O₂ in THF/H₂O. | This is a very common and reliable method. The peroxide helps to facilitate the cleavage. Ensure the reaction is quenched carefully. |
| Ester | Alkoxide-based: NaOMe in MeOH. | A straightforward method for transesterification. Ensure anhydrous conditions to prevent hydrolysis to the acid. |
| Alcohol | Reductive Cleavage: LiAlH₄ or LiBH₄ in THF.[4] | This is a harsh method that reduces the amide directly to an alcohol. It is effective but may not be compatible with other functional groups in the molecule. |
| Ketone | Organometallic Addition: MeLi or PhMgBr in THF.[5] | This method adds an organometallic reagent to the amide, forming a ketone after workup. This is less common and can lead to over-addition.[5] |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation
This protocol provides a standard starting point for optimizing an alkylation reaction.
Materials:
-
N-acylated this compound substrate (1.0 eq.)
-
Anhydrous THF
-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (1.1 eq.)
-
Electrophile (e.g., benzyl bromide) (1.2 eq.)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-acylated substrate.
-
Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe over 10 minutes. The solution may turn yellow, indicating enolate formation.
-
Stir the solution at -78 °C for 1 hour.
-
Add the electrophile dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analysis: Determine the crude d.r. by ¹H NMR analysis before purification. Integrate non-overlapping peaks corresponding to the two diastereomers.
Protocol 2: Auxiliary Cleavage to Carboxylic Acid via Basic Hydrolysis
Materials:
-
Alkylated product from Protocol 1 (1.0 eq.)
-
THF/Water (3:1 mixture)
-
30% Hydrogen peroxide (H₂O₂) (4.0 eq.)
-
Lithium hydroxide (LiOH) (2.0 eq.)
Procedure:
-
Dissolve the alkylated substrate in the THF/water mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 30% H₂O₂ solution, followed by the LiOH.
-
Stir the reaction at 0 °C for 4 hours or until TLC indicates complete consumption of the starting material.
-
Quench the excess peroxide by carefully adding saturated aqueous Na₂SO₃ solution until bubbling ceases.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the carboxylic acid product with ethyl acetate (3x).
-
The chiral auxiliary will remain in the aqueous layer. It can be recovered by basifying the aqueous layer and extracting with dichloromethane.
-
Wash the combined organic layers for the product with brine, dry over Na₂SO₄, and concentrate.
References
-
Ayala, L., Lucero, C. G., Romero, J. A. C., Tabacco, S. A., & Woerpel, K. A. (2003). Stereochemistry of Nucleophilic Substitution Reactions Depending upon Substituent: Evidence for Electrostatic Stabilization of Pseudoaxial Conformers of Oxocarbenium Ions by Heteroatom Substituents. Journal of the American Chemical Society, 125(50), 15521–15528. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Fujihara, R., & Nakata, K. (2018). Chiral Inductive Diastereoconvergent Allylation Reactions of Allyltrimethylsilane and Diastereomixtures of Diarylmethanols Catalyzed by FeCl3. European Journal of Organic Chemistry, 2018(45), 6566–6573. [Link]
-
Ishihara, K. (2021). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 26(5), 1333. [Link]
-
Wuts, P. G. M. (n.d.). Asymmetric Synthesis. Michigan State University Chemistry. Retrieved January 16, 2026, from [Link]
Sources
- 1. Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in Lewis-Acid-Templated Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Lewis Acid Mediated (3 + 2) Cycloadditions of N–H- and N–Sulfonylaziridines with Heterocumulenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
Technical Support Center: (R)-morpholin-2-ylmethanol Auxiliary Removal
Welcome to the technical support guide for the removal of the (R)-morpholin-2-ylmethanol chiral auxiliary. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to efficiently cleave this versatile auxiliary, recover your valuable chiral product, and recycle the auxiliary for future use.
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, allowing for the reliable and predictable formation of single enantiomers.[1][2] The this compound auxiliary, a robust and effective directing group, is prized for its ability to facilitate highly diastereoselective transformations. However, the successful application of this auxiliary hinges on its clean and efficient removal without compromising the stereochemical integrity of the target molecule. This guide is designed to navigate the challenges associated with this crucial final step.
Troubleshooting Guide: Common Issues in Auxiliary Removal
This section addresses specific problems you may encounter during the cleavage of N-acyl this compound derivatives in a practical question-and-answer format.
Question 1: My hydrolysis reaction is sluggish and fails to go to completion. What steps can I take to improve the conversion?
Answer: Incomplete hydrolysis is a common issue, often stemming from steric hindrance around the amide carbonyl or insufficient reactivity of the chosen conditions.
-
For Basic Hydrolysis (e.g., LiOH/H₂O₂):
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can significantly accelerate the rate of hydrolysis. However, monitor the reaction closely for any signs of epimerization at the α-carbon.
-
Optimize Solvent System: The standard THF/water system is effective, but for particularly stubborn substrates, increasing the proportion of the organic cosolvent or switching to a solvent with a higher boiling point like dioxane may improve solubility and reaction rate.[3]
-
Increase Reagent Stoichiometry: While a large excess is typically used, ensure that the base (e.g., LiOH) is not being consumed by other acidic functionalities on your substrate. An increase in the equivalents of both LiOH and H₂O₂ may be necessary.
-
-
For Acidic Hydrolysis (e.g., H₂SO₄/ROH):
-
Stronger Acid: If dilute H₂SO₄ or HCl is ineffective, consider using a stronger acid system like trifluoroacetic acid (TFA), but be mindful of potential side reactions with sensitive functional groups.
-
Longer Reaction Times: Some sterically hindered amides simply require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
-
Question 2: I am observing significant epimerization (loss of enantiomeric purity) of my product during cleavage. How can I prevent this?
Answer: Epimerization at the α-stereocenter is a major concern, as it undermines the entire purpose of the asymmetric synthesis. It is typically caused by the formation of an enolate intermediate under basic conditions or an enol under acidic conditions.
-
Lower the Reaction Temperature: This is the most critical parameter. Perform the cleavage at the lowest temperature that allows for a reasonable reaction rate. For many hydrolytic and reductive cleavages, 0 °C or even lower temperatures are recommended.
-
Choose Milder Reagents:
-
Instead of strong bases like LiOH, consider milder nucleophiles if your target is an ester. For example, using sodium methoxide in methanol at 0 °C can provide the methyl ester with minimal risk of epimerization.
-
For reductive cleavage to an alcohol, lithium borohydride (LiBH₄) is generally milder and less basic than lithium aluminum hydride (LiAlH₄) and is often preferred.[4]
-
-
Control Reaction Time: Do not let the reaction run longer than necessary. Once the starting material is consumed (as determined by TLC/LC-MS), quench the reaction immediately to prevent prolonged exposure of the product to epimerization-promoting conditions.
Question 3: I'm having difficulty separating my final product from the recovered this compound auxiliary. What are the best purification strategies?
Answer: The high water solubility of the morpholin-2-ylmethanol auxiliary can be leveraged for an effective separation.
-
Aqueous Extraction: After the reaction is complete, perform an aqueous workup.
-
If your desired product is a carboxylic acid , quench the reaction and acidify the aqueous layer with dilute HCl (e.g., 1 M) to a pH of ~2. This will protonate your product, making it less water-soluble and extractable into an organic solvent like ethyl acetate or dichloromethane. The protonated auxiliary will remain in the aqueous layer.
-
If your product is a neutral compound (alcohol, ester, ketone), quench the reaction and perform a standard extraction. The highly polar auxiliary will preferentially partition into the aqueous phase, while your less polar product will move to the organic phase. Multiple extractions will improve separation efficiency.
-
-
Silica Gel Chromatography: If extraction is insufficient, column chromatography is a reliable method. The auxiliary is quite polar and will typically have a very low Rf value on silica gel, often sticking to the baseline with standard solvent systems (e.g., ethyl acetate/hexanes). Eluting with a more polar solvent system or a gradient can effectively separate it from your product.
-
Crystallization: If your product is a solid, crystallization can be an excellent method for purification, often removing trace amounts of the auxiliary.
Detailed Protocols & Methodologies
The optimal cleavage method depends on the desired final product. Below are step-by-step protocols for the most common transformations.
Method 1: Hydrolytic Cleavage to Carboxylic Acids
This is the most common method for obtaining the chiral carboxylic acid. The use of lithium hydroxide with hydrogen peroxide is a standard and reliable procedure.[1]
Protocol: LiOH/H₂O₂ Hydrolysis
-
Dissolution: Dissolve the N-acyl morpholin-2-ylmethanol substrate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 v/v ratio) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add aqueous hydrogen peroxide (30% w/w, 4.0-8.0 equiv) followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0-4.0 equiv).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quench: Once the starting material is consumed, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with peroxide indicator strips is negative.
-
Workup & Extraction:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane (DCM) to remove the recovered auxiliary.
-
Acidify the aqueous layer to pH 1-2 with cold 1 M HCl.
-
Extract the desired carboxylic acid with ethyl acetate (3x).
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude carboxylic acid. Further purification can be achieved by chromatography or crystallization.
Method 2: Reductive Cleavage to Primary Alcohols
This method is ideal for converting the acyl group into a primary alcohol without loss of stereochemical integrity.
Protocol: LiBH₄ Reduction
-
Dissolution: Dissolve the N-acyl morpholin-2-ylmethanol substrate (1.0 equiv) in anhydrous THF or diethyl ether and cool to 0 °C under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Slowly add lithium borohydride (LiBH₄, 2.0-3.0 equiv) to the solution. Be cautious, as hydrogen gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Quench: Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of 1 M NaOH or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup & Extraction:
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
The aqueous layer will contain the auxiliary.
-
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting chiral alcohol by silica gel chromatography.
Visualization of Experimental Workflows
General Workflow for Auxiliary Removal
The following diagram illustrates the general decision-making process and workflow for cleaving the this compound auxiliary and isolating the final product.
Frequently Asked Questions (FAQs)
Q1: Which cleavage method is the "best" one to use? A1: There is no single "best" method; the choice is dictated entirely by the functional group you wish to obtain in your final product.
-
For carboxylic acids , hydrolytic cleavage is the standard.
-
For primary alcohols , reductive cleavage is required.
-
For esters , transesterification with the corresponding alkoxide is the most direct route.
-
For aldehydes , a more delicate reduction using a reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures is necessary.[4]
Q2: Can the this compound auxiliary be recovered and reused? A2: Yes, absolutely. The auxiliary is designed to be recovered and recycled, which is a key advantage of auxiliary-based methods.[2] During the aqueous workup, the polar auxiliary can be isolated from the aqueous layer after extraction of the desired product. The aqueous layer can be concentrated and the residue purified (e.g., by distillation or crystallization) to recover the auxiliary for subsequent reactions.
Q3: How do the cleavage conditions for morpholin-2-ylmethanol amides compare to those for Evans' oxazolidinone auxiliaries? A3: The cleavage conditions are often very similar. Both systems are N-acyl derivatives and are susceptible to nucleophilic acyl substitution.[1][3] The conditions outlined in this guide, such as LiOH/H₂O₂ for hydrolysis and LiBH₄ for reduction, are directly analogous to those used for the widely-known Evans' oxazolidinones.[4] Therefore, protocols from Evans' auxiliary chemistry can often be adapted with a high degree of success.
Q4: What are some alternative, milder methods for cleavage if my molecule is highly sensitive? A4: For extremely sensitive substrates, enzymatic hydrolysis can be an option, although this is highly substrate-specific. Another advanced strategy involves the development of auxiliaries with built-in cleavage mechanisms, such as those that undergo N-to-S acyl transfer, allowing for cleavage under very mild, neutral conditions.[5][6] However, for the standard this compound auxiliary, optimizing the reaction temperature and using milder reagents (e.g., LiBH₄ instead of LiAlH₄) are the most practical approaches.
Summary of Cleavage Methods and Products
| Cleavage Method | Reagents | Product Functional Group | Key Considerations |
| Basic Hydrolysis | LiOH / H₂O₂ | Carboxylic Acid | Most common method; risk of epimerization at higher temperatures.[1] |
| Acidic Hydrolysis | H₂SO₄ / H₂O | Carboxylic Acid | Reversible reaction; requires excess water to drive to completion.[7][8] |
| Reductive Cleavage | LiBH₄ or LiAlH₄ | Primary Alcohol | Irreversible; LiBH₄ is generally milder than LiAlH₄.[4] |
| Transesterification | NaOR / ROH | Ester | Good for direct synthesis of esters; generally mild conditions.[4] |
| Ketone Synthesis | R'-MgBr or R'-Li | Ketone | Requires careful control of stoichiometry and temperature to avoid over-addition. |
References
-
Williams College Department of Chemistry. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Available at: [Link]
-
ResearchGate. Methods for cleavage of chiral auxiliary. Available at: [Link]
-
American Chemical Society Publications. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Available at: [Link]
-
ResearchGate. Removal of the chiral auxiliary or N-protecting group. Reagents and conditions. Available at: [Link]
-
American Chemical Society Publications. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. Available at: [Link]
-
Wikipedia. Chiral auxiliary. Available at: [Link]
-
FINETECH INDUSTRY LIMITED. ((R)-morpholin-2-yl)methanol | CAS: 156925-22-3. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by amide cleavage. Available at: [Link]
-
David Spring Group, University of Cambridge. The reductive cleavage of picolinic amides. Available at: [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]
-
ResearchGate. (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Available at: [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). Available at: [Link]
-
Nomura Research Group, UC Berkeley. Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Available at: [Link]
-
Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]
-
PubMed. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available at: [Link]
-
Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]
-
Unknown Source. HYDROLYSIS. Available at: [Link]
- Google Patents. CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
-
Washington University School of Medicine in St. Louis. Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Available at: [Link]
-
Nature. Chemodivergent transformations of amides using gem-diborylalkanes as pro-nucleophiles. Available at: [Link]
-
Unknown Source. Carboxylic Acid Derivatives. Available at: [Link]
-
ResearchGate. The Reductive Cleavage Of Picolinic Amides | Request PDF. Available at: [Link]
-
Unknown Source. Carboxylic acid Derivatives. Available at: [Link]
-
Chemguide. Hydrolysis of esters. Available at: [Link]
-
Chemistry LibreTexts. 15.9: Hydrolysis of Esters. Available at: [Link]
-
Moodle@Units. 11 Carboxylic Acids and Derivatives. Available at: [Link]
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. Available at: [Link]
Sources
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary - American Chemical Society [acs.digitellinc.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Stability of (R)-morpholin-2-ylmethanol During Reactions
Welcome to the technical support center for (R)-morpholin-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the stability of this versatile chiral building block. Our goal is to equip you with the knowledge to anticipate and overcome potential challenges in your synthetic routes, ensuring the integrity of your target molecules.
Introduction to this compound
This compound is a chiral compound featuring a morpholine ring, a six-membered heterocycle with an oxygen and a nitrogen atom.[1] The presence of a primary alcohol and a secondary amine within its structure makes it a valuable synthon in medicinal chemistry, often contributing to improved aqueous solubility and receptor-binding affinity in drug candidates.[2][3] However, these same functional groups can also be the source of instability under various reaction conditions. This guide will explore common stability issues and provide practical solutions.
Troubleshooting Guide: Navigating Common Stability Challenges
This section addresses specific problems you may encounter during reactions involving this compound, offering explanations and actionable solutions.
Issue 1: Unwanted N-Alkylation or N-Acylation
Symptoms:
-
Formation of multiple products with higher molecular weights.
-
Disappearance of the starting material without the formation of the desired product.
-
Complex NMR spectra indicating a mixture of N-substituted compounds.
Root Cause Analysis: The secondary amine in the morpholine ring is nucleophilic and can react with electrophilic reagents present in the reaction mixture, such as alkyl halides or acyl chlorides, leading to undesired side products.[4]
Solutions:
-
Protecting the Secondary Amine: The most effective strategy is to temporarily protect the nitrogen atom. The choice of protecting group is critical and depends on the overall synthetic route and the conditions of subsequent steps.[5]
-
Boc (tert-Butyloxycarbonyl) Group: This is a common choice, easily introduced using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine. It is stable to a wide range of non-acidic conditions and can be removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6]
-
Cbz (Carbobenzyloxy) Group: Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions. Its primary advantage is its removal by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild and often orthogonal deprotection strategy.[6][7]
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This group is base-labile and is typically removed using piperidine in DMF.[6] It is useful when acid-sensitive groups are present elsewhere in the molecule.
-
Experimental Protocol: Boc Protection of this compound
-
Dissolve this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove the base and any unreacted anhydride.
-
Purify the product by column chromatography if necessary.
Issue 2: O-Alkylation or O-Acylation of the Primary Alcohol
Symptoms:
-
Formation of an undesired ether or ester side product.
-
Reduced yield of the desired N-functionalized product.
Root Cause Analysis: The primary alcohol is also a nucleophile and can compete with the secondary amine in reactions with electrophiles, especially if the amine is sterically hindered or its nucleophilicity is reduced.
Solutions:
-
Protecting the Primary Alcohol: If the desired reaction involves the secondary amine, the primary alcohol should be protected.
-
Silyl Ethers (e.g., TBDMS, TIPS): These are widely used protecting groups for alcohols.[8] They are introduced using the corresponding silyl chloride (e.g., TBDMSCl) and a base like imidazole. Silyl ethers are stable to a wide range of conditions but are readily cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF).[9]
-
Benzyl (Bn) Ether: Formed using benzyl bromide or chloride with a base like sodium hydride (NaH). Benzyl ethers are robust and stable to both acidic and basic conditions but can be removed by catalytic hydrogenation.[10][11]
-
Trityl (Tr) Group: Due to its steric bulk, the trityl group is highly selective for protecting primary alcohols.[10][12] It is introduced using trityl chloride and a base and is removed under acidic conditions.[10]
-
Decision-Making Workflow for Protecting Group Selection
Caption: Decision workflow for selecting protecting groups.
Issue 3: Ring Opening or Degradation under Harsh Conditions
Symptoms:
-
Formation of low molecular weight, polar byproducts.
-
Significant loss of mass balance in the reaction.
-
Evidence of ring-opened structures in mass spectrometry analysis.
Root Cause Analysis: The morpholine ring, while generally stable, can undergo degradation under harsh conditions.
-
Strongly Acidic Conditions: The ether linkage can be susceptible to cleavage in the presence of strong acids at elevated temperatures.[13]
-
Oxidative Conditions: The nitrogen and adjacent carbon atoms can be oxidized, potentially leading to N-oxide formation or ring opening.[14]
-
High Temperatures: Thermal decomposition can occur, especially in the presence of certain catalysts or reagents.[15]
Solutions:
-
Moderate Reaction Conditions: Whenever possible, opt for milder reaction conditions. This includes using less aggressive acids or bases, lower reaction temperatures, and shorter reaction times.
-
Inert Atmosphere: For reactions sensitive to oxidation, conducting them under an inert atmosphere of nitrogen or argon can prevent oxidative degradation.
-
Careful Reagent Selection: Avoid strong oxidizing agents unless a specific transformation of the morpholine ring is desired.
Frequently Asked Questions (FAQs)
Q1: At what pH range is this compound most stable?
A1: Morpholine itself is a base with a pKa of its conjugate acid around 8.4.[15] this compound will be most stable in neutral to moderately basic conditions. In strongly acidic solutions, protonation of the nitrogen occurs, forming the morpholinium salt, which can increase its solubility in aqueous media but may also promote acid-catalyzed degradation at high temperatures.[4][13]
Q2: Can I use this compound in reactions involving strong bases like organolithium reagents?
A2: It is highly inadvisable to use unprotected this compound with strong bases like Grignard or organolithium reagents. Both the secondary amine and the primary alcohol have acidic protons that will be readily deprotonated by these strong bases, consuming the reagent and potentially leading to a complex mixture of products.[12] Both functional groups must be protected before introducing such reagents.
Q3: Is this compound stable during catalytic hydrogenation?
A3: The morpholine ring is generally stable to catalytic hydrogenation conditions used for the removal of protecting groups like Cbz or benzyl ethers.[7] However, very harsh hydrogenation conditions (high pressure and temperature with aggressive catalysts) could potentially lead to ring cleavage. It is always advisable to perform a small-scale test reaction to confirm the stability under your specific conditions.
Q4: Are there any known incompatibilities with common solvents?
A4: this compound is soluble in a wide range of polar solvents.[1] There are no common incompatibilities with standard organic solvents like DCM, THF, acetonitrile, or alcohols under typical reaction conditions. However, as with any reaction, it is good practice to ensure the solvent is dry and free of impurities that could initiate side reactions.
Data Summary Table: Common Protecting Groups
| Protecting Group | Functional Group Protected | Introduction Reagents | Deprotection Conditions | Stability |
| Boc | Secondary Amine | Boc₂O, Base | Strong Acid (TFA, HCl)[6] | Stable to base, nucleophiles, and hydrogenation. |
| Cbz | Secondary Amine | Benzyl Chloroformate, Base | Catalytic Hydrogenation (H₂, Pd/C)[6] | Stable to acidic and basic conditions. |
| TBDMS | Primary Alcohol | TBDMSCl, Imidazole | Fluoride Source (TBAF)[9] | Stable to base, oxidation, and reduction. |
| Benzyl (Bn) | Primary Alcohol | BnBr, NaH | Catalytic Hydrogenation (H₂, Pd/C)[11] | Stable to acidic and basic conditions. |
Degradation Pathway Overview
Caption: Potential degradation pathways under harsh conditions.
References
- BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- SlideShare. (n.d.). Protection of OH group of alcohol.
- Fiveable. (n.d.). Morpholine Definition - Organic Chemistry Key Term.
- Wikipedia. (n.d.). Morpholine.
- ChemicalBook. (2025, February 14). Morpholine: Chemical Properties, Reactivity and Uses.
- National Institutes of Health. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
- Wikipedia. (n.d.). Protecting group.
- CymitQuimica. (n.d.). CAS 156925-22-3: ((R)-morpholin-2-yl)methanol.
- BenchChem. (n.d.). Technical Support Center: Degradation Pathways of 2-(Oxan-2-yl)morpholine.
- National Institutes of Health. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.
- Atamankimya. (n.d.). MORPHOLINE.
- National Institutes of Health. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from ##
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the stability of this versatile chiral building block. Our goal is to equip you with the knowledge to anticipate and overcome potential challenges in your synthetic routes, ensuring the integrity of your target molecules.
Introduction to this compound
This compound is a chiral compound featuring a morpholine ring, a six-membered heterocycle with an oxygen and a nitrogen atom.[1] The presence of a primary alcohol and a secondary amine within its structure makes it a valuable synthon in medicinal chemistry, often contributing to improved aqueous solubility and receptor-binding affinity in drug candidates.[2][3] However, these same functional groups can also be the source of instability under various reaction conditions. This guide will explore common stability issues and provide practical solutions.
Troubleshooting Guide: Navigating Common Stability Challenges
This section addresses specific problems you may encounter during reactions involving this compound, offering explanations and actionable solutions.
Issue 1: Unwanted N-Alkylation or N-Acylation
Symptoms:
-
Formation of multiple products with higher molecular weights.
-
Disappearance of the starting material without the formation of the desired product.
-
Complex NMR spectra indicating a mixture of N-substituted compounds.
Root Cause Analysis: The secondary amine in the morpholine ring is nucleophilic and can react with electrophilic reagents present in the reaction mixture, such as alkyl halides or acyl chlorides, leading to undesired side products.[4]
Solutions:
-
Protecting the Secondary Amine: The most effective strategy is to temporarily protect the nitrogen atom. The choice of protecting group is critical and depends on the overall synthetic route and the conditions of subsequent steps.[5]
-
Boc (tert-Butyloxycarbonyl) Group: This is a common choice, easily introduced using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine. It is stable to a wide range of non-acidic conditions and can be removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6]
-
Cbz (Carbobenzyloxy) Group: Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions. Its primary advantage is its removal by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild and often orthogonal deprotection strategy.[6][7]
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This group is base-labile and is typically removed using piperidine in DMF.[6] It is useful when acid-sensitive groups are present elsewhere in the molecule.
-
Experimental Protocol: Boc Protection of this compound
-
Dissolve this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove the base and any unreacted anhydride.
-
Purify the product by column chromatography if necessary.
Issue 2: O-Alkylation or O-Acylation of the Primary Alcohol
Symptoms:
-
Formation of an undesired ether or ester side product.
-
Reduced yield of the desired N-functionalized product.
Root Cause Analysis: The primary alcohol is also a nucleophile and can compete with the secondary amine in reactions with electrophiles, especially if the amine is sterically hindered or its nucleophilicity is reduced.
Solutions:
-
Protecting the Primary Alcohol: If the desired reaction involves the secondary amine, the primary alcohol should be protected.
-
Silyl Ethers (e.g., TBDMS, TIPS): These are widely used protecting groups for alcohols.[8] They are introduced using the corresponding silyl chloride (e.g., TBDMSCl) and a base like imidazole. Silyl ethers are stable to a wide range of conditions but are readily cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF).[9]
-
Benzyl (Bn) Ether: Formed using benzyl bromide or chloride with a base like sodium hydride (NaH). Benzyl ethers are robust and stable to both acidic and basic conditions but can be removed by catalytic hydrogenation.[10][11]
-
Trityl (Tr) Group: Due to its steric bulk, the trityl group is highly selective for protecting primary alcohols.[10][12] It is introduced using trityl chloride and a base and is removed under acidic conditions.[10]
-
Decision-Making Workflow for Protecting Group Selection
Caption: Decision workflow for selecting protecting groups.
Issue 3: Ring Opening or Degradation under Harsh Conditions
Symptoms:
-
Formation of low molecular weight, polar byproducts.
-
Significant loss of mass balance in the reaction.
-
Evidence of ring-opened structures in mass spectrometry analysis.
Root Cause Analysis: The morpholine ring, while generally stable, can undergo degradation under harsh conditions.
-
Strongly Acidic Conditions: The ether linkage can be susceptible to cleavage in the presence of strong acids at elevated temperatures.[13]
-
Oxidative Conditions: The nitrogen and adjacent carbon atoms can be oxidized, potentially leading to N-oxide formation or ring opening.[14]
-
High Temperatures: Thermal decomposition can occur, especially in the presence of certain catalysts or reagents.[15]
Solutions:
-
Moderate Reaction Conditions: Whenever possible, opt for milder reaction conditions. This includes using less aggressive acids or bases, lower reaction temperatures, and shorter reaction times.
-
Inert Atmosphere: For reactions sensitive to oxidation, conducting them under an inert atmosphere of nitrogen or argon can prevent oxidative degradation.
-
Careful Reagent Selection: Avoid strong oxidizing agents unless a specific transformation of the morpholine ring is desired.
Frequently Asked Questions (FAQs)
Q1: At what pH range is this compound most stable?
A1: Morpholine itself is a base with a pKa of its conjugate acid around 8.4.[15] this compound will be most stable in neutral to moderately basic conditions. In strongly acidic solutions, protonation of the nitrogen occurs, forming the morpholinium salt, which can increase its solubility in aqueous media but may also promote acid-catalyzed degradation at high temperatures.[4][13]
Q2: Can I use this compound in reactions involving strong bases like organolithium reagents?
A2: It is highly inadvisable to use unprotected this compound with strong bases like Grignard or organolithium reagents. Both the secondary amine and the primary alcohol have acidic protons that will be readily deprotonated by these strong bases, consuming the reagent and potentially leading to a complex mixture of products.[12] Both functional groups must be protected before introducing such reagents.
Q3: Is this compound stable during catalytic hydrogenation?
A3: The morpholine ring is generally stable to catalytic hydrogenation conditions used for the removal of protecting groups like Cbz or benzyl ethers.[7] However, very harsh hydrogenation conditions (high pressure and temperature with aggressive catalysts) could potentially lead to ring cleavage. It is always advisable to perform a small-scale test reaction to confirm the stability under your specific conditions.
Q4: Are there any known incompatibilities with common solvents?
A4: this compound is soluble in a wide range of polar solvents.[1] There are no common incompatibilities with standard organic solvents like DCM, THF, acetonitrile, or alcohols under typical reaction conditions. However, as with any reaction, it is good practice to ensure the solvent is dry and free of impurities that could initiate side reactions.
Data Summary Table: Common Protecting Groups
| Protecting Group | Functional Group Protected | Introduction Reagents | Deprotection Conditions | Stability |
| Boc | Secondary Amine | Boc₂O, Base | Strong Acid (TFA, HCl)[6] | Stable to base, nucleophiles, and hydrogenation. |
| Cbz | Secondary Amine | Benzyl Chloroformate, Base | Catalytic Hydrogenation (H₂, Pd/C)[6] | Stable to acidic and basic conditions. |
| TBDMS | Primary Alcohol | TBDMSCl, Imidazole | Fluoride Source (TBAF)[9] | Stable to base, oxidation, and reduction. |
| Benzyl (Bn) | Primary Alcohol | BnBr, NaH | Catalytic Hydrogenation (H₂, Pd/C)[11] | Stable to acidic and basic conditions. |
Degradation Pathway Overview
Caption: Potential degradation pathways under harsh conditions.
References
-
BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis. Retrieved from
-
Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Retrieved from
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from
-
SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from
-
Fiveable. (n.d.). Morpholine Definition - Organic Chemistry Key Term. Retrieved from
-
Wikipedia. (n.d.). Morpholine. Retrieved from
-
ChemicalBook. (2025, February 14). Morpholine: Chemical Properties, Reactivity and Uses. Retrieved from
-
National Institutes of Health. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from
-
Wikipedia. (n.d.). Protecting group. Retrieved from
-
CymitQuimica. (n.d.). CAS 156925-22-3: ((R)-morpholin-2-yl)methanol. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Degradation Pathways of 2-(Oxan-2-yl)morpholine. Retrieved from
-
National Institutes of Health. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Retrieved from
-
Atamankimya. (n.d.). MORPHOLINE. Retrieved from
-
National Institutes of Health. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from
-
PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from
Sources
- 1. CAS 156925-22-3: ((R)-morpholin-2-yl)methanol | CymitQuimica [cymitquimica.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 13. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atamankimya.com [atamankimya.com]
Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Excess for Products of (R)-Morpholin-2-ylmethanol Reactions
In the landscape of modern pharmaceutical development and asymmetric synthesis, the use of chiral building blocks is paramount. (R)-morpholin-2-ylmethanol and its derivatives are notable for their role as versatile intermediates in the synthesis of complex, biologically active molecules. The stereochemical integrity of these intermediates directly influences the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the accurate determination of enantiomeric excess (ee) is not merely a routine analytical task; it is a critical control point in the synthetic pathway.
This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of reaction products derived from this compound. We will delve into the principles, practical considerations, and experimental workflows of each technique, offering insights honed from extensive field experience to empower researchers, scientists, and drug development professionals in making informed analytical choices.
The Criticality of Enantiomeric Excess in Asymmetric Synthesis
This compound serves as a chiral precursor, imparting its stereochemical information to the subsequent products in a synthetic route.[1][2][3][4][5] Asymmetric reactions are designed to selectively produce one enantiomer over the other, and the enantiomeric excess is the measure of this selectivity.[6] It is defined as:
ee (%) = [ |(R) - (S)| / |(R) + (S)| ] x 100
Where (R) and (S) are the amounts of the R- and S-enantiomers, respectively. A high ee is indicative of a successful and highly selective asymmetric transformation. Given that different enantiomers of a chiral drug can have vastly different pharmacological or toxicological profiles, regulatory bodies mandate strict control over the enantiomeric purity of new chemical entities.
Comparative Analysis of Analytical Techniques
The determination of enantiomeric excess requires a chiral environment that can differentiate between the two enantiomers.[6] Several analytical techniques can provide this, each with its own set of advantages and limitations. The choice of method is often dictated by the physicochemical properties of the analyte, the required level of accuracy and sensitivity, available instrumentation, and throughput needs.
Method Comparison at a Glance
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Polarimetry |
| Principle | Differential interaction with a chiral stationary phase (CSP) leading to different retention times. | Differential interaction with a chiral stationary phase (CSP) leading to different retention times for volatile analytes. | Formation of diastereomeric complexes with a chiral auxiliary, resulting in distinct NMR signals. | Measurement of the rotation of plane-polarized light by a chiral sample. |
| Sample Requirements | Soluble in mobile phase, UV-active or amenable to other detection methods. | Volatile and thermally stable, or can be derivatized to be so. | Soluble in a suitable deuterated solvent, relatively pure sample required. | Soluble, relatively pure sample with a known specific rotation. |
| Derivatization | Often not required. | May be required to increase volatility and thermal stability. | Often required (chiral derivatizing agents) or a chiral solvating agent is added. | Not required. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Moderate to low (mg level). | Low (mg to g level). |
| Accuracy & Precision | High. | High. | High, dependent on resolution and signal-to-noise. | Moderate, can be affected by impurities. |
| Throughput | Moderate to high, amenable to automation. | Moderate to high, amenable to automation. | Low to moderate. | High, very fast measurement. |
| Development Effort | Moderate, requires screening of columns and mobile phases. | Moderate, requires screening of columns and temperature programs. | Moderate, requires selection of appropriate chiral auxiliary and optimization of conditions. | Low, provided the specific rotation is known. |
In-Depth Methodological Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for the determination of enantiomeric excess due to its versatility, accuracy, and sensitivity.[7][8] The separation is achieved by passing the enantiomeric mixture through a column containing a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter in developing a chiral HPLC method. For morpholine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series), are often the first choice.[9] These CSPs have broad applicability and can resolve a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The specific derivative of the polysaccharide (e.g., tris(3,5-dimethylphenylcarbamate)) creates chiral grooves and cavities that lead to differential binding affinities for the enantiomers.
-
Mobile Phase Composition: The mobile phase composition is optimized to achieve baseline separation of the enantiomeric peaks with good peak shape in a reasonable analysis time. For normal-phase HPLC, a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The alcohol acts as a polar modifier, and its concentration is adjusted to control the retention times of the enantiomers. A lower concentration of the alcohol generally leads to longer retention times and potentially better resolution.
Illustrative Chiral HPLC Method Development Workflow:
Caption: Workflow for developing a chiral HPLC method.
Generic Chiral HPLC Protocol for a Product of a this compound Reaction:
-
Column Selection: Start with a polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A typical starting composition is 90:10 (v/v).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the sample.
-
Optimization: If the enantiomers are not resolved, systematically vary the mobile phase composition by adjusting the percentage of isopropanol. Also, consider trying different alcohol modifiers (e.g., ethanol).
-
Calculation: Once baseline separation is achieved, calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Chiral Gas Chromatography (GC)
For products that are volatile and thermally stable, chiral GC is an excellent alternative to chiral HPLC, often providing higher resolution and faster analysis times.[10][11] The principle is analogous to chiral HPLC, but the separation occurs in the gas phase with a chiral stationary phase coated on the inside of a capillary column.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: Cyclodextrin-based CSPs are the most common for chiral GC.[10] Cyclodextrins are chiral, cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. They separate enantiomers based on the differential inclusion of the analytes into the chiral cavity. The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the size of the cyclodextrin ring (α, β, or γ) depends on the size and functionality of the analyte.
-
Derivatization: For compounds with polar functional groups (e.g., alcohols, amines) that are not sufficiently volatile or may interact undesirably with the column, derivatization is often necessary. This involves converting the polar group into a less polar, more volatile one (e.g., acylation, silylation). For products of this compound, derivatization of any free hydroxyl or secondary amine groups may be required.
-
Temperature Programming: The oven temperature is a critical parameter in GC. A temperature program, where the temperature is increased over the course of the analysis, is typically used to ensure that all components elute with good peak shape in a reasonable time.
Illustrative Chiral GC Method Development Workflow:
Caption: Workflow for developing a chiral GC method.
Generic Chiral GC Protocol:
-
Column Selection: Choose a cyclodextrin-based chiral column, such as a β-DEX or γ-DEX column.
-
Sample Preparation: If necessary, derivatize the sample to increase its volatility. Dissolve the (derivatized) sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split or splitless, with an inlet temperature of ~250 °C.
-
Oven Program: Start with an initial temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 220 °C) at a rate of 5-10 °C/min.
-
Detector: Flame Ionization Detector (FID) is common. Detector temperature ~250 °C.
-
-
Analysis: Inject 1 µL of the sample.
-
Optimization: Adjust the temperature program (initial temperature, ramp rate, final temperature, and hold times) to achieve baseline separation.
-
Calculation: Calculate the enantiomeric excess from the peak areas of the two enantiomers, as in the HPLC method.
NMR Spectroscopy
NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation.[12] This is achieved by converting the pair of enantiomers into a pair of diastereomers, which have different chemical and physical properties and thus will exhibit distinct signals in the NMR spectrum.[13]
There are two main approaches:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. The ee is then determined by integrating the signals of a specific proton (or other nucleus) that is well-resolved for the two diastereomers. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic example of a CDA.
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the enantiomeric mixture.[14][15] The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, which leads to a splitting of some of the NMR signals. The advantage of this method is that it is non-destructive, and the sample can be recovered.
Causality Behind Experimental Choices:
-
Choice of Chiral Auxiliary (CDA or CSA): The choice of the chiral auxiliary is crucial and depends on the functional groups present in the analyte. For a CDA, the analyte must have a functional group (e.g., -OH, -NH₂) that can react with the CDA. For a CSA, there must be non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the analyte and the CSA. The effectiveness of a particular auxiliary in resolving the signals of the enantiomers often needs to be determined empirically.
-
Solvent and Temperature: The degree of signal separation (Δδ) can be influenced by the solvent and temperature.[14] Non-polar solvents often enhance the interactions that lead to signal splitting. Temperature can affect the equilibrium between the free and complexed species.
Illustrative NMR-based ee Determination Workflow:
Caption: Workflow for NMR-based ee determination.
Generic Protocol using a Chiral Solvating Agent:
-
Sample Preparation: Prepare a solution of the analyte in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) at a known concentration.
-
Acquire Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte.
-
Add CSA: Add a small amount of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire Subsequent Spectra: Acquire additional ¹H NMR spectra after the addition of the CSA. It may be necessary to add the CSA in increments to find the optimal concentration for signal resolution.
-
Identify Resolved Signals: Identify a proton signal that is well-resolved into two distinct peaks corresponding to the two diastereomeric complexes.
-
Integration and Calculation: Carefully integrate the two resolved signals. The enantiomeric excess is calculated from the ratio of the integrals: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
Polarimetry
Polarimetry is the oldest method for assessing enantiomeric purity.[16] It measures the extent to which a chiral compound rotates plane-polarized light. The magnitude and direction of the rotation are characteristic of the compound.
Causality Behind Experimental Choices:
-
Purity of the Sample: The measured optical rotation is directly proportional to the concentration of the chiral substance and the enantiomeric excess. Therefore, the sample must be chemically pure, as any chiral impurities will contribute to the measured rotation, leading to an inaccurate ee value.
-
Knowledge of Specific Rotation: To calculate the ee, the specific rotation of the enantiomerically pure compound must be known from the literature or determined experimentally. The specific rotation, [α], is a standardized value measured under specific conditions of temperature, wavelength, solvent, and concentration.
The enantiomeric excess (or optical purity) is calculated as:
ee (%) = ( [α]observed / [α]max ) x 100
Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.
While simple and rapid, polarimetry is generally considered a less accurate method for ee determination compared to chromatographic and NMR techniques, especially for samples with very high ee.[17][18][19] However, it is a valuable tool for a quick check of enantioselectivity and for monitoring the progress of a reaction.
Conclusion and Recommendations
The choice of the most suitable method for determining the enantiomeric excess of products from this compound reactions depends on a careful consideration of the factors outlined in this guide.
-
For routine, high-accuracy analysis and method validation, chiral HPLC is the gold standard. Its broad applicability and high sensitivity make it the most reliable choice for most applications.
-
If the analyte is volatile and thermally stable, chiral GC can offer superior resolution and speed.
-
NMR spectroscopy is a powerful tool for structural confirmation and can provide accurate ee values without the need for chromatographic separation, especially when developing new methods or when reference standards are unavailable.
-
Polarimetry is best used as a rapid, qualitative check of enantioselectivity, but it is not recommended for precise, quantitative determination of ee in a drug development setting.
By understanding the principles and practical considerations of each of these techniques, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their chiral molecules.
References
- Yu, X., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 968, 1-20.
- Leung, D., Kang, S. O., & Anslyn, E. V. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 40(11), 5346-5363.
- Di Tullio, A., et al. (2011).
- Li, Y., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(12), 1935-1939.
- Yu, X., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. SciSpace.
- ResearchGate. (n.d.). NMR determination of enantiomeric excess.
- Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Sartori, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13037-13047.
- arXiv. (2022). Measurement of minute volumes of chiral molecules using in-fiber polarimetry. arXiv.
- Ye, Y., et al. (1997). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta, 44(8), 1353-1363.
- Zhang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8540243.
- Sofikitis, N., et al. (2021). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science Advances, 7(18), eabe6343.
- Sánchez-López, E., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 835-840.
- ResearchGate. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry.
- Harper, T. (2023, October 18). Organic Chemistry - Stereochemistry: Measuring Enantiomers with Polarimetry. YouTube.
- BenchChem. (2025). In-Depth Technical Guide: Chiral Purity and Enantiomeric Excess of (R)-4-(Oxiran-2-ylmethyl)morpholine. BenchChem.
- Kulkarni, A. A., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 12(10), 1668-1685.
- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500.
- LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- ResearchGate. (n.d.). Asymmetric synthesis of morpholin-2-ones with...
- Walczak, M. A. (2018).
- De Angelis, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2933-2943.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
- BenchChem. (2025). Chiral GC Method for Determining Enantiomeric Excess of (S)
- Phenomenex. (n.d.).
- Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709.
- Pedzisa, L., et al. (2023). Enantioselective synthesis of morpholine...
- Wang, Y., et al. (2022). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society, 144(3), 1338-1347.
- You, L., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). Amazon S3.
- Wolf, C., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. CHIMIA International Journal for Chemistry, 76(4), 321-326.
Sources
- 1. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 6. Rapid determination of enantiomeric excess: a focus on optical approaches - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C1CS15135E [pubs.rsc.org]
- 7. uma.es [uma.es]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to (R)-morpholin-2-ylmethanol and (S)-prolinol in Asymmetric Synthesis
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. Among the privileged scaffolds, those derived from natural amino acids have proven to be particularly fruitful. This guide provides an in-depth technical comparison of two prominent chiral building blocks: (R)-morpholin-2-ylmethanol and the extensively studied (S)-prolinol. We will delve into their structural nuances, mechanistic pathways, and performance in key asymmetric transformations, supported by experimental data to guide researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
Introduction: Structural and Mechanistic Foundations
(S)-prolinol, derived from the natural amino acid L-proline, has long been a cornerstone in organocatalysis.[1] Its rigid pyrrolidine ring and the presence of a hydroxyl group allow for the formation of highly organized transition states, primarily through enamine or iminium ion intermediates.[2][3] The secondary amine is crucial for forming enamines with carbonyl compounds, while the overall structure provides a defined chiral environment to direct the approach of electrophiles.[4]
This compound, on the other hand, introduces a key structural modification: the replacement of the C4 methylene group of the pyrrolidine ring with an oxygen atom. This seemingly subtle change has significant implications for the catalyst's electronic properties and conformational flexibility. The morpholine ring is a recognized pharmacophore in medicinal chemistry, often improving physicochemical properties like solubility and metabolic stability.[5][6] In catalysis, the electron-withdrawing nature of the oxygen atom can influence the nucleophilicity of the enamine intermediate.[7][8]
| Feature | (S)-Prolinol | This compound |
| Parent Amino Acid | L-Proline | - |
| Heterocyclic Core | Pyrrolidine | Morpholine |
| Key Functional Groups | Secondary Amine, Hydroxyl | Secondary Amine, Hydroxyl, Ether |
| CAS Number | 23356-96-9 | 1212377-10-0[9] |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO₂[10] |
| Molecular Weight | 101.15 g/mol | 117.15 g/mol [10] |
Table 1: Core Structural and Physical Properties.
The fundamental catalytic cycle for both scaffolds in reactions involving aldehydes or ketones typically proceeds via an enamine mechanism.
Figure 1: Generalized enamine catalytic cycle for pyrrolidine and morpholine-based catalysts.
Comparative Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a benchmark for testing the efficacy of new organocatalysts. (S)-proline and its derivatives, including (S)-prolinol, are well-established catalysts for this transformation, often providing high yields and enantioselectivities.[2][11][12] The stereochemical outcome is generally rationalized by the Houk-List model, where the carboxylic acid (in the case of proline) or a hydrogen-bond donor directs the electrophile's approach to one face of the enamine.[4]
For (S)-prolinol derivatives, particularly silyl ethers, high enantioselectivities are consistently reported. The bulky silyl group effectively blocks one face of the enamine intermediate, leading to excellent stereocontrol.
Experimental data for this compound in direct aldol reactions is less prevalent in the literature. However, studies on other chiral morpholine derivatives suggest that while they can catalyze aldol reactions, they sometimes exhibit lower reactivity compared to their pyrrolidine counterparts.[7][8] This reduced reactivity is often attributed to the decreased nucleophilicity of the morpholine-enamine due to the electron-withdrawing effect of the ring oxygen and a more pronounced pyramidalization of the nitrogen atom.[7][8]
| Catalyst System | Aldehyde | Ketone | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Prolinol derivative (3h) | p-NO₂C₆H₄CHO | Acetone | 91 | - | 93 | [13] |
| (S)-Prolinol derivative (3h) | Isovaleraldehyde | Acetone | 85 | - | >99 | [13] |
| (S)-proline | Aromatic Aldehydes | Cyclohexanone | High | High (anti) | High | [14] |
Table 2: Performance Data in Asymmetric Aldol Reactions.
Representative Experimental Protocol: (S)-Prolinol-Catalyzed Aldol Reaction [13]
-
To a solution of the aldehyde (0.5 mmol) in neat acetone (2.0 mL) at the specified temperature (e.g., -25 °C), add the (S)-prolinol derivative catalyst (e.g., 3h, 0.05 mmol, 10 mol%).
-
Stir the reaction mixture vigorously for the specified time (e.g., 24-72 h).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Figure 2: Workflow for a typical (S)-prolinol-catalyzed aldol reaction.
Comparative Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another key C-C bond-forming reaction where these catalysts find extensive use. (S)-prolinol derivatives have demonstrated high efficacy in the addition of aldehydes and ketones to nitroolefins.[15][16]
Conversely, recent studies have shown that specifically designed β-morpholine amino acids can be highly efficient catalysts for the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields, diastereoselectivity, and high enantioselectivity.[7][8][17] This suggests that while the basic morpholine scaffold may have limitations, appropriate substitution can overcome these to produce highly effective catalysts. Computational studies for these modified morpholine catalysts indicate that a carboxylic acid function at the C-2 position is crucial for the reaction's success, facilitating a favorable transition state.[8]
| Catalyst | Aldehyde | Nitroalkene | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| N-Methyl-L-prolinol Derivative | Propanal | trans-β-nitrostyrene | 99 | 75:25 | 79 | [18] |
| L-prolinol/GA 1/1 | Ketones | Nitroolefins | High | High | High | [15][16] |
| β-Morpholine Amino Acid | Propanal | trans-β-nitrostyrene | 95 | 98:2 | 90 | [17] |
Table 3: Performance Data in Asymmetric Michael Additions.
The success of these modified morpholine catalysts highlights a key principle in catalyst design: the electronic and steric properties of the catalyst must be finely tuned for a specific transformation. The perceived lower reactivity of the morpholine enamine can be modulated and overcome by the strategic placement of other functional groups that can participate in the transition state assembly.
Figure 3: Contrasting stereocontrol models for prolinol and morpholine catalysts.
Applications in Drug Development and Synthesis of Bioactive Molecules
Both pyrrolidine and morpholine scaffolds are prevalent in FDA-approved drugs and clinical candidates.[6][19][20][21][22] (S)-prolinol is a starting material for the synthesis of drugs like Avanafil and precursors to Elbasvir.[19] The pyrrolidine ring is a fundamental building block in a vast array of natural products and pharmaceuticals.[23]
The morpholine ring is considered a "privileged" scaffold in medicinal chemistry, often incorporated to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[5][6] this compound and its derivatives serve as key chiral intermediates for introducing this moiety.[9] For example, it is used in the synthesis of kinase inhibitors, including those targeting Phosphoinositide 3-kinase (PI3K), a critical pathway in cancer.[5][6]
The choice between a prolinol- or morpholin-2-ylmethanol-derived catalyst or building block can therefore be influenced not only by its performance in a specific reaction but also by the desired properties of the final target molecule.
Conclusion and Future Outlook
This guide provides a comparative analysis of this compound and (S)-prolinol in the context of asymmetric synthesis.
-
(S)-Prolinol and its derivatives are well-established, highly effective catalysts for a broad range of asymmetric transformations, particularly aldol and Michael reactions. Their performance is extensively documented, providing a reliable foundation for synthetic planning. The mechanism of stereocontrol, typically involving steric shielding, is well understood.
-
This compound and related chiral morpholines represent a less explored but highly promising class of organocatalysts. While the inherent electronic properties of the morpholine ring can lead to lower enamine reactivity compared to pyrrolidines, strategic modifications, such as the introduction of a carboxylic acid group, have been shown to produce exceptionally effective catalysts.[7][8][17] The morpholine scaffold offers significant advantages in drug discovery for its favorable influence on pharmacokinetic properties.[6][22]
For the practicing chemist, the selection between these two catalyst families will depend on the specific reaction, the desired level of reactivity, and the ultimate synthetic goal. (S)-prolinol derivatives offer a robust and predictable option for many standard transformations. However, for researchers seeking novel reactivity or aiming to incorporate the advantageous morpholine scaffold into a target molecule, the exploration of this compound and its derivatives presents a compelling opportunity for innovation. The development of new, highly active chiral morpholine-based catalysts remains an active and promising area of research.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 8. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (R)-Morpholin-3-ylmethanol hydrochloride [myskinrecipes.com]
- 10. chemscene.com [chemscene.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 13. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. jchemrev.com [jchemrev.com]
- 22. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and structural characterization of l -prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00349C [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Asymmetric synthesis of propargylic alcohols via aldol reaction of aldehydes with ynals promoted by prolinol ether–transition metal–Brønsted acid cooperative catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 35. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 36. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 37. Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
- 39. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide | MDPI [mdpi.com]
- 40. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]
- 41. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 42. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for Morpholine Synthesis: From Traditional Dehydration to Modern Amination
Morpholine, a versatile heterocyclic amine, is a cornerstone building block in the synthesis of a vast array of pharmaceuticals, agrochemicals, and industrial additives. Its unique structural motif, incorporating both an amine and an ether functional group, imparts desirable physicochemical properties to molecules, making it a privileged scaffold in medicinal chemistry. The efficient and selective synthesis of morpholine is, therefore, a topic of significant interest to researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of the primary catalytic methods for morpholine synthesis, focusing on the two major industrial routes: the dehydration of diethanolamine (DEA) and the catalytic amination of diethylene glycol (DEG). We will delve into the underlying catalytic principles, compare catalyst performance with supporting data, and provide detailed experimental protocols.
Introduction to Morpholine Synthesis
The industrial production of morpholine has historically been dominated by two main strategies, each with its own set of catalytic systems, advantages, and drawbacks. The classical approach involves the acid-catalyzed cyclodehydration of diethanolamine (DEA). A more contemporary and increasingly prevalent method is the reductive amination of diethylene glycol (DEG) in the presence of ammonia and a heterogeneous hydrogenation catalyst. The choice between these routes is often dictated by factors such as raw material cost, catalyst efficiency and lifespan, and environmental considerations related to byproducts and waste streams.
Part 1: Dehydration of Diethanolamine (DEA) – The Acid-Catalyzed Route
The synthesis of morpholine from DEA is a classic example of an intramolecular dehydration reaction. This process relies on a strong acid catalyst to protonate one of the hydroxyl groups, transforming it into a good leaving group (water) and facilitating a subsequent intramolecular nucleophilic attack by the second hydroxyl group to form the morpholine ring. The primary catalysts employed in this route are concentrated sulfuric acid (H₂SO₄) and oleum (fuming sulfuric acid).
Catalyst Comparison: Sulfuric Acid vs. Oleum
While both sulfuric acid and oleum can effectively catalyze the dehydration of DEA, they exhibit notable differences in reactivity and efficiency. Oleum, which is a solution of sulfur trioxide (SO₃) in sulfuric acid, is a significantly more powerful dehydrating agent.[1][2] The free SO₃ in oleum readily reacts with the water produced during the reaction, driving the equilibrium towards the formation of morpholine and leading to higher yields in shorter reaction times.[1][3]
| Catalyst | Typical Reaction Temperature (°C) | Typical Reaction Time (hours) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Conc. H₂SO₄ | 175 - 200 | 7 - 10 | 79.3[4] | Readily available | Longer reaction times, lower yields, corrosive, significant foaming[3] |
| Oleum (20% SO₃) | 180 - 235 | 0.5 - 1.5 | 90 - 95[3] | Shorter reaction times, higher yields, less foaming[3] | Highly corrosive and hazardous to handle |
The use of oleum significantly reduces reaction time and increases yield, making it a more efficient choice for industrial-scale production despite its more hazardous nature.[3] The shorter reaction time with oleum also tends to minimize the formation of byproducts.[3]
Reaction Mechanism: DEA Dehydration
The acid-catalyzed dehydration of diethanolamine proceeds through a series of protonation and nucleophilic substitution steps. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism for the acid-catalyzed dehydration of diethanolamine to morpholine.
Part 2: Amination of Diethylene Glycol (DEG) – The Heterogeneous Catalytic Route
The synthesis of morpholine from diethylene glycol (DEG) and ammonia has become the dominant industrial method due to its efficiency and the lower cost of DEG compared to DEA.[5] This gas-phase reaction is carried out at high temperatures and pressures over a heterogeneous hydrogenation/dehydrogenation catalyst.[6] The reaction proceeds via the initial amination of DEG to form 2-(2-aminoethoxy)ethanol (AEE), which then undergoes intramolecular cyclization to yield morpholine.[5]
Catalyst Comparison: Ni, Cu, and Co-based Catalysts
A variety of hydrogenation catalysts have been developed for this process, with nickel, copper, and cobalt being the most common active metals, often supported on alumina (Al₂O₃).[5][7] Bimetallic catalysts, particularly combinations of nickel and copper, have shown enhanced performance.[5][8]
| Catalyst System | Support | Typical Reaction Temperature (°C) | Typical Pressure (atm) | DEG Conversion (%) | Morpholine Selectivity (%) | Key Advantages | Key Disadvantages |
| Nickel-based | Al₂O₃ | 200 - 250 | 20 - 300 | ~82[9] | Moderate | High activity | Prone to deactivation by coking, potential for side reactions[10] |
| Copper-based | Al₂O₃ | 200 - 250 | 20 - 300 | High | High | High selectivity, lower cost | Can be less active than nickel |
| Cobalt-based | Al₂O₃ | 200 - 250 | 20 - 300 | High | High | High activity and selectivity | Higher cost compared to Ni and Cu |
| Ni-Cu Bimetallic | Al₂O₃ | 200 - 250 | 20 - 300 | >99[11] | >95[11] | High activity, selectivity, and stability[5][8] | Catalyst preparation can be more complex |
The data presented in the table is compiled from various sources and should be considered as representative rather than a direct side-by-side comparison under identical conditions. However, the trend indicates that bimetallic Ni-Cu catalysts on an alumina support offer a superior combination of high conversion, high selectivity, and good stability for the synthesis of morpholine from DEG.[5][8][11] The synergy between nickel and copper is believed to improve the reducibility of the nickel oxide and the dispersion of the active metal species on the catalyst surface.[5]
Reaction Mechanism: DEG Amination
The catalytic amination of diethylene glycol to morpholine is a multi-step process that occurs on the surface of the heterogeneous catalyst. The mechanism involves dehydrogenation, amination, and cyclization steps.
Caption: Simplified reaction pathway for the catalytic amination of diethylene glycol to morpholine.
Experimental Protocols
To provide a practical context for the discussed catalytic systems, the following are representative laboratory-scale protocols for the synthesis of morpholine via both the DEA and DEG routes.
Protocol 1: Synthesis of Morpholine from Diethanolamine (DEA) using Acid Catalysis
Materials:
-
Diethanolamine (DEA)
-
Concentrated sulfuric acid (H₂SO₄) or Oleum (20% SO₃)
-
Sodium hydroxide (NaOH) solution (50%)
-
Round-bottom flask with a reflux condenser and a thermometer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, place the desired amount of diethanolamine.
-
Acid Addition: Slowly and with vigorous stirring, add the concentrated sulfuric acid or oleum to the diethanolamine. The addition is highly exothermic and should be done in an ice bath to control the temperature. The typical molar ratio of DEA to H₂SO₄ is around 1:1.8.[4]
-
Dehydration: Heat the mixture to the target reaction temperature (e.g., 180-200 °C for sulfuric acid, or 190 °C for oleum) and maintain it for the required duration (several hours for H₂SO₄, or about 30-60 minutes for oleum).[3][12]
-
Neutralization: After cooling the reaction mixture, carefully neutralize it with a 50% sodium hydroxide solution to a pH of about 11.[12] This step is also exothermic and should be performed with cooling.
-
Isolation and Purification: The resulting mixture is then subjected to distillation to isolate the morpholine. The collected distillate, which will be an aqueous solution of morpholine, can be further purified by fractional distillation to obtain pure morpholine (boiling point: 128-130 °C).[12]
Protocol 2: Synthesis of Morpholine from Diethylene Glycol (DEG) and Ammonia using a Heterogeneous Catalyst
Materials:
-
Diethylene glycol (DEG)
-
Ammonia (NH₃)
-
Hydrogen (H₂)
-
Ni-Cu/Al₂O₃ catalyst
-
High-pressure fixed-bed reactor system
-
Gas and liquid feed pumps
-
Temperature and pressure controllers
-
Condenser and product collection system
Procedure:
-
Catalyst Activation: The Ni-Cu/Al₂O₃ catalyst is typically activated in situ by reduction in a stream of hydrogen at an elevated temperature (e.g., 400-500 °C) to convert the metal oxides to their active metallic forms.
-
Reaction Setup: The activated catalyst is packed into a fixed-bed reactor. The reactor is then brought to the desired operating temperature (e.g., 200-240 °C) and pressure (e.g., 100-200 atm).[7][13]
-
Reactant Feed: A continuous flow of diethylene glycol, ammonia, and hydrogen is introduced into the reactor. The molar ratio of NH₃ to DEG is typically high (e.g., 10:1 or greater) to favor the formation of the primary amine intermediate and suppress side reactions.[7]
-
Reaction: The reactants pass over the catalyst bed where the amination and cyclization reactions occur.
-
Product Collection: The reactor effluent, which is in the gas phase, is cooled in a condenser to liquefy the products (morpholine, unreacted DEG, water, and byproducts). The non-condensable gases (excess ammonia and hydrogen) can be recycled.
-
Purification: The collected liquid product is then purified by distillation to separate morpholine from other components.
Conclusion and Future Outlook
The synthesis of morpholine is a mature field with well-established industrial processes. The choice of catalyst and synthetic route has a profound impact on the efficiency, economics, and environmental footprint of the production process. The traditional dehydration of diethanolamine using strong acids, particularly oleum, offers high yields and short reaction times but is accompanied by the use of highly corrosive and hazardous materials. The modern approach of catalytic amination of diethylene glycol over heterogeneous catalysts, especially bimetallic systems like Ni-Cu/Al₂O₃, has emerged as the preferred industrial method due to its high efficiency, selectivity, and the use of less hazardous reagents.
Future research in this area will likely focus on the development of even more active, selective, and stable catalysts for the DEG amination route. This includes exploring novel catalyst compositions, support materials, and preparation methods to enhance catalyst lifetime and reduce deactivation. Furthermore, with the increasing emphasis on green chemistry, the development of catalytic systems that can operate under milder reaction conditions (lower temperature and pressure) and utilize bio-based feedstocks will be a key area of investigation for the sustainable production of this vital chemical building block.
References
- Jefferson Chemical Company, Inc. (1957). Process of producing morpholine from diethanolamine. U.S. Patent 2,777,846.
- Wu, Y., Gui, W., Liu, X., & Zhang, C. (2021). Reaction mechanism for catalytic amination of diethylene glycol with tertiarybutylamine over the prepared Ni–Cu/Al2O3catalysts.
-
Pediaa. (2018). Difference Between Oleum and Sulfuric Acid. Retrieved from [Link]
- Air Products and Chemicals, Inc. (1981). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. European Patent 0036331.
- Texaco Inc. (1987). Synthesis of morpholine. U.S. Patent 4,647,663.
- BASF Aktiengesellschaft. (1988). Preparation of morpholine. U.S. Patent 4,739,051.
-
Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method. Retrieved from [Link]
-
Request PDF. (2024). Fast catalytic conversion of diethylene glycol to morpholine over thermally stable Zn promoted Cu-NiO/Al2O3 catalyst prepared via combustion approach. Retrieved from [Link]
-
DecaChem. (2024). Oleum - Fuming Sulfuric Acid. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
- Wang, X., et al. (2021). Catalytic amination of diethylene glycol with tertiarybutylamine over Ni–Al2O3 catalysts with different Ni/Al ratios. RSC Advances, 11(43), 26655-26663.
- Texaco Development Corp. (1992). Nickel-based dual catalyst systems effective in suppressing carbon dioxide formation during diethylene glycol amination. European Patent 0492767.
- Medlin, J. W., & Davis, R. J. (2019). Propanol Amination over Supported Nickel Catalysts: Reaction Mechanism and Role of the Support.
-
The Study on the Preparation of Morpholine. (n.d.). Dissertation. Retrieved from [Link]
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. Oleum - Fuming Sulfuric Acid [decachem.com]
- 3. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 4. Experimental and Theoretical Study on the Enhancement of Alkanolamines on Sulfuric Acid Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pediaa.com [pediaa.com]
- 7. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google Patents [patents.google.com]
- 10. Gas-phase synthesis of morpholine from diethylene glycol and ammonia (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Patent 0036331 [data.epo.org]
- 13. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]
Assessing the Efficacy of (R)-morpholin-2-ylmethanol as a Chiral Directing Group: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, remain a cornerstone of this endeavor. This guide provides a comprehensive assessment of the potential efficacy of (R)-morpholin-2-ylmethanol as a chiral directing group. Due to a notable absence of published, peer-reviewed experimental data on its specific application as a chiral auxiliary, this analysis will proceed by examining its structural features, proposing a hypothetical mechanism of action, and benchmarking its potential against well-established, high-performing chiral auxiliaries, namely the Evans oxazolidinones.
The Principle of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are stereogenic molecules that are reversibly attached to a prochiral substrate. The inherent chirality of the auxiliary creates a diastereomeric intermediate, which then biases the approach of a reactant to one of the two faces of the prochiral center. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The success of a chiral auxiliary is measured by its ability to provide high diastereoselectivity, its ease of attachment and removal under mild conditions, and its recyclability.[1][2]
This compound: A Potential Chiral Auxiliary
This compound is a chiral building block featuring a morpholine ring, a privileged scaffold in medicinal chemistry known to enhance physicochemical properties such as solubility and metabolic stability.[3] Its structure, containing a stereocenter and a hydroxyl group for attachment to a substrate, suggests its potential as a chiral directing group.
Proposed Mechanism of Action in Asymmetric Alkylation
If employed as a chiral auxiliary in an asymmetric alkylation, this compound would first be acylated with a carboxylic acid derivative. The resulting N-acyl morpholine could then be deprotonated to form a chiral enolate. The stereochemical outcome of the subsequent alkylation would be dictated by the facial bias imposed by the chiral morpholine scaffold. It is hypothesized that the morpholine ring would adopt a chair conformation, with the substituent at the C2 position creating a sterically hindered environment that directs the incoming electrophile to the opposite face of the enolate.
The Gold Standard: Evans Oxazolidinone Auxiliaries
To objectively assess the potential of this compound, a comparison with a well-established and highly successful class of chiral auxiliaries is necessary. Evans oxazolidinones have demonstrated exceptional performance in a wide range of asymmetric transformations, including alkylations and aldol reactions.[2][4]
Performance of Evans Auxiliaries in Asymmetric Alkylation
The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, leading to high diastereoselectivity in alkylation reactions.
| Auxiliary | N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | >99:1 | 90-95 |
| (S)-4-isopropyl-2-oxazolidinone | Propionyl | Methyl iodide | 99:1 | 92 |
| (R)-4-phenyl-2-oxazolidinone | Acetyl | Allyl iodide | 98:2 | 85 |
| Data compiled from various sources in synthetic organic chemistry literature. |
Performance of Evans Auxiliaries in Asymmetric Aldol Reactions
Evans auxiliaries are also highly effective in controlling the stereochemical outcome of aldol reactions, typically affording the syn aldol adduct with high diastereoselectivity. The stereochemical course can be reliably predicted by the Zimmerman-Traxler model, which proceeds through a chair-like six-membered transition state.[5]
| Auxiliary | N-Acyl Group | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | >99:1 | 80-90 |
| (S)-4-isopropyl-2-oxazolidinone | Propionyl | Benzaldehyde | 99:1 | 85 |
| (R)-4-phenyl-2-oxazolidinone | Acetyl | Acetaldehyde | 95:5 | 75 |
| Data compiled from various sources in synthetic organic chemistry literature. |
Comparative Analysis and Future Outlook
While this compound presents an intriguing structural motif for a chiral auxiliary, the lack of empirical data makes a direct comparison of its efficacy with Evans auxiliaries impossible at this time. For this compound to be considered a viable alternative, it would need to demonstrate comparable or superior levels of stereocontrol and yield in key transformations.
Key Questions for Future Research:
-
Can N-acyl derivatives of this compound be efficiently converted to stable, geometrically defined enolates?
-
What is the degree of facial shielding provided by the morpholine ring in its likely chair conformation?
-
How readily can the auxiliary be cleaved from the product, and can it be recovered in high yield?
The morpholine scaffold is of significant interest in medicinal chemistry, and the development of a morpholine-based chiral auxiliary could offer advantages in certain synthetic contexts, potentially influencing the physicochemical properties of intermediates. However, without rigorous experimental validation, its utility as a chiral directing group remains speculative.
Experimental Protocols: Asymmetric Alkylation with an Evans Auxiliary
The following is a representative procedure for the use of an Evans auxiliary in a diastereoselective alkylation reaction.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.
-
Stir the resulting solution for 15 minutes.
-
Add propionyl chloride (1.1 equiv) dropwise and stir the reaction mixture for 1 hour at -78 °C.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (1.1 equiv) dropwise.
-
Stir the solution for 30 minutes to form the sodium enolate.
-
Add benzyl bromide (1.2 equiv) and stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the diastereomeric ratio of the crude product by gas chromatography or ¹H NMR spectroscopy.
-
Purify the product by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
To a solution of the alkylated product (1.0 equiv) in a mixture of THF and water at 0 °C, add lithium hydroxide (2.0 equiv) and hydrogen peroxide (4.0 equiv).
-
Stir the reaction mixture vigorously for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer with hydrochloric acid and extract with ethyl acetate to isolate the chiral carboxylic acid.
Conclusion
While the structural characteristics of this compound suggest its potential as a chiral directing group, the absence of experimental data in the scientific literature prevents a definitive assessment of its efficacy. In contrast, Evans oxazolidinone auxiliaries represent a well-established and highly reliable method for achieving excellent stereocontrol in a variety of asymmetric transformations.[4] Future research into the synthetic applications of this compound as a chiral auxiliary is required to determine its practical utility and to see if it can emerge as a valuable tool in the synthetic chemist's toolbox. Until such data becomes available, established methods with proven track records of high diastereoselectivity and yield remain the preferred choice for predictable and efficient asymmetric synthesis.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. [Link]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. A new class of chiral enolate synthons. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. [Link]
Sources
A Comparative Guide to Chiral Morpholine Building Blocks: Alternatives to (R)-morpholin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective
The morpholine moiety is a cornerstone in modern medicinal chemistry, prized for conferring favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and potent target engagement.[1][2] For decades, (R)-morpholin-2-ylmethanol has served as a reliable and versatile chiral building block for introducing this privileged scaffold. However, the pursuit of novel chemical space and intellectual property, coupled with the need for nuanced structure-activity relationship (SAR) studies, necessitates a broader palette of chiral morpholine synthons.
This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights and practical considerations for their selection and application in drug discovery and development. We will delve into the synthesis, reactivity, and commercial availability of key alternatives, supported by experimental protocols and comparative data to inform your synthetic strategies.
The Benchmark: this compound
This compound is a widely used chiral building block due to its ready commercial availability and versatile reactivity at both the secondary amine and the primary hydroxyl group.[3] Its utility is exemplified in the synthesis of numerous biologically active molecules.
Key Alternatives: A Comparative Overview
The primary alternatives to this compound can be categorized into its enantiomer and its constitutional isomers, each offering distinct stereochemical and reactivity profiles.
-
(S)-morpholin-2-ylmethanol: The enantiomer of the benchmark, crucial for exploring stereospecific interactions with biological targets.
-
(R)- and (S)-3-hydroxymethylmorpholine: Regioisomers that present the hydroxyl group at the 3-position, altering the spatial relationship between the functional groups and the morpholine ring's heteroatoms.
-
Substituted Morpholines (e.g., 2,6- and 2,5-disubstituted): These offer more complex scaffolds for probing deeper into binding pockets and refining molecular architecture.[4][5]
Physicochemical and Reactivity Comparison
The choice of a chiral building block extends beyond mere stereochemistry; it influences reactivity, accessibility of derivatives, and the overall physicochemical properties of the final molecule.
| Building Block | Key Differentiating Features | Typical Applications & Reactivity Notes |
| This compound | Benchmark standard, readily available. | Versatile for N- and O-functionalization. |
| (S)-morpholin-2-ylmethanol | Enantiomer of the benchmark. | Essential for SAR studies to determine optimal stereochemistry for biological activity. |
| (R)- and (S)-3-hydroxymethylmorpholine | Hydroxymethyl group at C-3. | Offers a different vector for substitution compared to the 2-substituted isomer, potentially leading to improved target engagement or ADME properties. The nitrogen is less sterically hindered for N-alkylation compared to the 2-substituted analog. |
| Di-substituted Morpholines | e.g., (2R,6S)-2,6-dimethylmorpholine. | Provide conformational restriction and additional points for SAR exploration. Often used to create more three-dimensional structures.[6][7] |
Synthetic Accessibility and Commercial Availability
A critical consideration for any building block is its practical availability. The following table provides a snapshot of the commercial landscape for these key chiral morpholines.
| Building Block | CAS Number | Representative Suppliers |
| This compound | 156925-22-3 | CymitQuimica, BLD Pharm, Santa Cruz Biotechnology[3][8] |
| (S)-morpholin-2-ylmethanol | 132073-83-7 | Available from various commercial suppliers. |
| (R)-3-hydroxymethylmorpholine | 211053-49-5 | Chinachemnet, Hangzhou Royalchem Co.,LTD[5][9] |
| (S)-3-hydroxymethylmorpholine | 211053-50-8 | CymitQuimica, BuyersGuideChem[1][10] |
Experimental Section: Protocols and Comparative Data
To provide a practical basis for comparison, we present standardized protocols for a common and fundamental transformation: N-benzylation. This reaction serves as a proxy for the general reactivity of the secondary amine in each building block.
General Workflow for N-Benzylation
Caption: General workflow for N-benzylation of chiral hydroxymethylmorpholines.
N-Benzylation: A Comparative Study
| Entry | Building Block | Product | Yield (%) | Notes |
| 1 | This compound | (R)-(4-benzylmorpholin-2-yl)methanol | ~85-95% | Standard reaction, generally high yielding. |
| 2 | (S)-morpholin-2-ylmethanol | (S)-(4-benzylmorpholin-2-yl)methanol | ~85-95% | Similar reactivity to its enantiomer, as expected. |
| 3 | (R)-3-hydroxymethylmorpholine | (R)-(4-benzylmorpholin-3-yl)methanol | ~90-98% | Often proceeds with slightly higher yields and faster reaction times due to reduced steric hindrance around the nitrogen.[11] |
| 4 | (S)-3-hydroxymethylmorpholine | (S)-(4-benzylmorpholin-3-yl)methanol | ~90-98% | Reactivity mirrors its (R)-enantiomer. |
Experimental Protocol: N-Benzylation of (R)-3-hydroxymethylmorpholine
-
To a solution of (R)-3-hydroxymethylmorpholine (1.0 g, 8.5 mmol, 1.0 eq.) in anhydrous acetonitrile (30 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.35 g, 17.0 mmol, 2.0 eq.).
-
To the stirred suspension, add benzyl bromide (1.2 mL, 10.2 mmol, 1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (R)-(4-benzylmorpholin-3-yl)methanol.
Characterization Data for (R)-(4-benzylmorpholin-3-yl)methanol:
-
¹H NMR (CDCl₃): δ 7.35-7.25 (m, 5H, Ar-H), 4.05 (d, J=13.5 Hz, 1H), 3.90-3.80 (m, 2H), 3.70-3.60 (m, 2H), 3.50 (d, J=13.5 Hz, 1H), 3.00-2.90 (m, 1H), 2.80-2.70 (m, 1H), 2.40-2.30 (m, 1H), 2.20-2.10 (m, 1H).[11]
-
IR (film): ν 3400 (br, OH), 3030, 2950, 2850, 1450, 1120 cm⁻¹.
Application in the Synthesis of Marketed Drugs
The utility of these chiral building blocks is best illustrated through their application in the synthesis of important pharmaceuticals.
Linezolid Synthesis
The antibiotic Linezolid, a member of the oxazolidinone class, can be synthesized using chiral epichlorohydrin, which can be derived from the corresponding chiral 3-chloro-1,2-propanediol. While not a direct use of the hydroxymethylmorpholine building blocks, the synthesis highlights the importance of related chiral C3 synthons. A common synthetic route involves the reaction of 3-fluoro-4-morpholinylaniline with (R)-epichlorohydrin.[9][12][13]
Reboxetine Synthesis
The antidepressant Reboxetine is a notable example where chiral morpholine derivatives are key. The synthesis of (S,S)-Reboxetine has been achieved starting from (S)-3-amino-1,2-propanediol, which is used to construct the (S)-2-(hydroxymethyl)morpholine core.[14][15]
Gefitinib Synthesis
The anticancer agent Gefitinib features a morpholino-propoxy side chain. While the morpholine unit in the final drug is not chiral, the synthesis often involves N-alkylation of morpholine with a suitable electrophile, a reaction type for which the chiral alternatives discussed here would be readily applicable for generating analogs.[10][16][17]
Caption: Application of chiral morpholine building blocks in drug synthesis.
Conclusion
While this compound remains a valuable and widely used chiral building block, a comprehensive understanding of its alternatives is crucial for modern drug discovery. Its enantiomer, (S)-morpholin-2-ylmethanol, is indispensable for stereochemical optimization. The regioisomeric (R)- and (S)-3-hydroxymethylmorpholines offer a different spatial arrangement of functional groups and can exhibit subtly different reactivity, potentially providing advantages in certain synthetic contexts. Furthermore, more complex substituted morpholines provide avenues for creating novel, three-dimensional chemical entities.
The choice of building block will ultimately depend on the specific synthetic goal, the desired stereochemistry of the target molecule, and the required SAR exploration. By understanding the nuances of these alternatives, researchers can make more informed decisions, enabling the efficient and strategic synthesis of the next generation of morpholine-containing therapeutics.
References
-
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Available at: [Link]
-
A New Strategy for the Synthesis of Substituted Morpholines. J. Org. Chem.2009 , 74 (15), 5484–5489. Available at: [Link]
-
(R)-3-Hydroxymethylmorpholine - Chinachemnet. Available at: [Link]
-
Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Org. Lett.2009 , 11 (16), 3546–3549. Available at: [Link]
-
A New Practical Synthesis of Linezolid: An Antibacterial Drug. Lett. Org. Chem.2010 , 7 (1), 48-51. Available at: [Link]
-
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules2011 , 16 (12), 10256-10263. Available at: [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. J. Org. Chem.2018 , 83 (17), 10487-10500. Available at: [Link]
-
Synthesis of Antibiotic Linezolid Analogues. Available at: [Link]
-
Synthesis Of The Anti-Cancer Agent Gefitinib - Globe Thesis. Available at: [Link]
-
Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Org. Process Res. Dev.2017 , 21 (11), 1747–1764. Available at: [Link]
-
A review on pharmacological profile of Morpholine derivatives - ResearchGate. Available at: [Link]
-
Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorg. Med. Chem. Lett.2015 , 25 (16), 3243-3247. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences2024 , 556, 01051. Available at: [Link]
-
Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem. Available at: [Link]
-
Morpholines. Synthesis and Biological Activity. Russ. J. Org. Chem.2013 , 49, 787–814. Available at: [Link]
-
(r)-(4-Benzylmorpholin-3-yl)methanol | C12H17NO2 | CID 13903175 - PubChem. Available at: [Link]
-
(1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(1-methylimidazol-2-yl)methyl] Hydroxylamine - MDPI. Available at: [Link]
-
4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem. Available at: [Link]
-
3(S)-Hydroxymethylmorpholine | 211053-50-8 - BuyersGuideChem. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 156925-22-3: ((R)-morpholin-2-yl)methanol | CymitQuimica [cymitquimica.com]
- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. biosynth.com [biosynth.com]
- 7. products.basf.com [products.basf.com]
- 8. 1436436-17-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. (r)-(4-Benzylmorpholin-3-yl)methanol | C12H17NO2 | CID 1514271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 17. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of Morpholine-Based Chiral Auxiliaries
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a robust and reliable strategy to control stereochemical outcomes. Among the diverse array of available auxiliaries, those featuring a morpholine scaffold have carved out a significant niche, offering a unique combination of steric and electronic properties to guide stereoselective transformations. This guide provides an in-depth, objective comparison of the synthetic utility of prominent morpholine-based auxiliaries, with a particular focus on pseudoephedrine and its derivatives, alongside emerging examples like N-amino cyclic carbamates and other morpholinone structures. Their performance is benchmarked against the gold standard in the field, the Evans' oxazolidinones, supported by experimental data to inform the selection of the optimal auxiliary for specific synthetic challenges.
Introduction: The Enduring Role of Chiral Auxiliaries
The principle of chiral auxiliary-mediated synthesis involves the covalent attachment of a chiral molecule to a prochiral substrate to form a diastereomeric intermediate. This intermediate then undergoes a stereoselective reaction, where the chiral auxiliary directs the approach of a reagent to one of the two diastereotopic faces of the substrate. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product and, ideally, allows for the recovery and reuse of the auxiliary. The success of this strategy hinges on several factors: the ease of attachment and cleavage of the auxiliary, the level of stereocontrol exerted in the key bond-forming step, and the overall yield of the synthetic sequence.
Morpholine-based auxiliaries, characterized by their six-membered heterocyclic ring containing both nitrogen and oxygen atoms, offer a distinct conformational rigidity and the potential for chelation control, which are key to inducing high levels of stereoselectivity.
The Workhorse: Pseudoephedrine and Its Progeny
(1S,2S)-(+)-Pseudoephedrine, a readily available and inexpensive natural product, has emerged as a powerhouse chiral auxiliary, largely due to the pioneering work of Andrew G. Myers.[1] Its utility lies in the formation of N-acyl amides, which can be deprotonated to form configurationally stable Z-enolates. These enolates then undergo highly diastereoselective alkylations, aldol additions, and conjugate additions.
Asymmetric Alkylation: A Head-to-Head Comparison
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction, and both pseudoephedrine amides and Evans' oxazolidinones excel in this transformation.[2] The high diastereoselectivity in both systems is attributed to the formation of rigid, chelated intermediates that effectively shield one face of the enolate.[2]
Table 1: Comparative Performance in Asymmetric Alkylation [2][3]
| Auxiliary | N-Acyl Group | Electrophile (R-X) | Base/Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| Evans' Auxiliary | Propionyl | Benzyl bromide | LDA/THF | 80-92 | >99:1 |
| Propionyl | Allyl iodide | LDA/THF | 61-77 | 98:2 | |
| Pseudoephedrine Amide | Propionyl | Methyl iodide | LDA/THF | - | 91:9 (crude) |
| Propionyl | Benzyl bromide | LDA/THF | 92 | 99:1 | |
| Propionyl | n-Butyl iodide | LDA/THF | 83 | 90:10 (crude) | |
| Pseudoephenamine Amide * | Propionyl | Methyl iodide | LDA/THF | 84 | 98:2 (crude) |
| Propionyl | Benzyl bromide | LDA/THF | 99 | ≥99:1 (crude) |
*Pseudoephenamine is a closely related analog that often exhibits superior performance.[2]
The data clearly indicates that both auxiliaries provide excellent levels of stereocontrol. Pseudoephedrine amides often yield crystalline products, which facilitates purification by recrystallization.[2] A significant advantage of the pseudoephedrine system is its broader substrate scope, showing good reactivity even with less reactive alkyl halides.[1]
A notable advancement in this class is the development of pseudoephenamine, which has demonstrated equal or superior diastereoselectivities compared to pseudoephedrine, particularly in the formation of challenging quaternary carbon centers.[4]
Experimental Protocol: Asymmetric Alkylation with a Pseudoephedrine Auxiliary
This protocol outlines the highly diastereoselective alkylation of a pseudoephedrine amide.[2]
1. Preparation of the N-Acyl Pseudoephedrine Amide:
-
To a solution of (+)-pseudoephedrine (1.0 equiv) in anhydrous dichloromethane at 0 °C, add triethylamine (1.5 equiv).
-
Slowly add the desired acid chloride (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup to isolate the N-acyl amide.
2. Asymmetric Alkylation:
-
In a separate flask, dissolve the N-acyl pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
In another flask, prepare a solution of lithium diisopropylamide (LDA) (1.05 equiv) in THF.
-
Slowly add the freshly prepared LDA solution to the amide solution at -78 °C.
-
After stirring for 30-60 minutes at -78 °C, add the alkyl halide (1.2-1.5 equiv) dropwise.
-
Allow the reaction to stir at -78 °C or warm to a higher temperature as required for the specific electrophile.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product.
3. Auxiliary Cleavage:
-
The alkylated pseudoephedrine amide can be cleaved under various conditions to yield the desired product.
-
Acidic Hydrolysis: Refluxing with strong aqueous acid (e.g., H₂SO₄) affords the chiral carboxylic acid.
-
Basic Hydrolysis: Heating with a strong base (e.g., KOH) also yields the carboxylic acid.
-
Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium amidotrihydroborate (LAB) provides the corresponding chiral alcohol.
-
Organometallic Addition: Reaction with organolithium or Grignard reagents produces chiral ketones.
-
Conclusion: Selecting the Right Tool for the Job
Morpholine-based auxiliaries, with pseudoephedrine and its derivatives at the forefront, offer a powerful and practical platform for asymmetric synthesis. They provide excellent levels of stereocontrol in a variety of C-C bond-forming reactions, rivaling and in some cases surpassing the performance of the well-established Evans' oxazolidinones. The low cost and ready availability of pseudoephedrine, coupled with the often crystalline nature of its amide derivatives, make it an attractive choice for both academic and industrial applications.
The emergence of newer morpholine-based auxiliaries like N-amino cyclic carbamates highlights the ongoing innovation in this field, expanding the repertoire of stereoselective transformations that can be achieved. For the practicing chemist, the choice of auxiliary will ultimately depend on the specific synthetic challenge at hand, including the nature of the substrate and desired transformation, the required stereochemical outcome, and considerations of cost and scalability. This guide provides a solid foundation of comparative data and practical protocols to aid in making that critical decision.
References
-
Asymmetric anti-aldol addition of achiral ketones via chiral N-amino cyclic carbamate hydrazones. Chemical Communications (RSC Publishing). Available at: [Link]
-
A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Available at: [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. Available at: [Link]
-
Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available at: [Link]
-
Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III). ResearchGate. Available at: [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. Available at: [Link]
Sources
- 1. Formation, Alkylation, and Hydrolysis of Chiral Nonracemic N-Amino Cyclic Carbamate Hydrazones: An Approach to the Enantioselective α-Alkylation of Ketones. | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (R)-morpholin-2-ylmethanol
This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step protocol for the proper disposal of (R)-morpholin-2-ylmethanol. Moving beyond a simple checklist, this document elucidates the chemical principles and regulatory frameworks that underpin these procedures, ensuring operational safety and environmental stewardship. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste streams responsibly, reinforcing a culture of safety and compliance.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
This compound, a substituted morpholine derivative, shares a structural backbone with morpholine. While specific toxicological data for this exact compound is limited, a conservative approach, grounded in the known hazards of the parent compound and available data for the derivative, is essential for risk assessment.
The primary hazards associated with morpholine derivatives necessitate stringent handling and disposal protocols. Morpholine itself is classified as flammable, corrosive, and toxic through inhalation and skin absorption[1][2]. Data for morpholin-2-ylmethanol indicates it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, the disposal plan must mitigate risks of fire, chemical burns, toxic exposure, and environmental contamination.
| Hazard Classification | Description | Rationale & Implication for Disposal | Authoritative Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | Prevents ingestion through contaminated surfaces or accidental transfer. Waste must be securely contained. | PubChem[3] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns. | Requires the use of appropriate chemical-resistant gloves and lab coats. All contaminated PPE must be disposed of as hazardous waste. | PubChem[3], OSHA[1] |
| Eye Damage/Irritation | Causes serious eye irritation and potentially severe damage. | Mandates the use of chemical safety goggles or a face shield. Waste containers must be kept closed to prevent vapor exposure. | PubChem[3] |
| Flammability | Parent compound (morpholine) is a flammable liquid. | Waste must be stored away from ignition sources such as heat, sparks, and open flames. Use of non-sparking tools may be required[4][5][6]. | OSHA[7], Sigma-Aldrich |
| Environmental Hazard | Prevents release into sewer systems or waterways. | Do not dispose of down the drain. The compound's environmental fate is not well-characterized, necessitating containment. | Cayman Chemical[8] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the process from the point of generation to final handoff to environmental health and safety (EHS) personnel. The causality behind each step is explained to ensure a deep understanding of the safety-critical actions.
Step 1: Immediate Waste Segregation and Collection
Action: At the point of generation (e.g., in a fume hood), collect all waste containing this compound—including pure compound, solutions, and contaminated consumables (e.g., pipette tips, weighing paper)—directly into a designated hazardous waste container.
Causality: Immediate segregation prevents the accidental mixing of this compound with incompatible chemicals. Its basic nature (due to the secondary amine) could lead to violent reactions with acids. Segregation from strong oxidizing agents is also critical to prevent exothermic and potentially explosive reactions[4].
Step 2: Proper Containerization
Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. Ensure the container is in good condition with no cracks or leaks. Do not fill the container beyond 90% capacity.
Causality: Chemical compatibility prevents the degradation of the container and subsequent leaks. Leaving a 10% headspace safely accommodates potential vapor pressure changes due to temperature fluctuations in the storage area, preventing container pressurization and rupture[9].
Step 3: Comprehensive Labeling
Action: Immediately label the waste container using your institution's official hazardous waste tag. The label must include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and total volume/mass
-
The primary hazards (e.g., "Toxic," "Irritant," "Flammable")
-
The date of accumulation
Causality: Accurate labeling is a cornerstone of laboratory safety and regulatory compliance. It communicates the container's contents and associated dangers to all personnel, preventing accidental exposure or improper handling. It is also a legal requirement under the Resource Conservation and Recovery Act (RCRA) for waste manifests[10].
Step 4: Temporary Storage
Action: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory. This area should be in a well-ventilated location (like a fume hood or a ventilated cabinet), away from heat sources, and segregated from incompatible materials.
Causality: Storing waste in a designated and controlled SAA minimizes the risk of spills and unauthorized access. Proper ventilation mitigates the inhalation hazard from any residual vapors[8]. Segregation within the SAA reinforces the safety principles from Step 1 on a larger scale.
Step 5: Arranging for Final Disposal
Action: Once the waste container is full or when you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to treat, neutralize, or dispose of the chemical waste yourself.
Causality: Final disposal of hazardous waste must be performed by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF), in accordance with EPA and local regulations[6][10]. EHS is responsible for ensuring the waste is transported and disposed of in a compliant and environmentally sound manner.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large, highly concentrated, or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information.
-
Small Spills: For a small spill within a fume hood, use a chemical spill kit with an appropriate absorbent material (e.g., sand, diatomite, universal binders)[8]. Absorb the spill, collect the material using non-sparking tools, and place it in a sealed, labeled hazardous waste container.
-
Large Spills: For large spills, contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.
References
-
INCHEM. (1995). Morpholine (HSG 92, 1995).[Link]
-
Occupational Safety and Health Administration (OSHA). MORPHOLINE.[Link]
-
Astech Ireland. (n.d.). Safety Data Sheet: Morpholine.[Link]
-
Biosolve B.V. (n.d.). Safety data sheet.[Link]
-
Occupational Safety and Health Administration (OSHA). (2003). Morpholine (OSHA Method PV2123).[Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Waste Standards.[Link]
-
National Center for Biotechnology Information, PubChem. Morpholin-2-ylmethanol.[Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[Link]
Sources
- 1. Morpholine (HSG 92, 1995) [inchem.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. astechireland.ie [astechireland.ie]
- 6. fishersci.com [fishersci.com]
- 7. MORPHOLINE | Occupational Safety and Health Administration [osha.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 10. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
